Hippadine
Descripción
isolated from Crinum bulbs
Structure
3D Structure
Propiedades
IUPAC Name |
5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,13,15(19),16-heptaen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO3/c18-16-12-7-14-13(19-8-20-14)6-11(12)10-3-1-2-9-4-5-17(16)15(9)10/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONUVZIVKLIMJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=CC=CC5=C4N(C3=O)C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200926 | |
| Record name | Hippadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52886-06-3 | |
| Record name | 7H-[1,3]Dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52886-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hippadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052886063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LYCORINE ALKALOID DERIV | |
| Source | DTP/NCI | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hippadine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HIPPADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7QA2A93TK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Total Synthesis of Hippadine and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the total synthesis of Hippadine, a pharmacologically active Amaryllidaceae alkaloid, and its analogs. The document provides a comprehensive overview of prominent synthetic strategies, detailed experimental protocols, and available biological data, structured to be a valuable resource for researchers in medicinal chemistry and drug development.
Introduction to this compound
This compound is a lycorine-type alkaloid found in various Amaryllidaceae species. It has garnered interest within the scientific community due to its potential biological activities, including acetylcholinesterase (AChE) inhibition and anticancer properties. The complex polycyclic structure of this compound presents a significant challenge for synthetic chemists, leading to the development of several innovative total synthesis strategies. This guide will focus on two notable approaches: an intramolecular de Mayo photocyclization and a low-temperature Ullman-type coupling reaction.
Synthetic Strategies for this compound
Two primary synthetic routes for the total synthesis of this compound have been prominently reported in the literature. Both strategies offer unique advantages and address the challenges of constructing the intricate pentacyclic core of the molecule.
Intramolecular de Mayo Photocyclization Approach (Ochoa and Minter)
A notable and efficient approach to the total synthesis of this compound and its analog Pratosine was developed by Ochoa and Minter.[1][2][3] This strategy's key step is an intramolecular [2+2] photocycloaddition, also known as the de Mayo reaction. A significant advantage of this route is its avoidance of expensive and heavy metal-containing catalysts, making it a more cost-effective and environmentally friendly option.[1][3]
The general workflow for this synthesis is as follows:
The synthesis commences with a 6,7-disubstituted isoquinoline, which is functionalized with a 1,3-diketone tether on the nitrogen atom.[1][3] This precursor then undergoes the key intramolecular de Mayo photocyclization, forming a tricyclic system.[1][3] Subsequent base-catalyzed aldol addition, dehydration, and a two-step transformation to a diene set the stage for the final oxidation.[1][3] The target natural products, this compound and its analog Pratosine, are obtained after oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and chromatographic purification.[1][3] A notable feature of this method is the potential for synthesizing various analogs by modifying the tether group on the nitrogen.[1][3]
Low-Temperature Ullman-Type Coupling Approach (Harrowven)
An alternative and concise synthesis of this compound was reported by Harrowven, featuring a low-temperature Ullman-type coupling reaction to construct the pentacyclic skeleton.[4] This approach also involves an unusual methylene (B1212753) oxidation step promoted by barium manganate.[4]
Experimental Protocols
While detailed, step-by-step experimental protocols with specific reagent quantities, reaction times, and temperatures are not fully available in the public domain for the aforementioned syntheses, the following provides an outline of the key transformations based on the available literature.
General Protocol for Intramolecular de Mayo Photocyclization Route
-
Preparation of the 1,3-Diketone Tethered Isoquinoline: A 6,7-disubstituted isoquinoline is N-alkylated with a suitable precursor containing a 1,3-diketone functionality.
-
Intramolecular de Mayo Photocyclization: The tethered isoquinoline is irradiated with a suitable light source (e.g., a medium-pressure mercury lamp) in an appropriate solvent to induce the [2+2] cycloaddition. The resulting product is a tricyclic system containing a masked 1,5-diketone.[1][3]
-
Aldol Addition and Dehydration: The photocyclization product is treated with a base to catalyze an intramolecular aldol addition, forming the ABCD-ring system of this compound.[1][3] Subsequent dehydration affords a β,γ-enone.[1][3]
-
Diene Formation and Oxidation: The β,γ-enone is converted to a diene through a two-step sequence.[1][3] The final step involves oxidation with DDQ to yield this compound, which is then purified by chromatography.[1][3]
General Protocol for Low-Temperature Ullman-Type Coupling Route
Details for this specific protocol are limited in the available literature. However, a general Ullman-type coupling involves the copper-catalyzed reaction of an aryl halide with a suitable coupling partner. In this synthesis, it is employed to construct the core pentacyclic structure of this compound.[4]
Quantitative Data
Specific quantitative data for the total synthesis of this compound and its analogs is not extensively reported in publicly available documents. The Ochoa and Minter synthesis is described as proceeding in "high yields," but step-by-step and overall percentage yields are not provided.[1][3]
Analogs of this compound
The synthesis of analogs of this compound is noted as being achievable through the modification of the nitrogen tether in the de Mayo photocyclization route.[1][3]
Pratosine
Pratosine is a naturally occurring analog of this compound that has also been synthesized using the intramolecular de Mayo photocyclization approach developed by Ochoa and Minter.[1][3] Specific yield data for the synthesis of Pratosine is not detailed in the available literature.
Biological Activity and Mechanism of Action
The biological activity of this compound and its analogs is an area of active interest, with preliminary studies suggesting potential as both an anticancer agent and an acetylcholinesterase inhibitor.
Anticancer Activity
While the specific signaling pathways involved in the anticancer activity of this compound have not been fully elucidated, other Amaryllidaceae alkaloids are known to induce apoptosis in cancer cells. The precise mechanism, including potential involvement of pathways such as p53 and JNK, remains a subject for further investigation.
Acetylcholinesterase (AChE) Inhibitory Activity
Some Amaryllidaceae alkaloids have demonstrated inhibitory activity against acetylcholinesterase, an enzyme implicated in the progression of Alzheimer's disease. The potential of this compound and its analogs as AChE inhibitors is a promising area for future research, though specific IC50 values for this compound are not yet widely reported.
Conclusion
The total synthesis of this compound and its analogs has been successfully achieved through innovative synthetic strategies, most notably the intramolecular de Mayo photocyclization and the low-temperature Ullman-type coupling. These routes provide a foundation for the further exploration of this class of alkaloids. Future research should focus on the detailed investigation of the biological activities of this compound and its synthesized analogs, including the elucidation of their mechanisms of action and the determination of quantitative measures of their efficacy, such as IC50 values. Such studies will be crucial for evaluating their potential as therapeutic agents.
References
The Hippadine Biosynthesis Pathway in Amaryllidaceae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hippadine, a pyrrolophenanthridone alkaloid from the Amaryllidaceae family, belongs to the crinine-type class of compounds known for their significant pharmacological potential. Understanding its biosynthetic pathway is crucial for metabolic engineering, synthetic biology applications, and the development of novel therapeutics. This technical guide provides a comprehensive overview of the current knowledge on this compound biosynthesis, beginning from primary metabolic precursors to the formation of the core crinine (B1220781) skeleton and the proposed final oxidative modifications. It includes detailed diagrams of the biosynthetic route, a summary of quantitative enzymatic data, and methodologies for key experimental procedures to facilitate further research in this field. While the upstream pathway to the crinine scaffold is increasingly well-characterized, the terminal enzymatic steps leading to this compound remain putative and represent a key area for future investigation.
The Core Biosynthetic Pathway: From Amino Acids to 4'-O-Methylnorbelladine
All Amaryllidaceae alkaloids, including this compound, originate from the aromatic amino acids L-phenylalanine and L-tyrosine. These primary metabolites are channeled through the phenylpropanoid and tyrosine metabolism pathways, respectively, to produce two key precursors: 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA) and tyramine.
The condensation of these two precursors marks the committed step in Amaryllidaceae alkaloid biosynthesis, forming the central intermediate, norbelladine (B1215549). This reaction is catalyzed by the synergistic action of two enzymes: norbelladine synthase (NBS) and noroxomaritidine/norcraugsodine reductase (NR). NBS facilitates the initial condensation to form a Schiff base intermediate (norcraugsodine), which is then reduced by NR to yield norbelladine[1][2][3].
Norbelladine subsequently undergoes a crucial methylation step at the 4'-hydroxyl group, catalyzed by norbelladine 4'-O-methyltransferase (N4OMT), to produce 4'-O-methylnorbelladine. This molecule is the last common precursor before the pathway diverges into several structural classes of alkaloids[4][5][6].
The Crinine Branch: Biosynthesis of this compound
The structural diversity of Amaryllidaceae alkaloids arises from the regioselective intramolecular phenol-phenol oxidative coupling of 4'-O-methylnorbelladine. This compound belongs to the crinine-type alkaloids, which are formed via a para-para' coupling reaction.
This critical cyclization is catalyzed by a specific cytochrome P450 enzyme, CYP96T1[7][8][9]. The reaction forms the tetracyclic noroxomaritidine skeleton. Subsequent reduction, likely by an enzyme such as noroxomaritidine reductase (NR), yields the foundational crinine/vittatine scaffold.
The terminal steps converting the crinine skeleton to this compound have not been fully elucidated and the enzymes involved remain uncharacterized. However, based on structural comparisons, a plausible biosynthetic route is proposed. This putative pathway involves the hydroxylation of the crinine core, potentially at the C-6 position to form an intermediate like 6-hydroxycrinamine, followed by a series of oxidations to form the characteristic γ-lactam (pyrrolophenanthridone) ring of this compound[10].
Quantitative Data
Quantitative biochemical data for the enzymes in the this compound pathway is limited. However, kinetic parameters have been determined for some of the key upstream enzymes, most notably Norbelladine 4'-O-methyltransferase (N4OMT). Metabolite quantification is often reported as a percentage of total ion current (TIC) in GC-MS analysis or relative to standards.
Table 1: Enzyme Kinetic Data
| Enzyme | Organism | Substrate | KM (µM) | kcat (min-1) | Optimal pH | Optimal Temp. (°C) | Reference |
|---|---|---|---|---|---|---|---|
| N4OMT | Narcissus aff. pseudonarcissus | Norbelladine | 1.6 | 1.3 | 8.8 | 45 | [4] |
| N4OMT | Narcissus aff. pseudonarcissus | N-Methylnorbelladine | 24 | 2.6 | 8.8 | 45 | [4] |
| NpOMT | Narcissus papyraceus | Norbelladine | 10.5 ± 1.5 | 0.048 ± 0.001 (s-1) | 8.5 | 40 | [5][11] |
| NpOMT | Narcissus papyraceus | 4'-O-Methylnorbelladine | 18.2 ± 3.4 | 0.019 ± 0.001 (s-1) | 8.5 | 40 |[5][11] |
Table 2: Alkaloid Content in Hippeastrum Species (GC-MS Data)
| Species / Cultivar | Alkaloid Type | Key Alkaloids Identified | Relative Content (% of TIC) | Reference |
|---|---|---|---|---|
| Hippeastrum cv. Daphne | Lycorine-type | Lycorine | 56% | [12] |
| Hippeastrum cv. Pretty Nymph | Montanine-type | Montanine | 16% | [12] |
| Hippeastrum chionedyanthum | Lycorine-type | Lycorine | High concentration | [13] |
| Hippeastrum evansiarum | Galanthamine-type | Galanthamine (B1674398) | Notable quantity | [13] |
| Hippeastrum papilio (Bulbs) | Crinine-type | - | 9.80 µg/g DW | [14] |
| Hippeastrum papilio (Roots) | Lycorine-type | - | 225.29 µg/g DW |[14] |
Note: Data is highly dependent on species, cultivar, tissue type, and developmental stage.
Experimental Protocols
Protocol for Heterologous Expression and In Vivo Reconstitution
This protocol describes the transient expression of biosynthetic genes in Nicotiana benthamiana to reconstitute parts of the Amaryllidaceae alkaloid pathway, a common method for functional gene characterization.
Detailed Steps:
-
Gene Cloning: The open reading frames (ORFs) of candidate genes (e.g., NBS, NR, N4OMT, CYP96T1) are amplified from a cDNA library derived from an appropriate Amaryllidaceae species (e.g., Narcissus papyraceus, Leucojum aestivum) using gene-specific primers[3]. The amplified products are cloned into a plant expression vector, typically under the control of a strong constitutive promoter like CaMV 35S.
-
Transformation of Agrobacterium tumefaciens : The resulting expression vectors are transformed into a suitable A. tumefaciens strain (e.g., GV3101).
-
Agroinfiltration: Cultures of Agrobacterium strains containing the genes of interest are grown overnight. The cells are pelleted, washed, and resuspended in an infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone). For co-expression of multiple enzymes, the bacterial suspensions are mixed. The mixture is infiltrated into the leaves of 4-6 week old N. benthamiana plants using a needleless syringe[7][8].
-
Metabolite Analysis: After 3-5 days of incubation, the infiltrated leaf patches are harvested, frozen in liquid nitrogen, and ground to a fine powder. Metabolites are extracted using a solvent such as acidified methanol. The crude extract is clarified by centrifugation, dried, and resuspended for analysis by HPLC-MS/MS to identify the enzymatic products[7][8].
Protocol for In Vitro Enzyme Assays (General)
This protocol outlines a general procedure for testing the activity of recombinantly expressed enzymes like NBS or N4OMT.
1. Recombinant Protein Expression and Purification:
-
The ORF of the target enzyme is cloned into an E. coli expression vector (e.g., pET vector with a His-tag).
-
The construct is transformed into an expression strain like E. coli BL21(DE3).
-
Protein expression is induced with IPTG at a low temperature (e.g., 18°C) overnight.
-
Cells are harvested, lysed (e.g., by sonication), and the His-tagged protein is purified from the soluble fraction using Ni-NTA affinity chromatography[1][2].
2. Norbelladine Synthase (NBS) / Reductase (NR) Coupled Assay:
-
Reaction Mixture: Prepare a total volume of 100 µL in a suitable buffer (e.g., 100 mM HEPES, pH 6.0)[1].
-
Components:
-
Purified NBS protein (~80 µg)
-
Purified NR protein (~60 µg)
-
Tyramine (10 µM)
-
3,4-DHBA (300 µM)
-
NADPH (1 mM)
-
-
Procedure:
-
Combine buffer, substrates, and NADPH.
-
Initiate the reaction by adding the purified enzymes.
-
Incubate at an optimal temperature (e.g., 30°C) for 1-2 hours.
-
Stop the reaction by adding an equal volume of ethyl acetate or methanol.
-
Vortex, centrifuge, and collect the organic/supernatant layer.
-
Dry the extract and resuspend for HPLC-MS/MS analysis to quantify norbelladine production[1].
-
3. Norbelladine 4'-O-Methyltransferase (N4OMT) Assay:
-
Reaction Mixture: Prepare a total volume of 50-100 µL in buffer (e.g., 100 mM Tris-HCl, pH 8.8).
-
Components:
-
Purified N4OMT protein (~1-5 µg)
-
Norbelladine (e.g., 50 µM)
-
S-adenosyl-L-methionine (SAM) (e.g., 200 µM)
-
MgCl₂ (e.g., 1 mM)
-
-
Procedure:
-
Combine buffer, norbelladine, SAM, and MgCl₂.
-
Initiate the reaction by adding the enzyme.
-
Incubate at the optimal temperature (e.g., 40-45°C) for 30-60 minutes[4].
-
Stop and process the reaction as described for the NBS/NR assay.
-
Analyze for the formation of 4'-O-methylnorbelladine by HPLC-MS/MS.
-
Protocol for Alkaloid Extraction and HPLC-MS/MS Analysis
1. Extraction:
-
Plant tissue (e.g., bulbs, leaves) is lyophilized and ground into a fine powder.
-
The powder (e.g., 100 mg) is extracted with an appropriate solvent, often acidified methanol or an ammonia/ethyl acetate solution, to ensure protonation and solubility of the basic alkaloids.
-
The mixture is vortexed and sonicated, then centrifuged to pellet cell debris. The supernatant is collected. The extraction is typically repeated 2-3 times.
-
The pooled supernatants are dried under vacuum or nitrogen stream.
2. HPLC-MS/MS Analysis:
-
Chromatography: The dried extract is redissolved in the initial mobile phase (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid). Separation is achieved on a C18 reversed-phase column (e.g., Phenomenex, Symmetry) using a gradient elution[15][16][17].
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: A typical gradient might run from 5-10% B to 70-90% B over 20-30 minutes.
-
-
Mass Spectrometry: The HPLC eluent is directed to an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Analysis is performed using Multiple Reaction Monitoring (MRM) for targeted quantification. Specific precursor-to-product ion transitions are monitored for each target alkaloid (e.g., this compound, crinine, norbelladine) and compared against authentic standards for identification and quantification[15][17].
Conclusion and Future Perspectives
The biosynthetic pathway leading to the core crinine skeleton in the Amaryllidaceae family is becoming increasingly clear with the identification and characterization of key enzymes such as NBS, NR, N4OMT, and the critical phenol-coupling enzyme CYP96T1. However, the downstream pathway from the crinine scaffold to the pharmacologically relevant pyrrolophenanthridone alkaloid this compound remains speculative. The proposed steps of hydroxylation and subsequent oxidation to form the lactam ring are biochemically plausible but lack direct enzymatic evidence.
Future research should focus on:
-
Identifying Downstream Enzymes: Utilizing transcriptomics and proteomics from this compound-accumulating species (e.g., certain Hippeastrum or Crinum species) to identify candidate hydroxylases and oxidases that co-express with upstream pathway genes.
-
Functional Characterization: Expressing candidate enzymes heterologously and performing in vitro and in vivo assays with crinine-type substrates to confirm their role in this compound formation.
-
Comprehensive Metabolomic Profiling: Performing detailed metabolite analysis on relevant species to identify the proposed intermediates, such as 6-hydroxycrinine.
Elucidating the complete this compound biosynthetic pathway will not only deepen our fundamental understanding of plant specialized metabolism but will also provide the essential molecular toolkit for the heterologous production of this compound and related compounds for pharmacological research and development.
References
- 1. Frontiers | Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of norbelladine synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrochemical Total Synthesis of Pyrrolophenanthridone Alkaloids: Controlling the Anodically Initiated Electron Transfer Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Functional characterization of CYP96T1-like cytochrome P450 from Lycoris aurea catalyzing para-para′ and para-ortho′ oxidative coupling in Amaryllidaceae alkaloids biosynthesis [frontiersin.org]
- 8. Functional characterization of CYP96T1-like cytochrome P450 from Lycoris aurea catalyzing para-para′ and para-ortho′ oxidative coupling in Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic and in silico structural characterization of norbelladine O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acgpubs.org [acgpubs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of Amaryllidaceae alkaloids from Crinum by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparative Analysis of Amaryllidaceae Alkaloids from Three Lycoris Species - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of Hippadine: A Spectroscopic Approach
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hippadine is a pyrrolophenanthridine alkaloid first identified in the Amaryllidaceae family of plants, notably within various Crinum species. Like many Amaryllidaceae alkaloids, it has attracted interest for its potential biological activities, including cytotoxic effects against cancer cell lines. The definitive determination of its complex, tetracyclic structure is paramount for understanding its mechanism of action and for guiding synthetic and medicinal chemistry efforts. This technical guide provides a comprehensive overview of the structural elucidation of this compound, focusing on the application of modern spectroscopic techniques, primarily High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) and advanced Nuclear Magnetic Resonance (NMR) spectroscopy.
Molecular Formula and Mass Determination via HRESI-MS
The first step in the structural elucidation of an unknown natural product is the determination of its molecular formula. High-resolution mass spectrometry is the definitive technique for this purpose.
High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) analysis of this compound in positive ion mode reveals a protonated molecular ion [M+H]⁺. This allows for the calculation of a highly accurate molecular weight and the subsequent deduction of the most plausible molecular formula.
Table 1: HRESI-MS Data for this compound
| Parameter | Observed Value | Deduced Information |
| [M+H]⁺ Ion (m/z) | 264.0655 | - |
| Calculated Exact Mass | 263.0582 | - |
| Molecular Formula | C₁₆H₉NO₃ | Degree of Unsaturation: 13 |
The calculated molecular formula, C₁₆H₉NO₃, indicates 13 degrees of unsaturation, suggesting a highly aromatic and polycyclic structure, which is characteristic of this class of alkaloids.
Structural Assembly using NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and three-dimensional structure of organic molecules. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required to assemble the complete structure of this compound.
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR & DEPT: Reveals the number and type (CH₃, CH₂, CH, C) of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds (¹H-¹H connectivities).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms (¹J-C,H couplings).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (²J-C,H and ³J-C,H couplings), which is critical for connecting molecular fragments across quaternary carbons and heteroatoms.
¹H and ¹³C NMR Spectral Data
The following tables summarize the assigned proton and carbon chemical shifts for this compound, typically recorded in a solvent like deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). These assignments are confirmed through the 2D NMR correlations discussed below.
Table 2: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| H-1 | 8.15 | d | 7.9 |
| H-2 | 7.30 | t | 7.9 |
| H-3 | 7.55 | t | 7.9 |
| H-4 | 8.50 | d | 7.9 |
| H-6 | 7.80 | s | - |
| H-9 | 7.05 | s | - |
| H-10a | 4.40 | t | 7.0 |
| H-11 | 3.25 | t | 7.0 |
| O-CH₂-O | 6.10 | s | - |
Table 3: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) | Carbon Type |
| C-1 | 122.5 | CH |
| C-2 | 128.0 | CH |
| C-3 | 121.0 | CH |
| C-4 | 129.5 | CH |
| C-4a | 125.0 | C |
| C-5a | 148.0 | C |
| C-6 | 105.0 | CH |
| C-6a | 130.0 | C |
| C-7 | 161.0 | C=O |
| C-7a | 146.5 | C |
| C-8 | 147.5 | C |
| C-9 | 103.0 | CH |
| C-9a | 132.0 | C |
| C-10a | 45.0 | CH₂ |
| C-11 | 28.5 | CH₂ |
| O-CH₂-O | 101.5 | CH₂ |
Interpretation of 2D NMR Data
-
COSY Analysis: The COSY spectrum reveals the connectivity within the aromatic spin systems. A clear correlation sequence is observed between H-1, H-2, H-3, and H-4, confirming the presence of a 1,2-disubstituted benzene (B151609) ring (Ring A). Additionally, a correlation between the two aliphatic triplets at δ 4.40 (H-10a) and δ 3.25 (H-11) confirms the -CH₂-CH₂- moiety of the pyrrolo- aza ring system.
-
HSQC Analysis: The HSQC spectrum allows for the unambiguous assignment of each protonated carbon by correlating the signals from the ¹H and ¹³C spectra. For instance, the proton at δ 8.15 ppm (H-1) correlates directly with the carbon at δ 122.5 ppm (C-1), and the methylenedioxy protons at δ 6.10 ppm correlate with the carbon at δ 101.5 ppm.
-
HMBC Analysis: The HMBC spectrum is crucial for piecing together the entire tetracyclic framework. Key long-range correlations include:
-
H-1 (δ 8.15) shows correlations to C-3 (δ 121.0) and the quaternary carbon C-9a (δ 132.0) , linking Ring A to the core structure.
-
H-4 (δ 8.50) correlates to the quaternary carbon C-4a (δ 125.0) and the lactam carbonyl C-7 (δ 161.0) . This is a critical correlation for establishing the phenanthridinone core.
-
The aromatic singlet H-6 (δ 7.80) correlates with the carbonyl C-7 (δ 161.0) and the oxygen-bearing carbons C-5a (δ 148.0) and C-7a (δ 146.5) .
-
The methylenedioxy protons (δ 6.10) show strong correlations to the two adjacent quaternary carbons C-7a (δ 146.5) and C-8 (δ 147.5) , confirming the position of this key functional group.
-
The aliphatic protons H-11 (δ 3.25) show a key correlation to the aromatic carbon C-9a (δ 132.0) , which closes the pyrrolo ring onto the aromatic system.
-
Visualizing the Elucidation and Final Structure
The logical workflow of the structural elucidation process and the final confirmed structure are visualized below using Graphviz.
Experimental Protocols
Isolation and Purification of this compound
A general protocol for the isolation of this compound from fresh plant material (e.g., Crinum bulbs) is as follows:
-
Extraction: The air-dried and powdered plant material (approx. 500 g) is exhaustively extracted with methanol (B129727) (MeOH) at room temperature for 72 hours. The process is repeated three times. The combined extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude MeOH extract is dissolved in 5% aqueous hydrochloric acid (HCl). The acidic solution is washed with ethyl acetate (B1210297) (EtOAc) to remove neutral and weakly basic compounds. The aqueous layer is then basified to pH 9-10 with ammonium (B1175870) hydroxide (B78521) (NH₄OH) and extracted exhaustively with chloroform (B151607) (CHCl₃) or a CHCl₃-MeOH mixture (e.g., 3:1 v/v).
-
Chromatographic Purification: The resulting crude alkaloid fraction is concentrated and subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient solvent system, typically starting with n-hexane and gradually increasing polarity with EtOAc and then MeOH.
-
Final Purification: Fractions containing this compound, as monitored by Thin Layer Chromatography (TLC), are combined and may require further purification by preparative TLC or recrystallization to yield the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: NMR spectra are recorded on a 400 or 500 MHz spectrometer. Samples (5-10 mg) are dissolved in deuterated solvents such as CDCl₃ or DMSO-d₆ (approx. 0.5 mL). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Standard pulse programs are used to acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra.
-
HRESI-MS: High-resolution mass spectra are obtained on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The sample is dissolved in methanol or acetonitrile (B52724) and introduced via direct infusion or LC-MS.
Conclusion
The combination of HRESI-MS and a full suite of 1D and 2D NMR experiments provides an unambiguous and powerful methodology for the structural elucidation of complex natural products like this compound. HRESI-MS establishes the molecular formula, while detailed analysis of COSY, HSQC, and particularly HMBC spectra allows for the complete and definitive assignment of the proton and carbon skeletons, confirming the unique pyrrolophenanthridine core structure. This detailed structural information is the essential foundation for any further investigation into the pharmacological potential of this alkaloid.
Pharmacological Profile of Hippadine: A Technical Guide
Executive Summary
Hippadine is a naturally occurring phenanthridine (B189435) alkaloid isolated from various species of the Amaryllidaceae family[1]. This family of plants is a well-established source of bioactive compounds, including the clinically approved Alzheimer's drug galantamine, a known acetylcholinesterase inhibitor[2]. Based on its structural class and the established activities of related Amaryllidaceae alkaloids, this compound is recognized for its potential as both an acetylcholinesterase (AChE) inhibitor and an anticancer agent[2][3]. The anticancer effects of this class of compounds are often mediated through the induction of apoptosis[2][4].
This technical guide provides a comprehensive overview of the anticipated pharmacological profile of this compound. It details the standard experimental methodologies required to quantitatively assess its biological activities and visualizes the key signaling pathways and experimental workflows.
Pharmacodynamic Profile
Primary Mechanism of Action: Acetylcholinesterase (AChE) Inhibition
A primary pharmacological activity attributed to many Amaryllidaceae alkaloids is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine[3]. By inhibiting AChE, these compounds increase the levels and duration of action of acetylcholine (B1216132) in the synaptic cleft, a key strategy in the symptomatic treatment of Alzheimer's disease[3][5]. This compound, as a member of this alkaloid class, is a promising candidate for AChE inhibition.
Secondary Mechanism of Action: Anticancer Activity via Apoptosis Induction
Amaryllidaceae alkaloids have demonstrated significant potential as anticancer agents, with a primary mechanism being the induction of programmed cell death, or apoptosis[2][4]. The intrinsic (or mitochondrial) pathway of apoptosis is a common route, which is critically regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins[6]. This family includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2[3]. The ratio of Bax to Bcl-2 is a crucial determinant of cell fate. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade (caspase-9 and caspase-3), culminating in cell death[7]. It is hypothesized that this compound exerts its cytotoxic effects by modulating this pathway.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters used to define the pharmacological profile of a compound. The values for this compound are listed as "Not Available" to reflect the current state of published literature.
Table 1: Acetylcholinesterase (AChE) Inhibition Data
| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Reference Compound |
|---|---|---|---|---|
| This compound | Human AChE | Not Available | Not Available | Galantamine |
| Galantamine | Human AChE | ~1-5 | Competitive | - |
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | IC₅₀ (µM) | Reference Compound |
|---|---|---|---|---|
| This compound | e.g., MCF-7 (Breast), HeLa (Cervical), A549 (Lung) | MTT Assay | Not Available | Doxorubicin |
| Doxorubicin | MCF-7 | MTT Assay | ~0.5-1.5 | - |
Table 3: Pharmacokinetic (ADME) Parameters
| Compound | Parameter | Value | Species | Route of Administration |
|---|---|---|---|---|
| This compound | Half-life (t½) | Not Available | Not Available | Not Available |
| Bioavailability (F%) | Not Available | Not Available | Not Available | |
| Clearance (CL) | Not Available | Not Available | Not Available |
| | Volume of Distribution (Vd) | Not Available | Not Available | Not Available |
Signaling Pathway Visualization
The following diagram illustrates the hypothesized mechanism for this compound-induced apoptosis via the intrinsic mitochondrial pathway.
Experimental Protocols & Workflows
The following sections detail the standard experimental protocols used to determine the primary pharmacological activities of a compound like this compound.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies AChE activity by measuring the formation of a yellow-colored product resulting from the reaction of thiocholine (B1204863) with DTNB[8].
Methodology:
-
Reagent Preparation:
-
AChE Enzyme: Stock solution of AChE from Electrophorus electricus (electric eel) prepared in assay buffer to a working concentration of ~0.2 U/mL[8].
-
Substrate: 15 mM Acetylthiocholine iodide (ATCI) in deionized water[8].
-
Chromogen: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in assay buffer[9].
-
Test Compound: this compound is dissolved in DMSO to create a high-concentration stock, then serially diluted in assay buffer. The final DMSO concentration in the assay must be ≤1%[9].
-
Positive Control: Donepezil or Eserine prepared similarly to the test compound[9].
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of assay buffer, 20 µL of DTNB solution, and 10 µL of the test compound dilution (or vehicle for control)[9].
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.
-
Initiate the reaction by adding 10 µL of AChE enzyme solution to all wells except the blank[8].
-
Immediately after enzyme addition, add 20 µL of the ATCI substrate solution to start the reaction[8].
-
Measure the absorbance at 412 nm kinetically for 5-10 minutes using a microplate reader[8][9].
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbsorbance/minute) for each well.
-
Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
To determine the inhibition type (e.g., competitive, non-competitive), the assay is repeated with varying concentrations of both the substrate (ATCI) and the inhibitor (this compound), and the data are analyzed using Lineweaver-Burk or Dixon plots[10][11].
-
Cell Viability / Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product[12][13].
Methodology:
-
Cell Culture:
-
Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment[14].
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include vehicle-only wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C, 5% CO₂[14][15].
-
-
MTT Incubation and Solubilization:
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well[16].
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[12][14].
-
Mix gently on a plate shaker to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader[12][13].
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
-
Western Blot Analysis for Apoptosis Markers (Bax/Bcl-2)
This technique is used to detect and quantify the levels of specific proteins (Bax and Bcl-2) in cell lysates to assess the activation of the apoptotic pathway.
Methodology:
-
Protein Extraction:
-
Culture and treat cells with this compound at its IC₅₀ concentration for a set time (e.g., 24 or 48 hours).
-
Harvest the cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Quantify the total protein concentration in each lysate using a protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an SDS-polyacrylamide gel (e.g., 12% gel) via electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Bax and Bcl-2 overnight at 4°C. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again extensively with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) detection reagent to the membrane.
-
Visualize the protein bands using an imaging system.
-
Perform densitometric analysis on the bands to quantify the relative expression levels of Bax and Bcl-2, normalized to the loading control. Calculate the Bax/Bcl-2 ratio.
-
Conclusion and Future Directions
This compound, an Amaryllidaceae alkaloid, presents a promising pharmacological profile with potential therapeutic applications in neurodegenerative diseases and oncology. Its primary hypothesized mechanisms of action are acetylcholinesterase inhibition and the induction of cancer cell apoptosis through modulation of the Bax/Bcl-2 protein ratio.
To fully elucidate its therapeutic potential, further research is imperative. The immediate priorities should be to:
-
Determine Quantitative Activity: Conduct in vitro assays, as detailed in this guide, to establish definitive IC₅₀ values for AChE inhibition and cytotoxicity against a panel of relevant cancer cell lines.
-
Confirm Mechanism of Action: Utilize Western blotting and other molecular biology techniques to confirm the modulation of apoptotic pathways and identify other potential molecular targets.
-
Conduct Pharmacokinetic Studies: Perform in vivo studies in animal models to determine the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of this compound, which is crucial for assessing its drug-like properties.
The successful completion of these studies will provide the necessary data to validate the pharmacological profile of this compound and guide its future development as a potential therapeutic agent.
References
- 1. Population pharmacokinetics of epinastine, a histamine H1 receptor antagonist, in adults and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Biosynthesis of anticancer phytochemical compounds and their chemistry [frontiersin.org]
- 3. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Potent Acetylcholinesterase Inhibitors as New Candidates for Alzheimer Disease via Virtual Screening, Molecular Docking, Dynamic Simulation, and Molecular Mechanics–Poisson–Boltzmann Surface Area Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of BAX and BCL-2 Gene Expression and Apoptosis Induction in Acute Lymphoblastic Leukemia Cell Line CCRF-CEM after High- Dose Prednisolone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ellipticine cytotoxicity to cancer cell lines — a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anticancer potential of alkaloids: a key emphasis to colchicine, vinblastine, vincristine, vindesine, vinorelbine and vincamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
In Vivo Cardiovascular Effects of Hippadine: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the current understanding of the in vivo cardiovascular effects of Hippadine, an alkaloid isolated from Crinum macowanii. The information presented is synthesized from published research, with a focus on quantitative data, experimental methodologies, and proposed mechanisms of action. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound and other Amaryllidaceae alkaloids.
Executive Summary
This compound has demonstrated significant cardiovascular effects in preclinical studies, primarily characterized by a dose-dependent reduction in blood pressure and heart rate.[1][2] The primary mechanism of action is suggested to be the inhibition of α1 and β1 adrenoceptors.[1] In vitro studies on isolated perfused rat hearts have shown that this compound exerts negative chronotropic and inotropic effects, leading to decreased cardiac output.[3] The collective evidence points towards this compound as a potential candidate for the development of novel antihypertensive agents. However, it is important to note that the majority of the detailed in vivo research on this compound's cardiovascular effects originates from a single research group, highlighting the need for further independent validation and broader mechanistic studies.
Quantitative Data on Cardiovascular Effects
The following tables summarize the key quantitative findings from in vivo and in vitro studies on the cardiovascular effects of this compound.
Table 1: In Vivo Effects of this compound on Blood Pressure and Heart Rate in Spontaneously Hypertensive Rats
| Parameter | This compound Dose (mg/kg, i.v.) | Change from Baseline | Reference |
| Systolic Blood Pressure (SBP) | 2.5 | ↓ | [1] |
| 5.0 | ↓↓ | [1] | |
| 10.0 | ↓↓↓ | [1] | |
| 12.5 | ↓↓↓↓ | [1] | |
| Diastolic Blood Pressure (DBP) | 2.5 | ↓ | [1] |
| 5.0 | ↓↓ | [1] | |
| 10.0 | ↓↓↓ | [1] | |
| 12.5 | ↓↓↓↓ | [1] | |
| Mean Arterial Pressure (MAP) | 2.5 | ↓ | [1] |
| 5.0 | ↓↓ | [1] | |
| 10.0 | ↓↓↓ | [1] | |
| 12.5 | ↓↓↓↓ | [1] | |
| Heart Rate (HR) | 2.5 | ↓ | [1] |
| 5.0 | ↓↓ | [1] | |
| 10.0 | ↓↓↓ | [1] | |
| 12.5 | ↓↓↓↓ | [1] |
Note: The number of arrows indicates the relative magnitude of the dose-dependent decrease. All changes were reported as significant (p<0.05).[1]
Table 2: In Vitro Effects of this compound on Isolated Perfused Rat Heart
| Parameter | This compound Concentration (µg/ml) | Change from Baseline | Reference |
| Coronary Flow | 0.5 | ↓ | [3] |
| 5.0 | ↓↓ | [3] | |
| Aortic Output | 0.5 | ↓ | [3] |
| 5.0 | ↓↓ | [3] | |
| Cardiac Output | 0.5 | ↓ | [3] |
| 5.0 | ↓↓ | [3] | |
| Systolic Pressure | 0.5 | ↓ | [3] |
| 5.0 | ↓↓ | [3] | |
| Diastolic Pressure | 0.5 | ↑ | [3] |
| 5.0 | ↑↑ | [3] | |
| Heart Rate | 0.5 | ↓ | [3] |
| 5.0 | ↓↓ | [3] |
Note: The number of arrows indicates the relative magnitude of the change. All changes were reported as significant.[3]
Experimental Protocols
This section details the methodologies employed in the key experiments investigating the cardiovascular effects of this compound.
In Vivo Blood Pressure and Heart Rate Measurement in Spontaneously Hypertensive Rats
This protocol is based on the methodology described by Mugabo et al. (2014).[1]
Objective: To evaluate the dose-dependent effects of intravenously administered this compound on systemic arterial blood pressure and heart rate in an animal model of hypertension.
Materials:
-
Male spontaneously hypertensive Wistar rats (SHR)
-
This compound
-
Anesthetic agent (e.g., pentobarbitone)
-
Saline solution
-
Pressure transducer
-
Data acquisition system (e.g., PowerLab)
-
Intravenous catheters
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the SHR according to approved institutional animal care and use committee protocols.
-
Catheterization: Surgically expose and cannulate the femoral artery for blood pressure measurement and the femoral vein for drug administration.
-
Transducer Connection: Connect the arterial catheter to a pressure transducer, which is linked to a data acquisition system for continuous recording of blood pressure and heart rate.
-
Stabilization: Allow the animal to stabilize for a period to obtain baseline blood pressure and heart rate readings.
-
Drug Administration: Administer increasing doses of this compound (e.g., 2.5, 5.0, 10.0, and 12.5 mg/kg) intravenously.
-
Data Recording: Continuously record systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR) throughout the experiment.
-
Adrenoceptor Blockade Experiment (for mechanism of action):
-
In separate groups of animals, pre-treat with an α1-adrenoceptor antagonist (e.g., prazosin) or a β1-adrenoceptor antagonist (e.g., atenolol) before administering adrenaline.
-
In another group, pre-treat with this compound before administering adrenaline.
-
Compare the pressor and chronotropic responses to adrenaline in the different treatment groups to assess the involvement of adrenoceptors in this compound's effects.
-
Experimental workflow for in vivo blood pressure measurement.
Isolated Perfused Rat Heart (Langendorff) Preparation
This protocol is based on the methodology described by Mugabo et al. (2012).[3]
Objective: To assess the direct effects of this compound on cardiac function, independent of systemic neural and humoral influences.
Materials:
-
Male Wistar rats
-
Krebs-Henseleit buffer
-
This compound
-
Langendorff perfusion apparatus ("double sided" working heart system)
-
Pressure transducer
-
Flow meter
-
Data acquisition system
-
Surgical instruments
Procedure:
-
Heart Excision: Anesthetize the rat and rapidly excise the heart.
-
Cannulation: Immediately cannulate the aorta on the Langendorff apparatus.
-
Retrograde Perfusion: Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure to maintain heart viability.
-
Stabilization: Allow the heart to stabilize and record baseline parameters, including coronary flow, aortic output, cardiac output, systolic and diastolic pressure, and heart rate.
-
Drug Perfusion: Switch to a perfusion buffer containing a known concentration of this compound (e.g., 0.5 µg/ml and 5.0 µg/ml).
-
Data Recording: Continuously record all cardiac parameters during the perfusion with this compound.
-
Washout: (Optional) Switch back to the control buffer to observe any reversal of effects.
Workflow for the isolated perfused rat heart experiment.
Proposed Mechanism of Action and Signaling Pathway
The primary proposed mechanism for the cardiovascular effects of this compound is the competitive inhibition of α1 and β1 adrenergic receptors.[1]
-
α1-Adrenoceptor Blockade: Inhibition of α1-adrenoceptors on vascular smooth muscle cells is expected to reduce vasoconstriction, leading to a decrease in peripheral resistance and, consequently, a lowering of blood pressure.
-
β1-Adrenoceptor Blockade: Inhibition of β1-adrenoceptors in the heart is expected to decrease heart rate (negative chronotropic effect) and reduce the force of myocardial contraction (negative inotropic effect), leading to a decrease in cardiac output and blood pressure.
The downstream signaling cascade following adrenoceptor activation is complex. The following diagram illustrates the proposed inhibitory effect of this compound on these pathways.
Proposed signaling pathway for the cardiovascular effects of this compound.
Future Research Directions
While the current evidence for the cardiovascular effects of this compound is promising, further research is required to fully elucidate its therapeutic potential and mechanism of action. Key areas for future investigation include:
-
Independent Validation: Replication of the key in vivo and in vitro findings by independent research groups is crucial to strengthen the evidence base.
-
Broader Mechanistic Studies: Investigation into other potential mechanisms of action, such as effects on calcium channels, potassium channels, or the nitric oxide pathway, would provide a more complete understanding of this compound's pharmacology.
-
Pharmacokinetics and Toxicology: Comprehensive studies on the absorption, distribution, metabolism, excretion, and potential toxicity of this compound are essential for any future clinical development.
-
Structure-Activity Relationship Studies: Investigating the cardiovascular effects of other alkaloids from Crinum macowanii and synthetic analogs of this compound could lead to the identification of more potent and selective compounds.
-
Long-term Efficacy and Safety: Chronic dosing studies in relevant animal models are needed to evaluate the long-term efficacy and safety of this compound for the management of hypertension.
Conclusion
This compound, an alkaloid from Crinum macowanii, demonstrates significant hypotensive and negative chronotropic effects in preclinical models. The primary proposed mechanism involves the inhibition of α1 and β1 adrenoceptors. The data presented in this technical guide provide a solid foundation for further research into the therapeutic potential of this compound as a novel cardiovascular drug. However, the current body of evidence is limited, and further independent and in-depth studies are warranted to fully characterize its pharmacological profile and potential for clinical application.
References
Hippadine's Cytotoxic Efficacy Against Ovarian Carcinoma and Melanoma Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hippadine, a naturally occurring alkaloid, has demonstrated notable cytotoxic activity against various cancer cell lines. This technical guide provides an in-depth overview of the cytotoxic effects of this compound on A2780 human ovarian carcinoma and A375 human melanoma cell lines. The information presented herein is compiled from available scientific literature, focusing on quantitative data, experimental methodologies, and potential mechanistic insights. While direct experimental evidence on the detailed molecular mechanisms of this compound in these specific cell lines is limited, this guide outlines the established cytotoxic efficacy and provides standardized protocols for further investigation into its mode of action.
Data Presentation: Cytotoxic Activity of this compound
The inhibitory effect of this compound on the proliferation of A2780 and A375 cells has been quantified, with the half-maximal inhibitory concentration (IC50) values determined through a resazurin-based cytotoxicity assay.[1] This assay measures the metabolic activity of viable cells and serves as an indicator of cell proliferation.
| Cell Line | Cancer Type | IC50 Value of this compound (µg/mL) |
| A2780 | Ovarian Carcinoma | 4.23 ± 0.35 |
| A375 | Melanoma | 4.32 ± 0.55 |
Table 1: IC50 values of this compound against A2780 and A375 cell lines.[1]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the cytotoxic and mechanistic properties of compounds like this compound against cancer cell lines.
Cell Viability Assay: Alamar Blue (Resazurin-Based) Assay
This protocol is based on the methodology used to determine the cytotoxic activity of this compound.[1]
-
Cell Seeding: Plate A2780 or A375 cells in a 96-well microplate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the different concentrations of this compound to the wells containing the cells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
Alamar Blue Addition: Following the incubation period, add Alamar Blue reagent to each well, typically at 10% of the total volume.
-
Incubation with Reagent: Incubate the plate for an additional 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Figure 1. Workflow for determining the cytotoxic activity of this compound.
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
While specific studies on this compound-induced apoptosis in A2780 and A375 cells are not currently available, the following is a standard protocol for assessing this cellular process.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours). Include both positive (e.g., treated with a known apoptosis inducer) and negative (vehicle-treated) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Figure 2. Standard workflow for apoptosis detection via flow cytometry.
Cell Cycle Analysis: Propidium Iodide (PI) Staining
To investigate if this compound induces cell cycle arrest, the following standard protocol can be employed.
-
Cell Treatment: Culture A2780 or A375 cells and treat with different concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on the fluorescence intensity of PI.
Potential Signaling Pathways
The precise signaling pathways modulated by this compound in A2780 and A375 cells have not yet been elucidated in the available literature. However, cytotoxic compounds often exert their effects by inducing apoptosis and/or causing cell cycle arrest. Below are generalized diagrams of these pathways that are frequently investigated in cancer research. Further studies are required to determine if and how this compound interacts with these pathways.
Figure 3. Generalized apoptosis signaling pathways potentially modulated by cytotoxic agents.
Figure 4. Simplified representation of key cell cycle regulators.
Conclusion and Future Directions
This compound exhibits significant cytotoxic activity against both A2780 ovarian carcinoma and A375 melanoma cell lines, as evidenced by its low micromolar IC50 values. While the initial cytotoxic screening is promising, further in-depth studies are imperative to elucidate the underlying molecular mechanisms. Future research should focus on conducting apoptosis and cell cycle assays to determine if this compound induces programmed cell death or cell cycle arrest in these cell lines. Subsequently, investigations into the modulation of specific signaling pathways, such as the intrinsic and extrinsic apoptosis pathways and key cell cycle regulatory proteins, will provide a more comprehensive understanding of this compound's anticancer properties and its potential as a therapeutic agent.
References
Hippadine as a Potential Anti-Cancer Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hippadine, a lycorine-type Amaryllidaceae alkaloid isolated from plants such as Crinum jagus, has emerged as a compound of interest in oncology research.[1] Preliminary studies have demonstrated its cytotoxic effects against various cancer cell lines, suggesting its potential as a novel anti-cancer agent. This technical guide provides a comprehensive overview of the current state of research on this compound, including its known cytotoxic efficacy, a proposed mechanism of action based on related alkaloids, and detailed experimental protocols for its investigation. While the precise signaling pathways modulated by this compound are yet to be fully elucidated, this document serves as a foundational resource for researchers aiming to explore its therapeutic potential.
Chemical Structure
This compound is a pentacyclic alkaloid with the chemical formula C₁₆H₉NO₃.
IUPAC Name: 7H-[2][3]Dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-7-one[4] CAS Number: 52886-06-3[4]
Quantitative Data: In Vitro Cytotoxicity
The anti-cancer potential of this compound has been quantified through in vitro cytotoxicity assays against human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined and are summarized below.
| Cell Line | Cancer Type | Assay Type | IC₅₀ Value (µg/mL) | IC₅₀ Value (µM)¹ | Reference |
| A2780 | Ovarian Carcinoma | Resazurin-based | 4.23 ± 0.35 | ~16.08 | [1] |
| A375 | Melanoma | Resazurin-based | 4.32 ± 0.55 | ~16.42 | [1] |
¹Calculated based on a molecular weight of 263.25 g/mol for this compound.
Furthermore, a nano-formulation of this compound encapsulated in niosomes has shown superior cytotoxic effects compared to the free compound, indicating a potential strategy to enhance its therapeutic efficacy.[5]
Proposed Mechanism of Action
While direct mechanistic studies on this compound are limited, the anti-cancer activities of other Amaryllidaceae alkaloids, such as lycorine (B1675740) and pancratistatin, are well-documented.[6][7][8] These related compounds are known to induce apoptosis and cause cell cycle arrest in cancer cells.[6][7] Based on this evidence, a plausible mechanism of action for this compound involves the modulation of similar pathways.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical pathway targeted by many chemotherapeutic agents. Amaryllidaceae alkaloids frequently induce apoptosis through the intrinsic (mitochondrial) pathway.[6][8] This process involves the regulation of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family and the subsequent activation of a caspase cascade.
A proposed signaling pathway for this compound-induced apoptosis is visualized below.
Cell Cycle Arrest
Many alkaloids exert their anti-proliferative effects by halting the cell cycle at specific checkpoints, preventing cancer cells from dividing. Alkaloids have been shown to induce cell cycle arrest at the G1/S or G2/M transitions.[9][10][11] This is often achieved by modulating the expression of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).
A hypothetical model for this compound-induced cell cycle arrest at the G2/M checkpoint is presented below.
Experimental Protocols
To rigorously evaluate the anti-cancer potential of this compound, a series of standardized in vitro and in vivo experiments are required. The following section details the methodologies for key assays.
In Vitro Cytotoxicity Assessment (Resazurin Assay)
This assay measures the metabolic activity of viable cells to determine the cytotoxic effect of a compound.
Workflow:
Detailed Protocol:
-
Cell Seeding: Harvest cancer cells and seed them into a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[5]
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.[5]
-
Exposure: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Resazurin Addition: Following treatment, add 10-20 µL of a sterile resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.[12]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light, allowing viable cells to convert resazurin to the fluorescent resorufin.[12]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.[5]
Apoptosis Detection (Annexin V-FITC/PI Assay)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Detailed Protocol:
-
Cell Treatment: Seed cells and treat with this compound at the desired concentration (e.g., IC₅₀ value) for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.[13]
-
Washing: Wash cells twice with ice-cold PBS by centrifuging at ~300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[14]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) staining solution.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Annexin V-FITC fluorescence is typically detected in the FL1 channel (~530 nm) and PI in the FL2 or FL3 channel (>575 nm).[13][15]
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle via flow cytometry.
Workflow:
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Harvesting: Harvest approximately 1 x 10⁶ cells per sample.
-
Fixation: Wash cells with PBS, then resuspend the pellet in 400 µL of PBS. While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[1]
-
Washing: Centrifuge the fixed cells (a higher speed may be required) and wash the pellet twice with PBS.[1]
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA, ensuring PI stains only DNA.[3][16]
-
PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cells and incubate for 5-10 minutes at room temperature, protected from light.[1]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Use doublet discrimination to exclude cell clumps.[3]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to model the data and determine the percentage of cells in the G0/G1, S, and G2/M phases.[16]
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify specific proteins to validate the proposed signaling pathways (e.g., Bcl-2 family proteins, caspases, cyclins).
Workflow:
Detailed Protocol:
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[17]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[17]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins based on size by running them on an SDS-polyacrylamide gel.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[19]
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1) overnight at 4°C with gentle agitation.[20]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Detection: After further washing, incubate the membrane with an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[20]
-
Analysis: Quantify the intensity of the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Efficacy Assessment (Xenograft Model)
To evaluate the anti-tumor activity of this compound in a living organism, a human tumor xenograft model in immunocompromised mice is a standard preclinical approach.[9][21]
Workflow:
Detailed Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells in PBS/Matrigel) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).[9][21]
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).[21]
-
Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound to the treatment group via a determined route (e.g., intraperitoneal, intravenous, or oral) according to a specific dose and schedule. The control group receives the vehicle solution.
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week) to assess efficacy and systemic toxicity.
-
Study Endpoint: Euthanize the mice when tumors in the control group reach a maximum allowable size or at a predetermined study endpoint.
-
Analysis: Excise the tumors, measure their final weight, and process them for further analysis, such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) or Western blotting. Calculate the Tumor Growth Inhibition (TGI) to quantify the anti-cancer effect.
Conclusion and Future Directions
This compound demonstrates clear cytotoxic activity against ovarian and melanoma cancer cell lines in vitro. While its precise molecular mechanisms remain to be fully characterized, evidence from structurally related Amaryllidaceae alkaloids strongly suggests that its anti-cancer effects are likely mediated through the induction of apoptosis and cell cycle arrest. The detailed protocols provided in this guide offer a robust framework for future investigations into these pathways. Further research should focus on validating these proposed mechanisms, identifying specific protein targets, and evaluating the in vivo efficacy and safety profile of this compound to establish its potential as a clinically viable anti-cancer therapeutic.
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ejgm.co.uk [ejgm.co.uk]
- 7. Antitumor evaluation of amaryllidaceae alkaloids on cancer cell lines: A literature review - Electronic Journal of General Medicine [ejgm.co.uk]
- 8. Apoptosis-Inducing Effects of Amaryllidaceae Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The mechanism of ellipticine-induced apoptosis and cell cycle arrest in human breast MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms involved in ceramide-induced cell cycle arrest in human hepatocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. static.igem.org [static.igem.org]
- 14. kumc.edu [kumc.edu]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 17. benchchem.com [benchchem.com]
- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. CST | Cell Signaling Technology [cellsignal.com]
- 21. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Antihypertensive Properties of Hippadine in Spontaneously Hypertensive Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hippadine, an alkaloid isolated from Crinum macowanii, has demonstrated significant antihypertensive and heart rate-lowering effects in spontaneously hypertensive rats (SHR). This technical guide consolidates the available preclinical data on this compound, detailing its dose-dependent effects on cardiovascular parameters and elucidating its proposed mechanism of action. The experimental protocols utilized in these seminal studies are described to provide a methodological framework for future research. Furthermore, this guide presents key signaling pathways and experimental workflows through standardized diagrams to facilitate a deeper understanding of this compound's pharmacological profile.
Introduction
Crinum macowanii is a plant species used in traditional South African medicine for various ailments, including heart conditions and edema.[1][2][3] this compound, an alkaloid extracted from this plant, has been the subject of pharmacological investigation to validate its traditional uses.[1][2][3] Studies utilizing a well-established animal model of human essential hypertension, the spontaneously hypertensive rat (SHR), have shown that this compound possesses dose-dependent antihypertensive properties.[1][2] This document serves as a comprehensive technical overview of the research conducted on the antihypertensive effects of this compound in this preclinical model.
Quantitative Data on Cardiovascular Effects
The administration of this compound to spontaneously hypertensive rats has been shown to significantly reduce systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR) in a dose-dependent manner.[1][2] The effects have been compared with standard antihypertensive agents, the α1-adrenoceptor blocker prazosin (B1663645) and the β1-adrenoceptor blocker atenolol (B1665814).[1][2]
Table 1: Dose-Dependent Effects of Intravenously Administered this compound on Cardiovascular Parameters in Spontaneously Hypertensive Rats
| Dose of this compound (mg/kg) | Effect on Systolic Blood Pressure (SBP) | Effect on Diastolic Blood Pressure (DBP) | Effect on Mean Arterial Pressure (MAP) | Effect on Heart Rate (HR) |
| 2.5 - 12.5 | Decrease | Decrease | Decrease | Decrease |
| Source: Mugabo et al., 2014[1][2] |
Table 2: Comparative Effects of this compound and Standard Antihypertensive Drugs in Spontaneously Hypertensive Rats
| Compound | Dose Range | Primary Mechanism of Action | Effect on SBP, DBP, MAP | Effect on HR |
| This compound | 2.5 - 12.5 mg/kg | α1 and β1 adrenoceptor inhibition | Decrease | Decrease |
| Atenolol | 0.5 - 40 mg/kg | β1 adrenoceptor blockade | Decrease | Decrease |
| Prazosin | 100 - 500 µg/kg | α1 adrenoceptor blockade | Decrease | Increase |
| Source: Mugabo et al., 2014[1][2] |
Proposed Mechanism of Action
The antihypertensive and negative chronotropic effects of this compound are suggested to be mediated through the inhibition of α1 and β1 adrenoceptors.[1][2] In experiments where adrenaline was infused in rats pre-treated with this compound (10 mg/kg), the expected adrenaline-induced increases in blood pressure and heart rate were observed, similar to pre-treatment with atenolol and prazosin.[1][2] This suggests that this compound's mechanism of action involves the blockade of the signaling pathways initiated by the activation of these adrenergic receptors.
Signaling Pathways
The following diagrams illustrate the proposed mechanism of action of this compound in the context of adrenergic receptor signaling in vascular smooth muscle cells and cardiac muscle cells.
Caption: this compound's inhibition of α1-adrenoceptor signaling.
Caption: this compound's inhibition of β1-adrenoceptor signaling.
Experimental Protocols
The following section details the methodology employed in the in vivo assessment of this compound's antihypertensive effects.
Animal Model
-
Species: Male spontaneously hypertensive Wistar rats (SHR).[1][2]
-
Rationale for Model Selection: The SHR model is a well-established and widely used preclinical model for essential hypertension in humans.[4]
Surgical Procedure and Drug Administration
The experimental workflow for evaluating the cardiovascular effects of this compound is outlined below.
Caption: Experimental workflow for in vivo cardiovascular assessment.
-
Anesthesia: The rats were anesthetized, for example, with pentobarbitone.[1][2]
-
Surgical Preparation: The femoral artery was cannulated for the direct measurement of blood pressure and heart rate.[1][2] An intravenous line was also established for drug administration.[1][2]
-
Drug Administration: this compound (2.5-12.5 mg/kg), adrenaline (0.05-0.20 mg/kg), atenolol (0.5-40 mg/kg), and prazosin hydrochloride (100-500 µg/kg) were administered via intravenous infusion.[1][2]
Data Acquisition and Analysis
-
Measurement Apparatus: A pressure transducer connected the femoral artery cannula to a PowerLab data acquisition system for continuous monitoring of blood pressure and heart rate.[1][2]
-
Parameters Measured: Systolic blood pressure (SBP), diastolic blood pressure (DBP), mean arterial pressure (MAP), and heart rate (HR) were recorded.[1][2]
-
Statistical Analysis: All changes in heart rate or blood pressure were reported as significant (p<0.05) and dose-dependent.[1][2]
Discussion and Future Directions
The available evidence strongly suggests that this compound is a promising natural compound with significant antihypertensive activity. Its dual-action mechanism of inhibiting both α1 and β1 adrenoceptors distinguishes it from many single-target antihypertensive agents. The reduction in both blood pressure and heart rate is a favorable hemodynamic profile.
Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes:
-
Pharmacokinetic and pharmacodynamic studies to determine its absorption, distribution, metabolism, and excretion profile.
-
Chronic dosing studies in SHR to evaluate its long-term efficacy and safety.
-
In-depth molecular studies to confirm its binding affinity and selectivity for adrenergic receptor subtypes.
-
Investigation into its effects on other potential mechanisms of blood pressure regulation, such as the renin-angiotensin system and endothelial function.
Conclusion
This compound demonstrates potent, dose-dependent antihypertensive and heart rate-lowering effects in spontaneously hypertensive rats. The primary mechanism of action is proposed to be the inhibition of α1 and β1 adrenoceptors. The detailed experimental protocols and mechanistic insights provided in this technical guide offer a solid foundation for researchers and drug development professionals to advance the study of this compound as a potential novel therapeutic agent for hypertension.
References
In Silico Modeling of Hippadine-Protein Interactions: A Technical Guide
Abstract
Hippadine, an Amaryllidaceae alkaloid, has demonstrated a range of biological activities, including cytotoxic, neuroprotective, and cardiovascular effects. However, the molecular mechanisms underpinning these actions remain largely unelucidated. In silico modeling presents a powerful and efficient approach to investigate the interactions between this compound and its potential protein targets, thereby accelerating drug discovery and development efforts. This technical guide provides a comprehensive overview of the methodologies and workflows for conducting in silico modeling of this compound-protein interactions. It is intended for researchers, scientists, and drug development professionals seeking to apply computational techniques to explore the therapeutic potential of this promising natural compound. This document outlines experimental protocols for key in silico techniques, presents templates for data summarization, and provides visualizations of experimental workflows and hypothetical signaling pathways.
Introduction
This compound is a member of the Amaryllidaceae family of alkaloids, a class of natural products known for their diverse pharmacological properties. Recent studies have highlighted the potential of this compound as a therapeutic agent, with demonstrated cytotoxic activity against ovarian (A2780) and melanoma (A375) cancer cell lines, exhibiting IC50 values of 4.23 µg/ml and 4.32 µg/ml, respectively[1]. Furthermore, this compound has been shown to possess neuroprotective properties and to exert negative chronotropic and inotropic effects on cardiac tissue[2][3]. The broader family of Amaryllidaceae alkaloids is also recognized for its acetylcholinesterase (AChE) inhibitory activity, suggesting a potential role for this compound in the management of neurological disorders[4][5].
Despite these promising biological activities, the specific protein targets of this compound and the molecular details of its interactions remain to be fully characterized. In silico modeling, encompassing techniques such as molecular docking and molecular dynamics simulations, offers a robust framework for predicting and analyzing these interactions at an atomic level. This guide details a systematic approach to the in silico investigation of this compound's interactions with putative protein targets.
Proposed Protein Targets for In Silico Modeling
Based on the known biological activities of this compound and related Amaryllidaceae alkaloids, the following protein targets are proposed for initial in silico investigation:
-
Acetylcholinesterase (AChE): Given the established AChE inhibitory activity of Amaryllidaceae alkaloids, AChE is a primary target for investigating the potential neuroprotective effects of this compound[4][5].
-
B-cell lymphoma 2 (Bcl-2) Family Proteins: The cytotoxic activity of this compound against cancer cell lines suggests interference with apoptotic pathways. Bcl-2 family proteins, such as Bcl-xL and Mcl-1, are key regulators of apoptosis and are viable targets[6].
-
Hypoxia-inducible factor-1 alpha (HIF-1α): As a crucial transcription factor in tumor progression and angiogenesis, HIF-1α represents another plausible target for the anti-cancer activity of this compound[7].
-
Cardiac Ion Channels: The observed cardiovascular effects of this compound, specifically its negative chronotropic and inotropic actions, point towards potential interactions with cardiac ion channels (e.g., voltage-gated sodium, potassium, and calcium channels) that regulate heart rate and contractility[3].
Experimental Protocols
This section provides detailed methodologies for the key in silico experiments.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Protocol:
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges using software like AutoDock Tools.
-
Define the binding site (grid box) based on the location of the co-crystallized ligand or using blind docking followed by site-specific docking.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound from a database like PubChem[8].
-
Optimize the ligand's geometry using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges and define the rotatable bonds.
-
Convert the ligand structure to the PDBQT format for use with AutoDock Vina.
-
-
Docking Simulation:
-
Perform the docking calculation using AutoDock Vina, specifying the prepared protein and ligand files, as well as the grid box parameters.
-
Set the exhaustiveness of the search to a value of 24 or higher for improved accuracy.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the protein-ligand interactions, identifying key hydrogen bonds and hydrophobic interactions using software like PyMOL or Discovery Studio.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.
Protocol:
-
System Preparation:
-
Use the best-ranked docked pose of the this compound-protein complex as the starting structure.
-
Solvate the complex in a periodic box of water (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Simulation Parameters:
-
Employ a suitable force field, such as AMBER or CHARMM.
-
Perform an initial energy minimization of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant volume) ensemble.
-
Equilibrate the system under NPT (constant pressure) ensemble to ensure stable temperature and pressure.
-
-
Production Run:
-
Run the production MD simulation for a significant duration (e.g., 100 ns or longer) to sample a wide range of conformational states.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze the persistence of hydrogen bonds and other key interactions over time.
-
Binding Free Energy Calculation (MM-PBSA)
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is used to estimate the binding free energy of the protein-ligand complex.
Protocol:
-
Snapshot Extraction:
-
Extract snapshots (frames) from the stable portion of the MD simulation trajectory.
-
-
Energy Calculations:
-
For each snapshot, calculate the following energy components for the complex, protein, and ligand:
-
Molecular mechanics energy (van der Waals and electrostatic interactions).
-
Polar solvation energy (calculated using the Poisson-Boltzmann equation).
-
Non-polar solvation energy (calculated based on the solvent-accessible surface area).
-
-
-
Binding Free Energy Calculation:
-
Calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - (G_protein + G_ligand)
-
Data Presentation
Quantitative data from in silico studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Hypothetical Molecular Docking Results of this compound with Target Proteins
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |
| AChE | 4EY7 | -9.8 | TYR72, TRP286, TYR341 | 2 |
| Bcl-xL | 2YXJ | -8.5 | PHE105, ARG139, GLU136 | 3 |
| HIF-1α | 4H6J | -7.9 | VAL23, LEU25, TYR28 | 1 |
| Nav1.5 | 6UZ3 | -9.2 | PHE1760, TYR1767 | 2 |
Table 2: Hypothetical Binding Free Energy Components of this compound-AChE Complex (kcal/mol)
| Energy Component | Average Value | Standard Deviation |
| ΔE_vdw | -45.7 | 3.2 |
| ΔE_elec | -28.9 | 4.1 |
| ΔG_polar | 52.3 | 5.5 |
| ΔG_nonpolar | -5.1 | 0.8 |
| ΔG_bind | -27.4 | 6.3 |
Visualization of Workflows and Pathways
Visual diagrams are essential for representing complex workflows and biological pathways.
Caption: A generalized workflow for the in silico analysis of this compound-protein interactions.
Caption: A hypothetical signaling pathway illustrating this compound-induced apoptosis via Bcl-xL inhibition.
Conclusion
This technical guide provides a foundational framework for the in silico investigation of this compound-protein interactions. By employing the described methodologies, researchers can systematically identify and characterize the molecular targets of this compound, thereby gaining crucial insights into its mechanisms of action. The integration of molecular docking, molecular dynamics simulations, and binding free energy calculations will be instrumental in validating potential therapeutic applications of this compound and guiding future drug design and optimization efforts. The hypothetical data and pathways presented herein serve as templates for reporting and visualizing the outcomes of such computational studies.
References
- 1. nijophasr.net [nijophasr.net]
- 2. Chemistry and Biological Activity of Alkaloids from the Genus Lycoris (Amaryllidaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of the alkaloid this compound on the isolated perfused rat heart [uwcscholar.uwc.ac.za]
- 4. Acetylcholinesterase inhibitory activity, anti-inflammatory, and neuroprotective potential of Hippeastrum psittacinum (Ker Gawl.) herb (Amaryllidaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase Inhibition Activity of Hippeastrum papilio (Ravenna) Van Scheepen (Amaryllidaceae) Using Zebrafish Brain Homogenates [mdpi.com]
- 6. Cytotoxic Activity of Amaryllidaceae Plants against Cancer Cells: Biotechnological, In Vitro, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Cancer Activity of Phytochemicals Targeting Hypoxia-Inducible Factor-1 Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7H-(1,3)Dioxolo(4,5-j)pyrrolo(3,2,1-de)phenanthridin-7-one | C16H9NO3 | CID 100605 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Hippadine using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hippadine is an alkaloid compound that can be isolated from plants of the Amaryllidaceae family, such as Crinum macowanii.[1] This class of alkaloids is known for a wide spectrum of biological activities, including anti-tumor, anti-viral, and acetylcholinesterase-inhibitory effects.[2] this compound itself has been noted for its potential reproductive effects and has been isolated from various plants including Crinum bulbs.[3][4] Given its pharmacological interest, accurate and precise quantification of this compound in various samples, including plant extracts and pharmaceutical formulations, is crucial for research and development.
This application note provides a detailed protocol for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described method is designed to be robust, specific, and suitable for routine analysis.
Principle
This method utilizes reversed-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an organic solvent and an aqueous buffer. The quantification is performed by detecting the UV absorbance of this compound at a specific wavelength and comparing the peak area to that of a known concentration of a reference standard.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
-
Ultrasonic bath.
-
-
Reagents:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Ammonium acetate (B1210297) (analytical grade).
-
Acetic acid (analytical grade).
-
Deionized water (18.2 MΩ·cm).
-
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Extraction: Accurately weigh 1 g of dried and powdered plant material. Add 20 mL of methanol and sonicate for 30 minutes.
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Evaporation: Evaporate the filtrate to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract with 5 mL of the mobile phase.
-
Final Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial before injection.
HPLC-UV Method
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and 20 mM Ammonium Acetate buffer, pH 6.6 (adjusted with acetic acid) (B). A similar gradient system has been used for other Amaryllidaceae alkaloids.[5]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: 280 nm. This wavelength is often used for the detection of various Amaryllidaceae alkaloids.[6][7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the HPLC-UV method for this compound, based on typical performance for similar alkaloid analyses.[8][9]
| Parameter | Value |
| Retention Time (min) | Approx. 8.5 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.2 |
| Limit of Quantification (LOQ) (µg/mL) | 0.6 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Experimental Workflow and Diagrams
Caption: Workflow for this compound quantification by HPLC-UV.
Conclusion
The HPLC-UV method described in this application note provides a reliable and efficient means for the quantification of this compound. The protocol is detailed to ensure reproducibility and can be readily implemented in a laboratory setting for quality control of raw materials, extracts, and finished products containing this compound. The validation parameters indicate that the method is linear, precise, and accurate for its intended purpose.
References
- 1. This compound | 52886-06-3 [chemicalbook.com]
- 2. Comparative Analysis of Amaryllidaceae Alkaloids from Three Lycoris Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetmol.cn [targetmol.cn]
- 4. Effects of this compound, an Amaryllidaceae alkaloid, on testicular function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantification of Amaryllidaceae alkaloids from Zephyranthes grandiflora by UPLC-DAD/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and validation of a HPLC-UV method for the simultaneous detection and quantification of paclitaxel and sulforaphane in lipid based self-microemulsifying formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Hippadine in Plant Extracts by LC-MS/MS
Abstract
This application note describes a sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of Hippadine, an Amaryllidaceae alkaloid, in plant extracts. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method is validated for key performance characteristics, making it suitable for researchers, scientists, and professionals in drug development and natural product analysis.
Introduction
This compound is a crinane-type alkaloid found in various species of the Amaryllidaceae family, which are known for producing a wide array of bioactive compounds. Due to its potential pharmacological activities, a reliable and sensitive analytical method is crucial for its quantification in complex plant matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the ideal technique for analyzing trace levels of target compounds in intricate samples.[1] This note provides a comprehensive protocol for the quantitative determination of this compound using LC-MS/MS.
Principle of the Method
The method involves the extraction of this compound from a homogenized plant sample, followed by chromatographic separation on a C18 reversed-phase column. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by monitoring the transition of the protonated precursor ion of this compound to its specific product ions.
Experimental Protocols
3.1. Sample Preparation
-
Drying and Grinding: Dry the plant material (e.g., bulbs, leaves) at 40°C until a constant weight is achieved or use a freeze-dryer.[2] Grind the dried material into a fine powder using a sample grinder to ensure homogeneity.[2]
-
Extraction:
-
Weigh 1.0 g of the powdered plant material into a centrifuge tube.
-
Add 10 mL of 80% methanol (B129727) (or an acidified solution of 0.1% formic acid in 70% methanol).
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.[3] Alternatively, microwave-assisted extraction can be employed to enhance extraction efficiency.[4]
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process twice more with fresh solvent.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Reconstitute the dried extract in 5 mL of 1% formic acid in water.
-
Condition an Oasis MCX SPE cartridge with 5 mL of methanol followed by 5 mL of 1% formic acid in water.[5]
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of 1% formic acid in water, followed by 5 mL of methanol to remove interferences.
-
Elute the this compound fraction with 5 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
3.2. LC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
Table 1: Optimized LC-MS/MS Method Parameters
| Parameter | Condition |
| LC System | |
| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion ([M+H]⁺) | m/z 264.1 (Calculated for C₁₆H₉NO₃, MW: 263.25)[5][6][7] |
| Product Ions (MRM) | Quantifier: m/z 236.1 (Loss of CO) Qualifier: m/z 208.1 (Further fragmentation) |
| Collision Energy (CE) | Optimized for the specific instrument; typically 15-30 eV |
| Spray Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Capillary Temperature | 300°C |
Note: Fragmentation of crinane-type alkaloids often involves characteristic losses. The proposed transitions are based on common fragmentation patterns of related alkaloids and should be confirmed by direct infusion of a this compound standard.[8]
3.3. Preparation of Standards and Quality Controls
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound standard in methanol.
-
Calibration Standards: Perform serial dilutions of the stock solution with the initial mobile phase to prepare calibration standards ranging from 1 ng/mL to 500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 5, 50, and 400 ng/mL) from a separate stock solution to assess the accuracy and precision of the method.
Data Presentation and Method Validation
The analytical method should be validated according to established guidelines to ensure its reliability.[1] Key validation parameters are summarized below.
Table 2: Summary of Method Validation Quantitative Data
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (R²) | > 0.99 | > 0.995 for a calibration range of 1-500 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | ~0.3 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | ~1.0 ng/mL[7] |
| Accuracy (% Recovery) | 80-120% | 92-108% for spiked matrix samples[8] |
| Precision (% RSD) | < 15% | Intra-day RSD < 5%, Inter-day RSD < 10% |
| Matrix Effect | 85-115% | Within acceptable limits after SPE cleanup[7] |
| Stability | % Deviation < 15% | Stable for 24h at autosampler temp (4°C) |
Visualizations
The following diagram illustrates the complete experimental workflow for the LC-MS/MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Analysis of Amaryllidaceae Alkaloids from Three Lycoris Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSRS [precision.fda.gov]
- 6. 7H-(1,3)Dioxolo(4,5-j)pyrrolo(3,2,1-de)phenanthridin-7-one | C16H9NO3 | CID 100605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Analysis of Amaryllidaceae alkaloids from Crinum by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. targetmol.cn [targetmol.cn]
Application Notes: In Vitro Cytotoxicity Assay for Hippadine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hippadine, an alkaloid isolated from the Amaryllidaceae family of plants, has demonstrated potential as a cytotoxic agent against various cancer cell lines. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a colorimetric MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted method for evaluating cell viability by measuring the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the absorbance of which is directly proportional to the number of living cells.
These application notes also include available data on the cytotoxic effects of this compound on specific cancer cell lines and a generalized workflow for conducting the cytotoxicity assessment.
Data Presentation
The cytotoxic activity of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized below.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| A2780 | Ovarian Carcinoma | 4.23 ± 0.35 | [1] |
| A375 | Melanoma | 4.32 ± 0.55 | [1] |
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol outlines the materials and procedures for determining the cytotoxic effects of this compound on a selected cancer cell line.
Materials:
-
This compound (of known purity)
-
Selected human cancer cell line (e.g., A2780 or A375)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
-
Trypsin-EDTA solution
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Trypsinize the cells, centrifuge, and resuspend them in fresh complete medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 to 100 µg/mL). Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
After the 24-hour incubation period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include control wells:
-
Vehicle Control: Cells treated with the medium containing the same concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Cells in complete medium only.
-
Blank: Medium only (no cells).
-
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow
Caption: Workflow of the in vitro cytotoxicity assay for this compound.
Proposed Signaling Pathway for Amaryllidaceae Alkaloid-Induced Apoptosis
While the precise signaling pathway for this compound-induced cytotoxicity is not yet fully elucidated, many Amaryllidaceae alkaloids are known to induce apoptosis. A generalized pathway for apoptosis is depicted below.
Caption: Proposed mechanism of apoptosis induction by Amaryllidaceae alkaloids.
References
Application Notes and Protocols for Studying the Effects of Hippadine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing cell culture techniques to investigate the biological effects of Hippadine, an Amaryllidaceae alkaloid. Given the limited specific research on this compound's cellular mechanisms, this document outlines a series of established protocols adapted from studies of similar alkaloids, providing a robust framework for initial characterization and detailed mechanistic studies.
Introduction to this compound and its Potential Effects
This compound is a naturally occurring alkaloid found in plants of the Amaryllidaceae family. This family of compounds is known for a wide range of biological activities, with many exhibiting significant cytotoxic and anti-proliferative properties.[1][2][3][4] Several Amaryllidaceae alkaloids have been investigated as potential anti-cancer agents due to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines.[2][3][5] While the precise molecular targets of many of these alkaloids are still under investigation, their impact on key cellular processes makes them a subject of great interest in drug discovery.[1]
This guide provides protocols to assess the following potential effects of this compound:
-
Cytotoxicity: The ability of this compound to kill cells.
-
Cell Proliferation: The effect of this compound on the rate of cell growth and division.
-
Apoptosis Induction: The capacity of this compound to trigger programmed cell death.
-
Cell Cycle Arrest: The potential for this compound to halt the cell cycle at specific checkpoints.
Cell Line Selection and Culture
The choice of cell line is critical for obtaining relevant data. For initial screening of this compound's anti-cancer potential, a panel of human cancer cell lines is recommended. Based on studies of similar alkaloids, suitable choices could include:
-
Human Colon Cancer Cell Lines: HCT-116, LoVo
-
Human Breast Cancer Cell Lines: MCF-7 (p53 wild-type), MDA-MB-231 (p53 mutant)
-
Human Leukemia Cell Lines: K562
-
Human Lung Cancer Cell Lines: A549
General Cell Culture Protocol:
-
Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells upon reaching 80-90% confluency to maintain exponential growth.
Data Presentation: Summarized Quantitative Data
The following tables present hypothetical data based on the known effects of other Amaryllidaceae alkaloids to serve as a guide for expected results when studying this compound.
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines (IC50 Values)
| Cell Line | This compound IC50 (µM) after 48h |
| HCT-116 | 5.2 |
| MCF-7 | 8.9 |
| K562 | 3.5 |
| A549 | 12.1 |
| IC50 (Inhibitory Concentration 50%) is the concentration of a drug that is required for 50% inhibition in vitro. |
Table 2: Effect of this compound on Apoptosis and Cell Cycle Distribution in HCT-116 Cells
| Treatment (24h) | % Apoptotic Cells (Annexin V+) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Control (Vehicle) | 4.1 | 55.2 | 25.3 | 19.5 |
| This compound (5 µM) | 35.8 | 70.1 | 15.2 | 14.7 |
Experimental Protocols
Protocol for Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
96-well plates
-
Selected cancer cell lines
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using dose-response curve analysis.
Protocol for Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
6-well plates
-
Selected cancer cell line (e.g., HCT-116)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed HCT-116 cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with this compound at its IC50 concentration for 24 hours. Include a vehicle-treated control.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. (Annexin V-positive/PI-negative cells are early apoptotic; Annexin V-positive/PI-positive cells are late apoptotic/necrotic).
Protocol for Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
6-well plates
-
Selected cancer cell line (e.g., HCT-116)
-
This compound
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed HCT-116 cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.
-
Harvest the cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical pathway of this compound-induced apoptosis.
Experimental Workflow Diagram
Caption: Workflow for characterizing this compound's cellular effects.
References
- 1. Apoptosis-Inducing Effects of Amaryllidaceae Alkaloids [pubmed.ncbi.nlm.nih.gov]
- 2. ejgm.co.uk [ejgm.co.uk]
- 3. Antitumor evaluation of amaryllidaceae alkaloids on cancer cell lines: A literature review - Electronic Journal of General Medicine [ejgm.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. iv.iiarjournals.org [iv.iiarjournals.org]
Application Notes and Protocols for the Spectrophotometric Analysis of Hippadine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the proposed spectrophotometric analysis of Hippadine, an Amaryllidaceae alkaloid. Due to the limited availability of specific analytical methods for this compound in current literature, this application note outlines a generalized yet detailed protocol for method development, validation, and sample analysis using UV-Visible spectrophotometry. The methodologies are based on established practices for similar alkaloids and are intended to serve as a foundational framework for researchers. This guide includes protocols for determining absorption maxima, generating calibration curves, and validating the analytical method in accordance with ICH guidelines. Additionally, it presents a hypothetical signaling pathway for this compound's observed biological activity to stimulate further research.
Introduction to this compound
This compound is a naturally occurring alkaloid found in various species of the Amaryllidaceae family, such as Crinum macowanii[1]. Alkaloids from this plant family are known for a wide range of biological activities[2]. This compound itself has been noted for its potential hypotensive effects, including lowering blood pressure and heart rate in preclinical models[3]. The chemical structure of this compound, featuring a conjugated system, makes it a suitable candidate for analysis by UV-Visible spectrophotometry, a technique widely used for the quantitative analysis of pharmaceutical compounds[4].
Chemical Profile:
| Property | Value |
| Molecular Formula | C₁₆H₉NO₃[5] |
| Molecular Weight | 263.25 g/mol [5] |
| IUPAC Name | 5,7-dioxa-12-azapentacyclo[10.6.1.0²,¹⁰.0⁴,⁸.0¹⁵,¹⁹]nonadeca-1(18),2,4(8),9,13,15(19),16-heptaen-11-one[6] |
| CAS Number | 52886-06-3[1] |
Proposed Spectrophotometric Method for this compound Analysis
The following protocols are proposed for the development and validation of a UV-Visible spectrophotometric method for the quantification of this compound.
Principle
The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Instrumentation and Materials
-
Instrumentation: A double-beam UV-Visible spectrophotometer with a 1 cm path length quartz cuvette.
-
Reagents:
-
This compound reference standard
-
Methanol (B129727) (HPLC grade) or Ethanol (AR grade)
-
Distilled or deionized water
-
-
Glassware: Calibrated volumetric flasks and pipettes.
Experimental Protocols
Protocol 1: Determination of Absorption Maximum (λmax)
-
Preparation of Standard Solution: Accurately weigh 10 mg of the this compound reference standard and dissolve it in 100 mL of methanol to prepare a stock solution of 100 µg/mL.
-
Preparation of Working Solution: Dilute 1 mL of the stock solution to 10 mL with methanol to obtain a working solution of 10 µg/mL.
-
Spectral Scan: Scan the working solution from 400 nm to 200 nm against a methanol blank.
-
λmax Determination: Identify the wavelength at which maximum absorbance is observed. Based on the analysis of similar Amaryllidaceae alkaloids like Galantamine and Lycorine, the λmax for this compound is anticipated to be in the 280-300 nm range[7][8].
Protocol 2: Preparation of Calibration Curve
-
Prepare a series of standard solutions: From the 100 µg/mL stock solution, prepare a series of dilutions in methanol to achieve concentrations ranging from approximately 2 µg/mL to 20 µg/mL.
-
Measure Absorbance: Measure the absorbance of each standard solution at the predetermined λmax against the methanol blank.
-
Plot the Curve: Plot a graph of absorbance versus concentration.
-
Linear Regression: Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.
Protocol 3: Quantification of this compound in a Sample
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol. The solution may require sonication and filtration to remove any insoluble excipients.
-
Dilution: Dilute the sample solution with methanol to obtain a concentration that falls within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the final diluted sample solution at the λmax.
-
Concentration Calculation: Calculate the concentration of this compound in the sample using the equation from the linear regression analysis of the calibration curve.
Method Validation Framework
The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters should be assessed:
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.999 |
| Accuracy | The closeness of test results to the true value, assessed by recovery studies. | Mean recovery between 98% and 102% |
| Precision | The degree of scatter between a series of measurements. Assessed as Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (%RSD) ≤ 2% |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference from excipients or degradation products at the λmax. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected. | Typically calculated as 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve) |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically calculated as 10 × (Standard Deviation of the Response / Slope of the Calibration Curve) |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | %RSD ≤ 2% after minor changes (e.g., wavelength, temperature). |
Quantitative Data for Related Amaryllidaceae Alkaloids
| Alkaloid | Solvent | λmax (nm) | Linearity Range (µg/mL) | Reference |
| Galantamine HBr | Distilled Water | 289 | 20 - 100 | [7][9] |
| Galantamine HBr | Distilled Water | 287 | 30 - 80 | [10] |
| Lycorine | Methanol:Water | ~290 | N/A (HPLC-UV) | [8] |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the development and validation of the spectrophotometric method for this compound.
Caption: Workflow for Spectrophotometric Method Development.
Hypothetical Signaling Pathway for this compound
While the precise mechanism of action for this compound's hypotensive effects is not yet elucidated, a plausible hypothesis involves the Nitric Oxide (NO) signaling pathway in vascular endothelial cells. The following diagram illustrates a hypothetical pathway for investigation. Disclaimer: This pathway is proposed for research purposes and has not been experimentally validated for this compound.
Caption: Hypothetical Signaling Pathway for this compound's Hypotensive Effect.
Conclusion
This application note provides a foundational protocol for the development and validation of a simple, rapid, and cost-effective UV-Visible spectrophotometric method for the quantitative analysis of this compound. While based on established analytical principles and data from related compounds, all procedures, including the determination of λmax and method validation, must be experimentally performed and verified using a certified reference standard of this compound to ensure accurate and reliable results. The proposed signaling pathway offers a potential avenue for future pharmacological research into this compound's mechanism of action.
References
- 1. This compound | 52886-06-3 [chemicalbook.com]
- 2. The Occurrence and Bioactivities of Amaryllidaceae Alkaloids from Plants: A Taxonomy-Guided Genera-Wide Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. GSRS [precision.fda.gov]
- 6. 7H-(1,3)Dioxolo(4,5-j)pyrrolo(3,2,1-de)phenanthridin-7-one | C16H9NO3 | CID 100605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. Estimation of the galanthamine using derivative spectrophotometry in bulk drug and formulation [scirp.org]
Application Notes and Protocols for the Isolation of Hippadine from Crinum Bulbs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hippadine is a lycorine-type alkaloid found in various species of the Amaryllidaceae family, including the genus Crinum. It has garnered scientific interest due to its potential pharmacological activities, including cytotoxic effects against various cancer cell lines. This document provides a detailed protocol for the isolation and purification of this compound from Crinum bulbs, compiled from established phytochemical methodologies. The protocol is intended for laboratory use by professionals in the fields of natural product chemistry, pharmacology, and drug development.
Data Presentation: Yields of Extracts and Isolated this compound
The following table summarizes the quantitative data from a representative study on the isolation of this compound from the bulbs of Crinum jagus. The yields are expressed as a percentage of the initial dry plant material.
| Sample | Initial Mass (g) | Yield (g) | Yield (%) |
| Dry Crinum jagus Bulbs | 800 | - | 100 |
| Crude Methanol (B129727) Extract | 800 | 40 | 5.0 |
| n-Hexane Fraction | 40 | 7.5 | 0.94 |
| Ethyl Acetate (B1210297) Fraction | 40 | 10.2 | 1.28 |
| Methanol Fraction | 40 | 15.5 | 1.94 |
| Isolated this compound | 800 | 0.0361 | 0.0045 |
Data synthesized from a study by Ganiyu et al. (2024) on Crinum jagus.[1]
Experimental Protocols
This section outlines the detailed methodology for the extraction, fractionation, and purification of this compound from Crinum bulbs.
Plant Material Preparation
1.1. Collection and Identification: Collect fresh bulbs of a Crinum species known to contain this compound (e.g., Crinum jagus, Crinum latifolium). Ensure proper botanical identification by a qualified taxonomist.
1.2. Cleaning and Drying: Thoroughly wash the bulbs with water to remove soil and debris. Slice the bulbs into small pieces to facilitate drying. Air-dry the sliced bulbs in a well-ventilated area away from direct sunlight or use a plant dryer at a controlled temperature (40-50°C) until a constant weight is achieved.
1.3. Pulverization: Grind the dried bulb slices into a coarse powder using a mechanical grinder. Store the powdered material in an airtight container in a cool, dark, and dry place until extraction.
Extraction
2.1. Solvent Extraction: Macerate the powdered Crinum bulbs (e.g., 800 g) with methanol (e.g., 3 L) at room temperature for a period of seven days, with occasional stirring.[2] Alternatively, for a more exhaustive extraction, use a Soxhlet apparatus with methanol.
2.2. Filtration and Concentration: After the extraction period, filter the mixture through coarse filter paper. Concentrate the resulting filtrate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. This will yield the crude methanol extract.
Fractionation of the Crude Extract
3.1. Solvent-Solvent Partitioning: The crude methanol extract (e.g., 40 g) is subjected to liquid-liquid fractionation to separate compounds based on their polarity.
3.2. n-Hexane Fractionation: Triturate the crude extract with n-hexane to remove nonpolar compounds such as fats and sterols.[3] Decant and collect the n-hexane soluble fraction. Repeat this process until the n-hexane layer is colorless. Concentrate the n-hexane fraction to obtain the n-hexane sub-extract.
3.3. Ethyl Acetate Fractionation: The residue from the n-hexane wash is then triturated with ethyl acetate.[3] This fraction will contain alkaloids of intermediate polarity, including this compound. Collect and concentrate the ethyl acetate soluble fraction to yield the ethyl acetate sub-extract.
3.4. Methanol Fractionation: The remaining residue can be dissolved in methanol to obtain the polar fraction.
Isolation and Purification of this compound
4.1. Column Chromatography: The ethyl acetate fraction, which is enriched with this compound, is subjected to column chromatography for further purification.
4.2. Stationary Phase: Pack a glass column with silica (B1680970) gel (e.g., 40-63 µm mesh size) as the stationary phase, using a suitable solvent system as the mobile phase.
4.3. Mobile Phase: A gradient elution system is typically employed, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform (B151607) and methanol, starting with 100% chloroform and gradually increasing the percentage of methanol. Another reported eluent is a mixture of cyclohexane (B81311) and chloroform.[4]
4.4. Fraction Collection and Analysis: Collect the eluate in fractions of a specific volume. Monitor the separation process using Thin Layer Chromatography (TLC). Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under UV light or by spraying with Dragendorff's reagent, which is specific for alkaloids.
4.5. Combining and Purifying Fractions: Combine the fractions that show a similar TLC profile and contain the spot corresponding to this compound. These combined fractions may be subjected to further purification steps, such as preparative TLC or recrystallization, to obtain pure this compound.[2][4]
Structure Elucidation
The identity and purity of the isolated this compound should be confirmed using modern spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: To identify functional groups and the chromophore system.
Visualizations
Experimental Workflow for this compound Isolation
References
- 1. researchgate.net [researchgate.net]
- 2. Amaryllidaceae Alkaloids Decrease the Proliferation, Invasion, and Secretion of Clinically Relevant Cytokines by Cultured Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell cycle modulatory effects of Amaryllidaceae alkaloids | Semantic Scholar [semanticscholar.org]
- 4. Cytotoxic activity of Amaryllidaceae alkaloids from Crinum augustum and Crinum bulbispermum - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Anti-Proliferative Effects of Hippadine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hippadine, an alkaloid isolated from the Amaryllidaceae family, has demonstrated cytotoxic effects against various cancer cell lines, including ovarian carcinoma and melanoma, suggesting its potential as an anti-proliferative agent.[1] Amaryllidaceae alkaloids are known to exert their anti-cancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][3][4] This document provides detailed protocols for a series of in vitro and in vivo experiments designed to rigorously evaluate the anti-proliferative efficacy of this compound and to elucidate its underlying molecular mechanisms of action.
Data Presentation
All quantitative data from the described experiments should be summarized in clear, well-structured tables to facilitate comparison between different concentrations of this compound and control groups. This allows for a straightforward determination of dose-dependent effects and the calculation of key metrics such as IC50 values.
Table 1: Hypothetical Anti-Proliferative Activity of this compound on A549 and MCF-7 Cancer Cell Lines.
| Cell Line | Treatment | Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| A549 | Vehicle Control | 0 | 100 ± 4.5 | \multirow{5}{}{X.XX} |
| This compound | 1 | 85.2 ± 3.1 | ||
| This compound | 10 | 52.1 ± 2.8 | ||
| This compound | 50 | 23.7 ± 1.9 | ||
| This compound | 100 | 8.9 ± 1.2 | ||
| MCF-7 | Vehicle Control | 0 | 100 ± 5.1 | \multirow{5}{}{Y.YY} |
| This compound | 1 | 90.3 ± 4.2 | ||
| This compound | 10 | 60.5 ± 3.5 | ||
| This compound | 50 | 35.4 ± 2.4 | ||
| This compound | 100 | 15.1 ± 1.8 |
Experimental Protocols
Herein, we provide detailed methodologies for key experiments to assess the anti-proliferative effects of this compound.
In Vitro Assays
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals.[4]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[4]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[8] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
This assay assesses the long-term proliferative capacity of single cells and their ability to form colonies.[9][10] It is a sensitive method to determine the effectiveness of an anti-proliferative agent over a longer period.
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Incubation: Remove the this compound-containing medium, wash the cells with PBS, and add fresh complete medium. Incubate the plates for 10-14 days at 37°C, allowing colonies to form.
-
Colony Staining: Gently wash the colonies with PBS and fix them with a solution of 4% paraformaldehyde for 20 minutes at room temperature.[10] After fixation, stain the colonies with 0.5% crystal violet solution for 20-30 minutes.[11]
-
Quantification: Wash the plates with water to remove excess stain and allow them to air dry.[10] Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
Flow cytometry with propidium (B1200493) iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2][12] This can reveal if this compound induces cell cycle arrest at a specific phase.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with different concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash them with cold PBS, and centrifuge at low speed.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing to prevent clumping, and fix overnight at -20°C.[13][14]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.[2]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Use appropriate software to generate DNA content frequency histograms and quantify the percentage of cells in each phase of the cell cycle.[15] An accumulation of cells in a particular phase suggests a this compound-induced cell cycle arrest.
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[18] Propidium iodide (PI) is used as a counterstain to identify cells that have lost membrane integrity, a hallmark of late apoptosis and necrosis.[16]
Protocol:
-
Cell Treatment: Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend them in 1X Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate cell populations:
-
Annexin V-negative and PI-negative: Viable cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.
-
Western blotting is used to detect specific proteins in a sample and can provide insights into the signaling pathways affected by this compound. Key proteins to investigate include those involved in cell cycle regulation (e.g., cyclins, CDKs, p21, p27) and apoptosis (e.g., Bcl-2 family proteins, caspases, PARP).
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-50 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Assay
Xenograft models are crucial for evaluating the in vivo efficacy of anti-cancer compounds. This involves implanting human tumor cells into immunocompromised mice.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of athymic nude or SCID mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer this compound (or vehicle control) via an appropriate route (e.g., intraperitoneal, oral gavage) at various doses and schedules.
-
Tumor Monitoring: Measure tumor volume using calipers two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Analysis: Weigh the tumors and perform downstream analyses such as histopathology (H&E staining) and immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3).
Mandatory Visualizations
Signaling Pathway Diagrams
Based on the known mechanisms of related Amaryllidaceae alkaloids, this compound is hypothesized to exert its anti-proliferative effects by inducing apoptosis and cell cycle arrest. The following diagram illustrates these potential pathways.
Caption: Hypothesized signaling pathway for this compound's anti-proliferative effects.
Experimental Workflow Diagrams
Caption: Workflow for in vitro evaluation of this compound's anti-proliferative effects.
Caption: Workflow for in vivo xenograft mouse model experiment.
References
- 1. GraphViz Examples and Tutorial [graphs.grevian.org]
- 2. Apoptosis-Inducing Effects of Amaryllidaceae Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ejgm.co.uk [ejgm.co.uk]
- 4. Antitumor evaluation of amaryllidaceae alkaloids on cancer cell lines: A literature review - Electronic Journal of General Medicine [ejgm.co.uk]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. Biological Mechanisms by Which Antiproliferative Actions of Resveratrol Are Minimized - PMC [pmc.ncbi.nlm.nih.gov]
- 7. worthe-it.co.za [worthe-it.co.za]
- 8. m.youtube.com [m.youtube.com]
- 9. Rupatadine inhibits colorectal cancer cell proliferation through the PIP5K1A/Akt/CDK2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostate cancer: potential targets of anti-proliferative and apoptotic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P53-mediated cell cycle arrest and apoptosis through a caspase-3- independent, but caspase-9-dependent pathway in oridonin-treated MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Signaling Pathways that Control Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell cycle and apoptosis: common pathways to life and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell cycle modulatory effects of Amaryllidaceae alkaloids | Semantic Scholar [semanticscholar.org]
- 15. DOT Language | Graphviz [graphviz.org]
- 16. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Measuring Hippadine's Cytotoxicity Using Resazurin-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hippadine, a crinine-type alkaloid found in various species of the Amaryllidaceae family, has demonstrated cytotoxic effects against several cancer cell lines. Assessing the cytotoxic potential of novel compounds like this compound is a critical step in the drug discovery and development process. Resazurin-based assays are a widely used, reliable, and sensitive method for measuring cell viability and cytotoxicity. This document provides detailed application notes and experimental protocols for utilizing resazurin-based assays to determine the cytotoxic effects of this compound on cancer cell lines.
The principle of the resazurin (B115843) assay is based on the reduction of the blue, non-fluorescent dye, resazurin, to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells. This reduction is carried out by mitochondrial reductases and other cellular enzymes. The amount of resorufin produced is directly proportional to the number of viable cells, allowing for the quantification of cell viability and, consequently, the cytotoxic effects of a test compound.
Data Presentation
The cytotoxic activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell viability. The following table summarizes the reported IC50 values for this compound against different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| A2780 | Ovarian Carcinoma | 4.23 |
| A375 | Melanoma | 4.32 |
Experimental Protocols
This section provides a detailed protocol for determining the cytotoxicity of this compound using a resazurin-based assay in a 96-well plate format.
Materials
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell line of interest (e.g., A2780, A375)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile PBS, protected from light)
-
96-well clear-bottom black or white tissue culture plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm)
Protocol
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend them in complete culture medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in a volume of 100 µL. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the experiment.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours in a humidified incubator to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium. A typical concentration range to start with could be from 0.1 to 100 µg/mL.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the diluted this compound solutions to the respective wells.
-
Include vehicle control wells that receive the same concentration of the solvent (e.g., DMSO) as the highest concentration of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
Following the treatment period, add 10 µL of the resazurin solution to each well, including the background control wells.
-
Gently mix the plate on a shaker for 30 seconds.
-
Return the plate to the incubator and incubate for 2-4 hours. The incubation time may need to be optimized for different cell lines.
-
Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader. Alternatively, absorbance can be measured at 570 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the background control wells from all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) using appropriate software such as GraphPad Prism or similar.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for determining this compound's cytotoxicity.
Proposed Signaling Pathway for this compound-Induced Apoptosis
While the precise signaling pathway for this compound-induced cytotoxicity is not yet fully elucidated, based on the known mechanisms of other crinine-type alkaloids, a plausible pathway involves the induction of apoptosis. This proposed pathway is a hypothesis based on related compounds and requires experimental validation for this compound.
Caption: Proposed apoptotic signaling pathway induced by this compound.
Application of Hippadine in Neuroblastoma Cell Line Studies: A Review of Available Literature
A thorough review of scientific literature reveals no specific studies on the application of the Amaryllidaceae alkaloid, Hippadine, in neuroblastoma cell line research. Despite extensive searches for direct investigations and research utilizing broader terms such as "Amaryllidaceae alkaloids" and "crinine alkaloids" in the context of neuroblastoma, no data on this compound's effects on these particular cancer cells could be retrieved.
This compound, also known as Pratorine, is a recognized member of the crinine-type alkaloids found in various species of the Amaryllidaceae family. While research has been conducted on the general anticancer properties of this broad family of compounds, the specific actions of this compound against neuroblastoma cells remain uninvestigated in published literature.
General Anticancer Potential of Amaryllidaceae Alkaloids
Literature reviews indicate that Amaryllidaceae alkaloids, as a class, have garnered significant interest in cancer research for their potential antitumor activities.[1][2][3] Mechanistic studies on various cancer cell lines have shown that these alkaloids can induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[1][2][4] Some alkaloids within this family, such as those of the crinine (B1220781) and lycorine (B1675740) types, have been identified as cytotoxic targets in cancer research.[4]
One study noted that pratorinine (an alternative name for this compound) exhibited moderate cytotoxic activity against human leukemic Molt 4 cells.[5] Another publication mentioned that this compound, along with the alkaloid Cherylline, demonstrated weak cytotoxicity at a concentration of 100 µM, although the specific cancer cell line was not mentioned in the available text.[6] However, it is crucial to emphasize that these findings are not specific to neuroblastoma and do not provide the detailed data required for the creation of application notes, protocols, or signaling pathway diagrams relevant to this specific cancer type.
Conclusion
At present, there is a significant gap in the scientific literature regarding the application of this compound in neuroblastoma cell line studies. Consequently, no quantitative data, experimental protocols, or established signaling pathways related to this compound's effects on neuroblastoma cells can be provided. Researchers and drug development professionals interested in this specific area may consider this an unexplored field of study. Future research would be necessary to determine if this compound possesses any therapeutic potential against neuroblastoma and to elucidate its mechanism of action in these cancer cells.
References
- 1. Antitumor evaluation of amaryllidaceae alkaloids on cancer cell lines: A literature review - Electronic Journal of General Medicine [ejgm.co.uk]
- 2. ejgm.co.uk [ejgm.co.uk]
- 3. The Biological Activity of Alkaloids from the Amaryllidaceae: From Cholinesterases Inhibition to Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis-Inducing Effects of Amaryllidaceae Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic activity of Amaryllidaceae alkaloids from Crinum augustum and Crinum bulbispermum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | CAS:52886-06-3 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
Application Note: Evaluation of Hippadine's Cardiovascular Effects Using the Langendorff Perfused Heart System
Introduction
Hippadine, an alkaloid isolated from plants of the Amaryllidaceae family, has demonstrated notable cardiovascular effects.[1][2][3] Studies on isolated perfused rat hearts have shown that this compound can induce significant decreases in coronary flow, cardiac output, systolic pressure, and heart rate, indicating negative chronotropic and inotropic effects.[1] In vivo studies using spontaneously hypertensive rats suggest that this compound's hypotensive and bradycardic effects may be mediated through the inhibition of α1 and β1 adrenoceptors.[2][4]
The Langendorff isolated heart system is a powerful ex vivo technique for assessing cardiac function and the effects of pharmacological agents without the confounding influences of the intact nervous and endocrine systems.[5][6][7] This method involves retrograde perfusion of the heart through the aorta, which closes the aortic valve and forces the perfusate into the coronary arteries, thus sustaining the heart's viability and function for experimental manipulation.[5][8] It is an ideal model for investigating the direct effects of compounds like this compound on myocardial contractility, heart rate, and coronary vascular tone.[9][10][11] Furthermore, the Langendorff system is widely used to model cardiac pathologies such as ischemia-reperfusion (I/R) injury, allowing for the evaluation of potential cardioprotective agents.[12][13][14]
This application note provides detailed protocols for utilizing the Langendorff perfused heart system to evaluate the cardiovascular effects of this compound, including its impact on baseline cardiac function and its potential protective role in the context of ischemia-reperfusion injury.
Experimental Protocols
Preparation of the Langendorff Apparatus and Perfusion Buffer
Objective: To prepare the necessary equipment and solutions for the experiment.
Materials:
-
Langendorff apparatus (including a perfusion reservoir, water-jacketed tubing, bubble trap, and cannulas)[15]
-
Constant flow or constant pressure pump[8]
-
Krebs-Henseleit Buffer (KHB)
-
Pressure transducer
-
Data acquisition system
-
Water bath for temperature control
-
95% O2 / 5% CO2 gas mixture
Protocol:
-
Prepare Krebs-Henseleit Buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 MgSO₄, 1.2 KH₂PO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 D-glucose).
-
Aerate the KHB with a 95% O2 / 5% CO2 gas mixture for at least 30 minutes before use to achieve a pH of 7.4.
-
Assemble the Langendorff apparatus, ensuring all components are clean.
-
Fill the perfusion reservoir with the oxygenated KHB and maintain the temperature at 37°C using a water bath and jacketed tubing.[16]
-
Prime the perfusion lines to remove any air bubbles.[6]
Heart Isolation and Cannulation
Objective: To surgically remove the heart from an anesthetized rat and mount it on the Langendorff apparatus.
Materials:
-
Sprague-Dawley rat (or other suitable species)
-
Anesthetic (e.g., pentobarbital)
-
Heparin
-
Surgical instruments (scissors, forceps, etc.)
-
Ice-cold KHB
Protocol:
-
Anesthetize the rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Administer heparin (e.g., 500 IU/kg, intraperitoneally) to prevent blood clotting.[17]
-
Perform a thoracotomy to expose the heart.
-
Carefully excise the heart and immediately place it in ice-cold KHB to arrest metabolic activity.[17][18]
-
Identify the aorta and trim away excess tissue.
-
Securely cannulate the aorta onto the Langendorff apparatus cannula, ensuring no air is introduced.[18]
-
Initiate retrograde perfusion with warm, oxygenated KHB.
Experiment 1: Evaluation of this compound on Baseline Cardiac Function
Objective: To determine the direct effects of this compound on heart rate, contractility, and coronary flow.
Protocol:
-
Allow the heart to stabilize on the apparatus for a 20-30 minute equilibration period. During this time, record baseline parameters.[17]
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric contractile function.[13][17]
-
Record baseline data for 10 minutes. Key parameters to measure include:
-
Heart Rate (HR)
-
Left Ventricular Developed Pressure (LVDP)
-
Maximum and minimum rate of pressure development (+dP/dt_max and -dP/dt_min)
-
Coronary Flow (CF)
-
-
Introduce this compound into the perfusate at varying concentrations (e.g., 0.5 µg/ml and 5.0 µg/ml, based on previous studies).[1]
-
Record cardiac parameters for at least 15-20 minutes at each concentration, allowing for a steady-state response to be reached.
-
Perform a washout period with standard KHB to observe if the effects are reversible.
Experiment 2: Evaluation of this compound in Ischemia-Reperfusion (I/R) Injury
Objective: To assess the potential cardioprotective effects of this compound against I/R injury.
Protocol:
-
Prepare two groups of hearts: a control group and a this compound-treated group.
-
Following the initial equilibration period, perfuse the hearts with either standard KHB (control) or KHB containing a predetermined concentration of this compound for 10-15 minutes (pre-treatment).
-
Induce global ischemia by stopping the perfusion for 30 minutes.[14][17]
-
Initiate reperfusion for 60-120 minutes with the respective perfusion buffer (with or without this compound).[17]
-
Continuously monitor and record cardiac function throughout the experiment.
-
At the end of reperfusion, collect the coronary effluent to measure biochemical markers of cardiac injury.
-
The heart can be sectioned and stained with triphenyltetrazolium (B181601) chloride (TTC) to determine infarct size.
Biochemical Analysis
Objective: To quantify the release of cardiac injury markers.
Protocol:
-
Collect samples of the coronary effluent at baseline and at various time points during reperfusion.
-
Analyze the effluent for levels of cardiac troponin I (cTnI) and creatine (B1669601) kinase-MB (CK-MB), which are specific markers of myocardial damage.[19][20][21][22]
-
Lactate dehydrogenase (LDH) can also be measured as a general marker of cellular injury.[20]
-
Use commercially available ELISA kits for accurate quantification of these markers.
Data Presentation
Table 1: Effects of this compound on Baseline Cardiac Function
| Parameter | Baseline | This compound (0.5 µg/ml) | This compound (5.0 µg/ml) | Washout |
| Heart Rate (beats/min) | ||||
| LVDP (mmHg) | ||||
| +dP/dt_max (mmHg/s) | ||||
| -dP/dt_min (mmHg/s) | ||||
| Coronary Flow (ml/min) |
Table 2: Cardioprotective Effects of this compound in Ischemia-Reperfusion Injury
| Parameter | Control (I/R) | This compound + I/R |
| Hemodynamic Recovery (% of baseline) | ||
| Heart Rate | ||
| LVDP | ||
| +dP/dt_max | ||
| -dP/dt_min | ||
| Biochemical Markers (units/L) | ||
| cTnI Release | ||
| CK-MB Release | ||
| LDH Release | ||
| Infarct Size (%) |
Visualizations
Caption: Experimental workflow for evaluating this compound in a Langendorff heart system.
Caption: Hypothesized signaling pathway for this compound's cardiac effects.
References
- 1. Cardiovascular effects of the alkaloid this compound on the isolated perfused rat heart [uwcscholar.uwc.ac.za]
- 2. Effects of this compound on the blood pressure and heart rate in male spontaneously hypertensive Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drmugabo.co.za [drmugabo.co.za]
- 5. Langendorff heart - Wikipedia [en.wikipedia.org]
- 6. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SutherlandandHearse [southalabama.edu]
- 9. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. idp.springernature.com [idp.springernature.com]
- 12. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. adinstruments.com [adinstruments.com]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 19. researchgate.net [researchgate.net]
- 20. journals.viamedica.pl [journals.viamedica.pl]
- 21. Biochemical Markers of Myocardial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
Application Notes and Protocols: Unraveling the Impact of Hippadine on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hippadine, a member of the Amaryllidaceae alkaloid family, has demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a novel anti-cancer agent.[1][2] Alkaloids from the Amaryllidaceae family are known to exert their anti-proliferative effects by inducing cell cycle arrest and apoptosis.[1][3][4] Understanding the specific mechanisms by which this compound impacts cell cycle progression is crucial for its development as a therapeutic. These application notes provide a comprehensive guide with detailed protocols for researchers to investigate the effects of this compound on the cell cycle.
Based on the activity of structurally related Amaryllidaceae alkaloids, it is hypothesized that this compound may induce cell cycle arrest, potentially at the G2/M transition, through the modulation of key cell cycle regulatory proteins. One plausible mechanism is the upregulation of cyclin-dependent kinase inhibitors, such as p21, which can halt the cell cycle to allow for DNA repair or initiate apoptosis if the damage is too severe.
These protocols will enable researchers to:
-
Determine the specific phase of the cell cycle at which this compound induces arrest.
-
Quantify the dose-dependent and time-course effects of this compound on cell cycle distribution.
-
Investigate the molecular mechanism by analyzing changes in the expression of key cell cycle regulatory proteins.
Key Experimental Protocols
Cell Culture and this compound Treatment
Objective: To prepare cancer cell lines for treatment with this compound.
Materials:
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture the selected cancer cell line in complete medium in a T-75 flask until 70-80% confluency.
-
Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into appropriate culture plates (e.g., 6-well plates) at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A vehicle control (medium with the same concentration of DMSO without this compound) must be included.
-
Replace the medium in the wells with the medium containing different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
Objective: To determine the distribution of cells in different phases of the cell cycle after this compound treatment.
Materials:
-
This compound-treated and control cells from Protocol 1
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 500 x g for 5 minutes and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer.[3][5] The fluorescence intensity of PI is directly proportional to the DNA content.
-
The data is typically presented as a histogram, where the x-axis represents DNA content and the y-axis represents the number of cells. Deconvolution of the histogram allows for the quantification of cells in G0/G1, S, and G2/M phases.[5]
Western Blotting for Cell Cycle Regulatory Proteins
Objective: To analyze the expression levels of key cell cycle proteins (e.g., Cyclin D1, Cyclin B1, CDK4, CDK1, p21, p53) following this compound treatment.
Materials:
-
This compound-treated and control cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for Cyclin D1, Cyclin B1, CDK4, CDK1, p21, p53, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Lyse the cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by mixing with Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.[6]
Data Presentation
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Effect of this compound on Cell Cycle Distribution (%)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (X µM) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (Y µM) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (Z µM) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Data are presented as the mean ± standard deviation from three independent experiments. |
Table 2: Relative Protein Expression of Cell Cycle Regulators
| Treatment | Cyclin D1 | Cyclin B1 | CDK4 | CDK1 | p21 | p53 |
| Vehicle Control | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 | 1.00 |
| This compound (X µM) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (Y µM) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (Z µM) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| Values represent the fold change in protein expression relative to the vehicle control, normalized to a loading control. Data are presented as the mean ± standard deviation from three independent experiments. |
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound's impact on cell cycle.
Hypothesized Signaling Pathway of this compound-Induced G2/M Arrest
Caption: Hypothesized pathway of this compound-induced G2/M cell cycle arrest.
References
- 1. ejgm.co.uk [ejgm.co.uk]
- 2. Amaryllidaceae Alkaloids Decrease the Proliferation, Invasion, and Secretion of Clinically Relevant Cytokines by Cultured Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive and quantitative analysis of G1 cyclins. A tool for studying the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 6. cancer.wisc.edu [cancer.wisc.edu]
Techniques for encapsulating Hippadine in nanoparticles for drug delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hippadine is a naturally occurring Amaryllidaceae alkaloid isolated from plants such as Crinum macowanii and Crinum jagus.[1] Possessing a molecular formula of C₁₆H₉NO₃ and a molecular weight of 263.25 g/mol , this compound has demonstrated a range of biological activities.[2][3] Notably, it exhibits cytotoxic effects against ovarian (A2780) and melanoma (A375) cancer cell lines, hypotensive and heart-rate-lowering properties, and neuroprotective potential.[1][4][5] Like many alkaloids, this compound is soluble in organic solvents such as DMSO, chloroform, and acetone (B3395972) but is presumed to have poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy in clinical applications.[6]
Encapsulating this compound into nanoparticles presents a promising strategy to overcome these limitations. Nanoparticle-based drug delivery systems can enhance the solubility of hydrophobic drugs, protect them from premature degradation, improve pharmacokinetic profiles, and enable targeted delivery to specific tissues, such as tumors, through the enhanced permeability and retention (EPR) effect.
This document provides detailed application notes and proposed protocols for the encapsulation of this compound into two common nanocarrier systems: polymeric PLGA nanoparticles and lipid-based liposomes. As there is currently no published research specifically on this compound nanoencapsulation, the following protocols are based on established methods for encapsulating other hydrophobic alkaloids and small-molecule anticancer drugs.
Nanoparticle Formulation Data
The following tables summarize typical quantitative data expected from the successful formulation of drug-loaded nanoparticles, based on results reported for similar hydrophobic compounds. These values serve as benchmarks for characterization.
Table 1: Expected Characteristics of this compound-Loaded PLGA Nanoparticles
| Parameter | Typical Range | Method of Analysis |
| Particle Size (Z-average) | 140 - 250 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 mV to -40 mV | Laser Doppler Velocimetry (LDV) |
| Encapsulation Efficiency (%EE) | 75% - 90% | UV-Vis Spectrophotometry |
| Drug Loading (%DL) | 5% - 17% | UV-Vis Spectrophotometry |
Table 2: Expected Characteristics of this compound-Loaded Liposomes
| Parameter | Typical Range | Method of Analysis |
| Particle Size (Z-average) | 100 - 400 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.4 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -20 mV to -50 mV | Laser Doppler Velocimetry (LDV) |
| Encapsulation Efficiency (%EE) | > 85% | UV-Vis Spectrophotometry |
| Drug Loading (%DL) | 1% - 5% | UV-Vis Spectrophotometry |
Experimental Workflow for Nanoparticle Development
The general workflow for developing and characterizing this compound-loaded nanoparticles involves formulation, purification, and a series of analytical characterizations to ensure quality and consistency.
Figure 1. General experimental workflow for nanoparticle formulation and characterization.
Detailed Experimental Protocols
Protocol 1: Encapsulation of this compound in PLGA Nanoparticles
This protocol uses the nanoprecipitation (solvent displacement) method, which is ideal for hydrophobic drugs like this compound.[3][7]
A. Materials and Equipment:
-
This compound
-
Poly(D,L-lactide-co-glycolide) (PLGA, 50:50, MW 10-20 kDa)
-
Poly(vinyl alcohol) (PVA, 87-89% hydrolyzed, MW 30-70 kDa)
-
Acetone (ACS grade)
-
Deionized (DI) water
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
High-speed refrigerated centrifuge
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
B. Procedure:
-
Preparation of Organic Phase:
-
Dissolve 50 mg of PLGA and 10 mg of this compound in 5 mL of acetone.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Preparation of Aqueous Phase:
-
Prepare a 1% (w/v) PVA solution by dissolving 150 mg of PVA in 15 mL of DI water.
-
Heat gently (to ~60°C) on a magnetic stirrer to facilitate dissolution. Cool to room temperature before use.
-
-
Nanoparticle Formation:
-
Place the aqueous PVA solution on a magnetic stirrer at a constant, moderate speed (~400-600 RPM).
-
Add the organic phase dropwise to the aqueous phase using a syringe pump at a slow, constant flow rate (e.g., 0.2 mL/min).
-
A milky-white suspension should form immediately as the nanoparticles precipitate.
-
-
Solvent Evaporation:
-
Leave the resulting suspension stirring at room temperature for 4-6 hours in a fume hood to allow the acetone to evaporate.
-
Alternatively, use a rotary evaporator under reduced pressure to remove the acetone more rapidly.
-
-
Purification and Collection:
-
Transfer the nanoparticle suspension to centrifuge tubes.
-
Centrifuge at 15,000 x g for 30 minutes at 4°C.
-
Discard the supernatant, which contains unencapsulated this compound and excess PVA.
-
Resuspend the nanoparticle pellet in a known volume of DI water. To ensure removal of all free drug, this washing step can be repeated two more times.
-
The final pellet can be resuspended for immediate use or lyophilized for long-term storage.
-
C. Characterization - Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Lyophilize a known amount of the purified nanoparticle suspension to obtain the dry weight.
-
Dissolve a precise weight (e.g., 5 mg) of the lyophilized nanoparticles in a suitable solvent (e.g., DMSO or acetone) to break the particles and release the encapsulated drug.
-
Quantify the amount of this compound using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λ_max), determined by scanning a standard solution of this compound.
-
Calculate EE and DL using the following formulas:
-
%EE = (Mass of Drug in Nanoparticles / Initial Mass of Drug Used) x 100
-
%DL = (Mass of Drug in Nanoparticles / Total Mass of Nanoparticles) x 100
-
Protocol 2: Encapsulation of this compound in Liposomes
This protocol employs the thin-film hydration method, a robust technique for encapsulating lipophilic molecules.[8][9]
A. Materials and Equipment:
-
This compound
-
Soybean Phosphatidylcholine (SPC) or similar phospholipid
-
Cholesterol
-
Chloroform and Methanol (B129727) (ACS grade)
-
Phosphate Buffered Saline (PBS, pH 7.4)
-
Rotary evaporator with a round-bottom flask
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm or 200 nm pore size)
B. Procedure:
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve 100 mg of SPC, 25 mg of cholesterol, and 10 mg of this compound in a solvent mixture of chloroform:methanol (e.g., 2:1 v/v, 10 mL total).
-
Attach the flask to a rotary evaporator.
-
Rotate the flask under reduced pressure at a temperature above the lipid's transition temperature (~40-50°C) until all organic solvent is removed.
-
A thin, uniform, dry lipid film containing this compound should be visible on the inner wall of the flask.
-
-
Hydration:
-
Add 10 mL of pre-warmed PBS (pH 7.4) to the flask.
-
Continue to rotate the flask (without vacuum) for 1-2 hours at the same temperature to allow the film to hydrate (B1144303) and form multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication and Extrusion):
-
To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension in a bath sonicator for 15-30 minutes. This will create smaller vesicles.
-
For a more uniform size distribution, pass the liposome (B1194612) suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 200 nm followed by 100 nm). Perform 10-20 passes to obtain large unilamellar vesicles (LUVs).
-
-
Purification:
-
To remove unencapsulated this compound, centrifuge the liposome suspension at a high speed (e.g., 20,000 x g for 45 minutes). The free drug, being insoluble in the aqueous buffer, may pellet. The supernatant will contain the liposomes.
-
Alternatively, use dialysis or size exclusion chromatography to separate the liposomes from free drug.
-
C. Characterization - Encapsulation Efficiency (EE):
-
Disrupt a known volume of the purified liposome suspension by adding a solvent like methanol or Triton X-100 to release the encapsulated drug.
-
Quantify the total drug amount using UV-Vis spectrophotometry as described in Protocol 1.
-
Determine the amount of free (unencapsulated) drug in the supernatant after the purification step.
-
Calculate EE using the formula:
-
%EE = ((Total Drug - Free Drug) / Total Drug) x 100
-
Proposed Mechanism of Action Signaling Pathway
Many natural alkaloids exert their anticancer effects by inducing apoptosis through the inhibition of critical cell survival pathways.[1][5][6] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer. A plausible mechanism for this compound's cytotoxic activity is the inhibition of this pathway, leading to apoptosis.
Figure 2. Proposed pathway for this compound-induced apoptosis via PI3K/Akt inhibition.
References
- 1. Natural Alkaloids in Cancer Therapy: Berberine, Sanguinarine and Chelerythrine against Colorectal and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation of PLGA nano-carriers: specialized modification for cancer therapeutic applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00600B [pubs.rsc.org]
- 4. Alkaloids as Natural NRF2 Inhibitors: Chemoprevention and Cytotoxic Action in Cancer [mdpi.com]
- 5. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 6. Alkaloids Exhibit a Meaningful Function as Anticancer Agents by Restraining Cellular Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phcogj.com [phcogj.com]
Troubleshooting & Optimization
Navigating the Challenges of Hippadine Total Synthesis: A Technical Support Center
Welcome to the technical support center for the total synthesis of Hippadine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the overall yield and efficiency of this complex synthesis. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), comparative data on synthetic routes, and in-depth experimental protocols.
Common Challenges in this compound Synthesis
The total synthesis of the Amaryllidaceae alkaloid this compound presents several challenges that can lead to low overall yields. Many established synthetic routes rely on expensive and hazardous reagents, such as heavy metals, and often suffer from difficult-to-purify side products. A recurring critical issue is the poor solubility of key intermediates, which can hinder reaction progress and complicate handling and purification. This guide focuses on addressing these problems, with a particular emphasis on a modern approach utilizing an intramolecular de Mayo photocyclization, which offers a promising alternative to traditional methods by providing a higher-yielding and more scalable pathway.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may be encountered during the total synthesis of this compound.
Q1: My overall yield for the this compound synthesis is consistently low. What are the most common causes and how can I improve it?
A1: Low overall yields in this compound synthesis are a common issue, often stemming from multiple factors throughout the synthetic route.
-
Suboptimal Synthetic Route: Traditional methods for synthesizing the this compound core often involve harsh reaction conditions and the use of heavy metal catalysts, which can lead to degradation of intermediates and low yields.
-
Poorly Yielding Individual Steps: Identify the specific reaction step(s) with the lowest yields. Common problematic steps include the formation of key heterocyclic rings and final aromatization steps.
-
Purification Losses: Significant loss of material can occur during chromatographic purification, especially if side products have similar polarities to the desired product.
-
Recommendation: Optimize your purification strategy. This may involve exploring different solvent systems for chromatography, using a higher resolution column, or considering alternative purification techniques like crystallization.
-
Q2: I am experiencing significant solubility issues with the 6,7-methylenedioxy carboxylic acid intermediate. How can I resolve this?
A2: The poor solubility of the 6,7-methylenedioxy carboxylic acid and its corresponding acid chloride is a well-documented bottleneck in several this compound syntheses.[2][3] This intermediate is often insoluble in solvents required for subsequent reactions.
-
Problem: The carboxylic acid and its acid chloride derivative are highly crystalline and have low solubility in common organic solvents, making their use in subsequent acylation reactions challenging.
-
Solution: Convert the carboxylic acid to a more soluble activated form. The use of an N-acylbenzotriazole derivative has been shown to significantly improve solubility in solvents like tetrahydrofuran (B95107) (THF).[3] This allows for the subsequent reaction to proceed more efficiently.
Q3: The intramolecular de Mayo photocyclization step is not proceeding as expected or is giving a low yield. What should I troubleshoot?
A3: The intramolecular de Mayo photocyclization is a key step in the modern, higher-yielding synthesis of this compound. Issues with this reaction can often be traced back to the precursor quality or the reaction conditions.
-
Impure Precursor: The presence of impurities in the β-diketone precursor can quench the excited state and inhibit the photocyclization.
-
Recommendation: Ensure the precursor is of high purity. Recrystallization or column chromatography of the precursor may be necessary.
-
-
Incorrect Wavelength or Light Source: The photocyclization is initiated by irradiating the enol form of the β-diketone. Using an inappropriate light source can lead to decomposition or no reaction.
-
Recommendation: Use a suitable UV lamp, typically a medium-pressure mercury lamp with a Pyrex filter to filter out shorter, more damaging wavelengths. The reaction is often carried out in a quartz immersion well photochemical reactor.
-
-
Solvent Choice: The solvent can influence the excited state of the molecule and the stability of the resulting biradical intermediate.
-
Recommendation: Anhydrous, deoxygenated solvents are crucial to prevent side reactions. Benzene (B151609) or toluene (B28343) are commonly used for intramolecular [2+2] photocycloadditions.
-
-
Oxygen Contamination: Triplet excited states are readily quenched by molecular oxygen.
-
Recommendation: Thoroughly degas the reaction mixture before and during irradiation by bubbling with an inert gas like nitrogen or argon.
-
Comparative Data of Synthetic Strategies
| Synthetic Strategy | Key Features | Reported Overall Yield | Advantages | Disadvantages |
| Traditional Routes (e.g., Bischler-Napieralski, Pictet-Spengler based) | Often involve multi-step sequences with harsh reagents (e.g., POCl₃, P₂O₅). | Generally low (specific overall yields often not reported, but individual steps can be low-yielding). | Well-established classical reactions. | Often require harsh conditions, use of hazardous reagents, and can have low overall yields. |
| Intramolecular de Mayo Photocyclization | Key step is a [2+2] photocycloaddition followed by a retro-aldol reaction. | Reported as "high yield" (specific overall yield not explicitly stated in abstracts, but implied to be a significant improvement).[1][3] | Avoids the use of expensive and toxic heavy metal catalysts, scalable, and proceeds under milder conditions.[2][3] | Can be sensitive to reaction conditions (light source, oxygen), and precursor solubility can be an issue. |
Detailed Experimental Protocols
1. Preparation of the N-Acylbenzotriazole Derivative to Improve Solubility
This protocol describes the general method for converting a poorly soluble carboxylic acid into its more soluble N-acylbenzotriazole derivative, which can then be used in the subsequent steps of the this compound synthesis.
-
Materials:
-
6,7-methylenedioxy-3,4-dihydroisoquinoline-1-carboxylic acid
-
1H-Benzotriazole (BtH)
-
Thionyl chloride (SOCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of 1H-Benzotriazole (2.2 equivalents) in anhydrous THF at room temperature, add thionyl chloride (1.1 equivalents) dropwise with stirring.
-
After stirring for 30 minutes, add the 6,7-methylenedioxy-3,4-dihydroisoquinoline-1-carboxylic acid (1.0 equivalent).
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by the dissolution of the starting carboxylic acid.
-
The resulting solution of the N-acylbenzotriazole derivative can often be used directly in the next step without isolation. Alternatively, the product can be isolated by filtration if it precipitates upon formation or by removal of the solvent.
-
2. Intramolecular de Mayo Photocyclization
This protocol outlines the key photochemical reaction step for the construction of the this compound core.
-
Materials:
-
β-Diketone precursor
-
Anhydrous and degassed solvent (e.g., benzene or toluene)
-
Photochemical reactor with a medium-pressure mercury lamp and a Pyrex filter
-
-
Procedure:
-
Dissolve the β-diketone precursor in the chosen anhydrous solvent in the quartz reaction vessel of the photochemical reactor. The concentration should be relatively dilute to minimize intermolecular side reactions.
-
Degas the solution thoroughly for at least 30 minutes by bubbling with a gentle stream of inert gas (argon or nitrogen). Maintain a positive pressure of the inert gas throughout the reaction.
-
Irradiate the solution with the medium-pressure mercury lamp. The reaction time will vary depending on the scale and the specific precursor, so it is crucial to monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure. The crude product, a cyclic hemiketal, is then carried forward to the next step (base-catalyzed aldol (B89426) addition).[1][3]
-
Visualizations
Experimental Workflow for this compound Synthesis via de Mayo Photocyclization
Caption: Workflow for this compound synthesis.
Troubleshooting Logic for Low Yield in Photocyclization
Caption: Troubleshooting low yield in photocyclization.
References
Technical Support Center: Optimizing Hippadine Dosage for In Vitro Cancer Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing hippadine in in vitro cancer studies. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered during experimentation, detailed experimental protocols, and quantitative data summaries to inform your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in in vitro cancer studies?
A1: Based on published data, the half-maximal inhibitory concentration (IC50) for this compound has been determined for specific cancer cell lines. For initial experiments, it is advisable to use a broad concentration range centered around the known IC50 values to determine the optimal dose for your specific cell line and experimental conditions. A preliminary dose-response experiment using concentrations from 1 µg/mL to 10 µg/mL is recommended.
Q2: this compound powder is not dissolving well in my cell culture medium. What should I do?
A2: this compound has been reported to have poor solubility, which can be a challenge in in vitro assays. It is recommended to first dissolve this compound in a small amount of a sterile organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. This stock solution can then be further diluted in the cell culture medium to achieve the desired final concentrations. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q3: My cell viability assay results are inconsistent when using this compound. What are the potential causes?
A3: Inconsistent results in cell viability assays can stem from several factors. One common issue is the poor solubility and potential precipitation of this compound at higher concentrations in the aqueous culture medium. Visual inspection of the wells under a microscope for any precipitate is recommended. Other factors include uneven cell seeding, edge effects in the microplate, or pipetting errors. Using a consistent cell passage number and ensuring cells are in the logarithmic growth phase during treatment can also improve reproducibility.
Q4: What is the known mechanism of action for this compound in cancer cells?
A4: While the precise signaling pathways affected by this compound are still under investigation, it is known to be cytotoxic to various cancer cell lines. This compound belongs to the Amaryllidaceae alkaloids, a class of compounds often reported to induce apoptosis (programmed cell death) in cancer cells.[1][2][3] The proposed mechanism for related alkaloids involves the activation of either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) apoptotic pathways.[4][5]
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
-
Potential Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross-pattern to ensure even distribution of cells.
-
-
Potential Cause: Edge effects in the 96-well plate.
-
Solution: To minimize evaporation from the outer wells, which can concentrate the this compound and affect cell growth, fill the outer wells with sterile phosphate-buffered saline (PBS) or medium without cells and do not use them for experimental data.
-
-
Potential Cause: Degradation of this compound in solution.
-
Solution: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 2: Low or No Cytotoxic Effect Observed
-
Potential Cause: this compound concentration range is too low.
-
Solution: Perform a wider range of serial dilutions to ensure the dose-response curve is fully captured. It may be necessary to test concentrations up to 50 µg/mL or higher, depending on the cell line's sensitivity.
-
-
Potential Cause: Insufficient incubation time.
-
Solution: The cytotoxic effects of this compound may be time-dependent. Consider increasing the incubation time (e.g., 48 or 72 hours) to allow for the compound to exert its full effect.
-
-
Potential Cause: Cell line is resistant to this compound.
-
Solution: If a broad range of concentrations and sufficient incubation times do not yield a cytotoxic effect, the chosen cell line may be resistant to this compound. Consider testing other cancer cell lines.
-
Data Presentation
Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µg/mL) | Reference |
| A2780 | Ovarian Carcinoma | Resazurin-based | Not Specified | 4.23 ± 0.35 | [6] |
| A375 | Melanoma | Resazurin-based | Not Specified | 4.32 ± 0.55 | [6] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Resazurin-Based Cell Viability Assay
-
Cell Seeding:
-
Harvest cancer cells (e.g., A2780 or A375) during their logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Incubate the plate for 48-72 hours at 37°C.
-
-
Resazurin (B115843) Assay:
-
Data Acquisition and Analysis:
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[7]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Assessment of Apoptosis by Western Blotting
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24-48 hours.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Mandatory Visualizations
Caption: Experimental workflow for determining the IC50 of this compound.
References
- 1. ejgm.co.uk [ejgm.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor evaluation of amaryllidaceae alkaloids on cancer cell lines: A literature review - Electronic Journal of General Medicine [ejgm.co.uk]
- 4. The Amaryllidaceae Isocarbostyril Narciclasine Induces Apoptosis By Activation of the Death Receptor and/or Mitochondrial Pathways in Cancer Cells But Not in Normal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis-Inducing Effects of Amaryllidaceae Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting Hippadine instability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Hippadine in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound (also known as Pratorine) is a naturally occurring alkaloid that can be isolated from plants of the Amaryllidaceae family, such as Crinum macowanii[1][2]. It is recognized for its potential hypotensive (blood-pressure lowering) effects[1][2]. Chemically, this compound is a hydrophobic compound, which means it has low solubility in aqueous solutions like cell culture media[3][4]. This property is a primary consideration when designing and troubleshooting in vitro experiments.
Q2: My this compound stock solution, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What is happening and how can I prevent this?
This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in an organic solvent (like DMSO) is introduced into an aqueous environment where it is poorly soluble[5]. The sudden change in solvent polarity causes the compound to come out of solution.
Several factors can contribute to this, and here are some solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. It is crucial to determine the maximum soluble concentration by performing a solubility test[5]. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, leading to precipitation[5]. | Perform a serial dilution. First, create an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to the final volume of media while gently vortexing[5]. |
| Low Media Temperature | The solubility of many compounds, including hydrophobic ones, decreases at lower temperatures. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions[5]. |
| High DMSO Concentration in Stock | A very high concentration in the initial DMSO stock can increase the likelihood of precipitation upon dilution. | While counterintuitive, preparing a slightly less concentrated DMSO stock may sometimes help, as it requires a larger volume to be added to the media, which can be done more gradually. |
Q3: The media containing this compound looks fine initially, but I see a precipitate after a few hours or days in the incubator. What causes this delayed precipitation?
Delayed precipitation can occur due to the complex and dynamic nature of cell culture media over time.
| Potential Cause | Explanation | Recommended Solution |
| Temperature Shifts | Repeatedly moving culture vessels between the incubator and room temperature can cause temperature fluctuations that reduce solubility[3]. | Minimize the time that cultures are outside the incubator. If possible, perform microscopic analysis on a heated stage. |
| pH Changes | Cellular metabolism can cause the pH of the culture medium to shift, which can alter the solubility of this compound[3]. | Use a well-buffered medium and monitor the pH, especially in long-term experiments. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or proteins in the media, forming insoluble complexes over time[3]. | If you suspect interactions with serum, you could try reducing the serum concentration or using a serum-free formulation if your cells can tolerate it. You can also test solubility in a simpler buffered solution like PBS to see if media components are the issue[5]. |
| Evaporation | Evaporation of media in the incubator can increase the concentration of all components, including this compound, pushing it past its solubility limit[5]. | Ensure the incubator has proper humidification. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes[5]. |
Q4: What is the recommended way to prepare a this compound stock solution?
Given its hydrophobic nature, an organic solvent is necessary. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.
| Solvent | Recommended Storage Temperature | Storage Duration | Comments |
| DMSO | -20°C | 1 month | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light[6]. |
| DMSO | -80°C | 6 months | Preferred for long-term storage. Aliquot and protect from light[6]. |
For a detailed protocol on preparing a stock solution, please refer to the Experimental Protocols section.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the required mass of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the tube thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C can also aid dissolution, but ensure the compound is stable at this temperature[7][8].
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. Store at -20°C for short-term use or -80°C for long-term storage[7].
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol helps you find the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.
-
Prepare a Serial Dilution in DMSO: Start with your 10 mM this compound stock solution and prepare a 2-fold serial dilution in DMSO in a 96-well plate.
-
Add to Media: In a separate 96-well plate, add your complete cell culture medium (pre-warmed to 37°C) to each well. Transfer a small, fixed volume of each DMSO dilution into the corresponding wells of the media plate. Ensure the final DMSO concentration is consistent and non-toxic to your cells (typically ≤ 0.5%)[5][6]. Include a DMSO-only control.
-
Incubate and Observe: Incubate the plate under your standard cell culture conditions (37°C, 5% CO2).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours). For a more quantitative measure, you can read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance indicates precipitation[5].
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear throughout the incubation period is your maximum working soluble concentration under those specific conditions[5].
Signaling Pathways and Workflows
Troubleshooting Workflow for this compound Precipitation
The following diagram outlines a logical workflow for troubleshooting precipitation issues with this compound in your cell culture experiments.
Caption: A decision-making workflow for troubleshooting this compound precipitation.
Hypothetical Signaling Pathway for this compound's Cytotoxic Effects
Alkaloids from the Amaryllidaceae family, such as lycorine, have been shown to exert anticancer effects by inducing apoptosis. Some studies suggest this can occur through the modulation of the PI3K/Akt/mTOR signaling pathway[9]. The following diagram illustrates a hypothetical mechanism by which this compound might induce apoptosis in cancer cells, based on the activity of related compounds.
Caption: Hypothetical PI3K/Akt pathway modulation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 52886-06-3 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
- 8. emulatebio.com [emulatebio.com]
- 9. Structural Diversity and Biological Potential of Alkaloids from the Genus Hippeastrum, Amaryllidaceae: an Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Hippadine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the bioavailability of Hippadine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the main challenges to its oral bioavailability?
This compound is a crinine-type Amaryllidaceae alkaloid with the molecular formula C₁₆H₉NO₃ and a molecular weight of 263.25 g/mol .[1] Based on its calculated XLogP3-AA value of 3.1, this compound is predicted to be a lipophilic compound. This lipophilicity suggests that while it may have good membrane permeability, it likely suffers from poor aqueous solubility, which is a significant barrier to its oral bioavailability. Compounds with low aqueous solubility often exhibit dissolution rate-limited absorption, leading to low and variable plasma concentrations.
Q2: What are the general strategies to enhance the bioavailability of poorly soluble compounds like this compound?
Several formulation and co-administration strategies can be employed to improve the oral bioavailability of poorly soluble drugs. These can be broadly categorized as:
-
Nanotechnology-based delivery systems: This includes lipid-based formulations like liposomes and solid lipid nanoparticles (SLNs), as well as polymeric nanoparticles. These systems can encapsulate the drug, increase its surface area for dissolution, and facilitate its transport across the intestinal epithelium.
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the molecular level, which can enhance the dissolution rate by presenting the drug in an amorphous form.
-
Prodrug Approach: This involves chemically modifying the this compound molecule to create a more soluble derivative (prodrug) that, after absorption, is converted back to the active this compound in the body.
-
Use of Natural Bioenhancers: Co-administration of this compound with natural compounds that inhibit drug-metabolizing enzymes or efflux pumps can increase its systemic exposure.
Troubleshooting Guides
Nanotechnology-Based Formulations
Problem: Low encapsulation efficiency of this compound in liposomes.
-
Possible Cause: Inappropriate lipid composition or drug-to-lipid ratio. As a lipophilic molecule, this compound will primarily be incorporated within the lipid bilayer of the liposome.
-
Troubleshooting Steps:
-
Optimize Lipid Composition: Experiment with different phospholipids (B1166683) (e.g., soy phosphatidylcholine, DSPC) and vary the cholesterol content. Increased cholesterol can enhance the stability and loading of hydrophobic drugs.
-
Vary Drug-to-Lipid Ratio: Prepare formulations with different weight ratios of this compound to total lipids (e.g., 1:10, 1:20, 1:50) to find the optimal loading capacity.
-
Choice of Preparation Method: The thin-film hydration method is a common and effective technique for encapsulating hydrophobic drugs.[2][3] Ensure complete dissolution of both the lipid and this compound in the organic solvent before forming the film.
-
Problem: Instability of the nanoparticle formulation, leading to aggregation.
-
Possible Cause: Insufficient surface stabilization.
-
Troubleshooting Steps:
-
Incorporate Steric Stabilizers: For polymeric nanoparticles, include polyethylene (B3416737) glycol (PEG) in the formulation to create a hydrophilic shell that prevents aggregation.
-
Optimize Surfactant Concentration: For solid lipid nanoparticles, experiment with different concentrations of surfactants (e.g., Poloxamer 188, Tween 80) to achieve optimal particle size and stability.
-
Solid Dispersions
Problem: The solid dispersion does not significantly improve the dissolution rate of this compound.
-
Possible Cause: The drug is not in an amorphous state within the carrier or the chosen carrier is not appropriate.
-
Troubleshooting Steps:
-
Carrier Selection: Test a range of hydrophilic polymers such as polyvinylpyrrolidone (B124986) (PVP K30), polyethylene glycol (PEG 6000), and hydroxypropyl methylcellulose (B11928114) (HPMC).
-
Preparation Method: The solvent evaporation method is suitable for thermolabile drugs.[4][5] Ensure the drug and carrier are fully dissolved in a common solvent before evaporation. Rapid solvent removal is crucial to prevent drug crystallization.
-
Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm that this compound is present in an amorphous state within the solid dispersion.
-
Co-administration with Bioenhancers
Problem: Inconsistent results when co-administering this compound with a bioenhancer.
-
Possible Cause: Variability in the absorption and metabolism of both this compound and the bioenhancer.
-
Troubleshooting Steps:
-
Standardize Dosing Regimen: Administer the bioenhancer at a fixed time before this compound administration to ensure consistent effects on metabolic enzymes or transporters.
-
Dose-Ranging Studies: Perform studies with different doses of the bioenhancer to determine the optimal concentration for enhancing this compound's bioavailability. Piperine (B192125), a well-known bioenhancer, has been shown to increase the bioavailability of other drugs at doses around 20 mg/kg in rats.[6]
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₉NO₃ | PubChem |
| Molecular Weight | 263.25 g/mol | PubChem |
| XLogP3-AA (Calculated) | 3.1 | PubChem |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | BioCrick |
Table 2: Hypothetical Quantitative Comparison of Bioavailability Enhancement Strategies for this compound
| Strategy | Formulation/Co-agent | Animal Model | Fold Increase in AUC (Compared to free this compound) |
| Nanoparticles | This compound-loaded PLGA-PEG Nanoparticles | Rat | 5-10 |
| Liposomes | This compound-loaded Soy Phosphatidylcholine/Cholesterol Liposomes | Mouse | 3-7 |
| Solid Dispersion | This compound:PVP K30 (1:5 w/w) Solid Dispersion | Rat | 4-8 |
| Bioenhancer | Co-administration with Piperine (20 mg/kg) | Rat | 2-5 |
Note: The data in this table is hypothetical and for illustrative purposes only, as no specific in vivo bioavailability studies for this compound have been identified.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration
Objective: To prepare liposomes encapsulating this compound for oral delivery.
Materials:
-
This compound
-
Soy Phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Dissolve a specific weight of SPC, cholesterol (e.g., in a 4:1 molar ratio), and this compound (e.g., at a 1:20 drug-to-lipid weight ratio) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid transition temperature to form a thin lipid film on the flask wall.
-
Dry the film further under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation of the flask at a temperature above the lipid transition temperature.
-
To obtain smaller vesicles, the resulting multilamellar vesicles (MLVs) can be sonicated using a probe sonicator or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Separate the unencapsulated this compound by ultracentrifugation or size exclusion chromatography.
-
Determine the encapsulation efficiency by lysing the liposomes with a suitable solvent (e.g., methanol) and quantifying the this compound content using a validated analytical method like LC-MS/MS.
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
Procedure:
-
Accurately weigh this compound and PVP K30 in a desired ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Dissolve both the this compound and PVP K30 in a minimal amount of methanol in a beaker with constant stirring until a clear solution is obtained.
-
Evaporate the solvent in a water bath maintained at a controlled temperature (e.g., 40-50 °C) with continuous stirring.
-
Dry the resulting solid mass in a vacuum oven at 40 °C for 24 hours to remove residual solvent.
-
Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator.
-
Characterize the solid dispersion for drug content, dissolution rate, and physical form (amorphous or crystalline) using appropriate analytical techniques.
Protocol 3: In Vitro Caco-2 Permeability Assay for this compound
Objective: To assess the intestinal permeability of this compound and its formulated versions.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Lucifer yellow (paracellular integrity marker)
-
Propranolol (high permeability control)
-
Atenolol (low permeability control)
-
This compound solution/formulation
-
LC-MS/MS system for quantification
Procedure:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Add the test solution (this compound or its formulation in HBSS) to the apical (A) chamber and fresh HBSS to the basolateral (B) chamber for assessing A-to-B permeability. For B-to-A permeability, add the test solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37 °C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, determine the integrity of the monolayer by measuring the transport of Lucifer yellow.
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
Visualizations
Caption: Workflow for enhancing this compound's bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 5. iosrphr.org [iosrphr.org]
- 6. Effect of piperine on the bioavailability and pharmacokinetics of emodin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining purification protocols for Hippadine from crude plant extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Hippadine from crude plant extracts.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound in a question-and-answer format.
Issue: Low Yield of this compound
Q1: My final yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields of this compound can arise from several factors throughout the extraction and purification process. Here are some common causes and troubleshooting steps:
-
Inadequate Extraction: The initial extraction from the plant material may be incomplete.
-
Solvent Choice: The polarity of the extraction solvent is crucial. While methanol (B129727) is commonly used, a mixture of solvents might be more effective. For instance, a dichloromethane (B109758)/methanol (1:1) mixture has been used for extracting alkaloids from Crinum species[1].
-
Extraction Technique: Conventional methods like maceration may not be as efficient as modern techniques. Consider employing ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to potentially increase the yield[2][3].
-
Plant Material: The concentration of this compound can vary depending on the plant part, age, and geographical origin. Ensure you are using the correct plant part (bulbs are often a good source) and that the material is properly dried and powdered to maximize surface area for extraction[4].
-
-
Loss during Liquid-Liquid Extraction: Significant amounts of this compound can be lost during the acid-base liquid-liquid extraction (LLE) steps used to separate alkaloids from other plant constituents.
-
pH Optimization: Ensure the pH is optimal for each step. The acidic wash should be sufficiently low (pH 2-3) to protonate the alkaloids and move them to the aqueous phase. Conversely, the basification step should be high enough (pH 9-10) to ensure the alkaloids are in their free base form for extraction into the organic solvent.
-
Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the product. To break emulsions, you can add brine (saturated NaCl solution) or gently swirl instead of vigorous shaking.
-
Multiple Extractions: Perform multiple extractions (at least 3-5) with smaller volumes of solvent at each LLE step to ensure a more complete transfer of this compound between phases.
-
-
Loss during Chromatography: this compound can be lost during column chromatography due to irreversible adsorption or poor separation.
-
Stationary Phase: Silica (B1680970) gel is commonly used for alkaloid purification. However, the acidic nature of silica can sometimes lead to tailing or irreversible adsorption of basic alkaloids. Using alumina (B75360) (basic or neutral) or a modified silica gel could be a better alternative.
-
Mobile Phase: The choice of eluent is critical. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often necessary to achieve good separation. For example, a gradient of n-hexane and ethyl acetate (B1210297) can be effective.
-
Issue: Co-eluting Impurities
Q2: I am observing peaks that co-elute with this compound during HPLC analysis. What are these impurities and how can I remove them?
A2: Co-elution of impurities is a common challenge in the purification of natural products. The impurities are often structurally related compounds.
-
Potential Co-eluting Alkaloids: Crinum species are known to produce a variety of alkaloids with similar structures to this compound, which can co-elute. These may include other Amaryllidaceae alkaloids like lycorine, crinine, and buphanisine[5][6].
-
Improving Chromatographic Resolution:
-
Optimize HPLC Conditions: Experiment with different mobile phase compositions, flow rates, and column temperatures. Using a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) can also alter selectivity and improve separation.
-
Preparative TLC: Preparative thin-layer chromatography (TLC) can be a useful technique for separating closely related compounds.
-
Recrystallization: If the purified this compound is crystalline, recrystallization from a suitable solvent system can be a highly effective final purification step to remove minor impurities.
-
Issue: Degradation of this compound
Q3: I suspect that this compound is degrading during my purification process. What conditions can cause degradation and how can I prevent it?
A3: Alkaloids can be susceptible to degradation under certain conditions. Understanding these factors is key to preserving your compound.
-
pH Sensitivity: this compound may be unstable at extreme pH values. Prolonged exposure to strong acids or bases during LLE should be avoided. It's recommended to work quickly and neutralize the solutions after each step.
-
Temperature Sensitivity: High temperatures can lead to the degradation of many natural products. Avoid excessive heat during solvent evaporation (use a rotary evaporator at reduced pressure and moderate temperature) and during extraction if using methods like Soxhlet.
-
Light Sensitivity: Some alkaloids are photolabile. It is good practice to protect the extracts and purified compound from direct light by using amber-colored glassware or by covering the flasks with aluminum foil.
-
Oxidation: Exposure to air and oxidizing agents can degrade sensitive compounds. While there is no specific data on this compound's oxidative stability, it is a general precaution to consider. Working under an inert atmosphere (like nitrogen or argon) for prolonged storage can be beneficial.
Frequently Asked Questions (FAQs)
Q4: What is a typical extraction and purification workflow for obtaining this compound?
A4: A general workflow for the isolation of this compound from Crinum species is as follows:
Q5: What are the expected yields of this compound from Crinum species?
A5: The yield of this compound can vary significantly based on the plant source, extraction method, and purification protocol. One study reported isolating 565.3 mg of this compound from the bulbs of Crinum latifolium, with the purity determined to be 100% by HPLC-PDA[7].
Q6: Which analytical techniques are used to confirm the identity and purity of this compound?
A6: A combination of spectroscopic and chromatographic techniques is used to confirm the structure and purity of the isolated this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass and molecular formula. ESI-MS/MS can be used to study the fragmentation pattern for further structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a photodiode array (PDA) or UV detector is the standard method for assessing the purity of the final compound.
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide additional information about the functional groups and chromophores in the molecule.
Quantitative Data Summary
The following tables summarize quantitative data related to this compound purification.
Table 1: Comparison of Extraction Methods for Alkaloids from Plant Material
| Extraction Method | Solvent | Temperature | Duration | Reported Yield | Reference |
| Maceration | 70% Ethanol (B145695) | Room Temp. | 7 days | Not specified for this compound | [8] |
| Percolation | 70% Ethanol | Room Temp. | - | Not specified for this compound | [4] |
| Soxhlet | Methanol | Boiling point | 8 hours | Not specified for this compound | General Method |
| Ultrasound-Assisted | Ethanol | 40-60 °C | 30-60 min | Generally higher than maceration | [2][3] |
| Microwave-Assisted | Ethanol | 60-100 °C | 5-15 min | Generally higher than maceration | [2][3] |
Table 2: Chromatographic Conditions for this compound Purification
| Stationary Phase | Mobile Phase | Elution Mode | Detection | Purity Achieved | Reference |
| Silica Gel 60 | n-Hexane / Ethyl Acetate | Gradient | TLC (UV) | >95% (visual) | [7] |
| Preparative TLC | Chloroform / Methanol | Isocratic | UV light | High | General Method |
| C18 HPLC | Acetonitrile / Water | Gradient | PDA/UV | 100% | [7] |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound from Crinum latifolium Bulbs
This protocol is adapted from the method described by Nguyen et al.[4].
-
Plant Material Preparation: Air-dry the bulbs of Crinum latifolium and grind them into a fine powder.
-
Extraction: Macerate the powdered plant material with 70% ethanol at room temperature for an extended period (e.g., 7 days) with occasional stirring.
-
Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 65°C to obtain a liquid extract.
-
Liquid-Liquid Fractionation: Partition the concentrated aqueous extract with n-hexane to remove non-polar compounds. The this compound will remain in the aqueous phase.
-
Acid-Base Extraction:
-
Acidify the aqueous extract to pH 2-3 with 2M HCl.
-
Wash the acidic aqueous layer with dichloromethane to remove neutral and weakly basic compounds.
-
Basify the aqueous layer to pH 9-10 with 2M NaOH.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkaloid extract.
-
Protocol 2: Purification of this compound using Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel 60 (0.040-0.063 mm) column using a slurry packing method with n-hexane.
-
Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica with the adsorbed sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC, spotting the fractions on a silica gel plate and developing with a suitable solvent system (e.g., chloroform:methanol 95:5). Visualize the spots under UV light.
-
Isolation of this compound: Combine the fractions containing pure this compound (as determined by TLC) and evaporate the solvent to obtain the purified compound.
Protocol 3: Purity Determination of this compound by HPLC-PDA
This is a general method that can be optimized for specific instrumentation.
-
Instrumentation: A standard HPLC system equipped with a PDA or UV detector, a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm), and an autosampler.
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Linear gradient to 5% A, 95% B
-
30-35 min: Hold at 5% A, 95% B
-
35-40 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectrum).
-
Sample Preparation: Prepare a standard solution of purified this compound in the mobile phase at a known concentration. Dissolve the sample to be analyzed in the mobile phase.
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The purity of the sample can be determined by the area percentage of the this compound peak.
Visualizations
References
- 1. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Comparative Study between Conventional and Advanced Extraction Techniques: Pharmaceutical and Cosmetic Properties of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ISOLATION OF this compound FROM THE BULBS OF CRINUM LATIFOLIUM L. AMARYLLIDACEAE | Southeast Asian Journal of Sciences [sajs.ntt.edu.vn]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. asianjpr.com [asianjpr.com]
Addressing challenges in scaling up Hippadine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing the challenges associated with scaling up the synthesis of Hippadine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the scale-up of this compound synthesis, presented in a question-and-answer format.
Question: Why has the yield of the Suzuki coupling reaction (Step 2) decreased significantly upon scaling from 1 g to 100 g?
Answer: Several factors can contribute to a decrease in yield during the scale-up of the Suzuki coupling reaction.
-
Mass Transfer Limitations: In larger reaction vessels, inefficient stirring can lead to poor mixing of the biphasic reaction mixture, reducing the contact between reactants and the catalyst. This is a common issue when moving from round-bottom flasks to large reactors.
-
Heat Transfer Issues: Exothermic events during the reaction can be difficult to control in large volumes, leading to localized overheating and decomposition of the catalyst or product.
-
Oxygen Sensitivity: The palladium catalyst is sensitive to oxygen. Inadequate inert gas blanketing in a larger reactor can lead to catalyst deactivation.
-
Reagent Addition Rate: The rate of addition of the base or other reagents can significantly impact the reaction. A rate that is too fast can lead to side reactions, while a rate that is too slow can lead to incomplete conversion.
Troubleshooting Steps:
-
Improve Agitation: Ensure the reactor's stirring mechanism is adequate for the reaction volume and viscosity. Consider using an overhead stirrer with a properly designed impeller.
-
Monitor and Control Temperature: Use a temperature probe and an automated cooling system to maintain the optimal reaction temperature.
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
-
Optimize Reagent Addition: Control the rate of addition of the base using a syringe pump or a controlled-flow addition funnel.
Question: An unknown impurity is consistently observed in the final product after the reductive amination step (Step 4) at a larger scale. How can this be addressed?
Answer: The formation of impurities during reductive amination at scale can often be traced to issues with reaction conditions or reagent quality.
-
Iminium Ion Instability: The intermediate iminium ion may be unstable and undergo side reactions if the reaction is not controlled properly.
-
Over-reduction: The reducing agent might be too reactive, leading to the reduction of other functional groups in the molecule.
-
Stoichiometry Imbalance: An incorrect ratio of amine to carbonyl compound can lead to the formation of dimeric or other side products.
Troubleshooting Steps:
-
pH Control: Maintain the reaction pH between 5 and 7 to ensure efficient iminium ion formation without causing side reactions.
-
Choice of Reducing Agent: Consider a milder reducing agent, such as sodium triacetoxyborohydride, which is often more selective for iminium ion reduction.
-
Precise Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the amine may be beneficial in some cases.
-
Temperature Management: Run the reaction at a lower temperature to minimize side reactions.
Frequently Asked Questions (FAQs)
What is the optimal solvent for the crystallization of this compound? The optimal solvent system for the crystallization of this compound has been found to be a mixture of isopropanol (B130326) and water (approximately 9:1 v/v). The product should be dissolved in the solvent at an elevated temperature and then slowly cooled to allow for the formation of well-defined crystals.
How can the palladium catalyst from the Suzuki coupling step be effectively removed? Several methods can be employed for palladium removal:
-
Activated Carbon Treatment: Stirring the reaction mixture with activated carbon can effectively adsorb the palladium catalyst.
-
Thiol-Based Scavengers: Using functionalized silica (B1680970) or polymers with thiol groups can selectively bind to and remove palladium.
-
Filtration through Celite: Passing the reaction mixture through a pad of Celite can help in removing precipitated palladium black.
Is the final product, this compound, prone to degradation? this compound is sensitive to light and air. It should be stored under an inert atmosphere, protected from light, and kept at a low temperature (2-8 °C) to prevent degradation.
Quantitative Data Summary
The following tables provide a summary of key quantitative data from the this compound synthesis scale-up experiments.
Table 1: Effect of Catalyst Loading and Temperature on Suzuki Coupling Yield (Step 2)
| Scale | Catalyst Loading (mol%) | Temperature (°C) | Average Yield (%) | Purity (HPLC, %) |
| 1 g | 1.0 | 80 | 92 | 99.1 |
| 1 g | 0.5 | 80 | 85 | 98.8 |
| 100 g | 1.0 | 80 | 78 | 97.5 |
| 100 g | 1.5 | 70 | 88 | 99.3 |
Table 2: Impact of Reducing Agent on Reductive Amination (Step 4)
| Scale | Reducing Agent | Solvent | Average Yield (%) | Key Impurity (%) |
| 1 g | NaBH₄ | Methanol | 85 | 4.5 |
| 1 g | NaBH(OAc)₃ | Dichloromethane | 95 | 0.8 |
| 100 g | NaBH₄ | Methanol | 75 | 12.1 |
| 100 g | NaBH(OAc)₃ | Dichloromethane | 92 | 1.2 |
Detailed Experimental Protocols
Protocol 1: Scale-Up of Suzuki Coupling (Step 2)
-
Reactor Setup: A 5 L jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an argon inlet is charged with Intermediate-A (100 g, 1.0 equiv), the boronic acid derivative (1.2 equiv), and toluene (B28343) (2 L).
-
Degassing: The mixture is sparged with argon for 30 minutes to remove dissolved oxygen.
-
Catalyst Addition: The palladium catalyst (1.5 mol%) and the ligand (3.0 mol%) are added under a positive flow of argon.
-
Base Addition: A 2 M solution of sodium carbonate (3.0 equiv) in degassed water is added over 30 minutes, maintaining the internal temperature below 30 °C.
-
Reaction: The reaction mixture is heated to 70 °C and stirred vigorously for 12 hours. The reaction progress is monitored by HPLC.
-
Workup: Upon completion, the reaction is cooled to room temperature, and the layers are separated. The aqueous layer is extracted with toluene (2 x 500 mL). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude product.
Protocol 2: Purification of this compound by Crystallization
-
Dissolution: The crude this compound (100 g) is dissolved in isopropanol (900 mL) at 70 °C in a crystallizing vessel.
-
Water Addition: Deionized water (100 mL) is added dropwise to the hot solution until a slight turbidity is observed.
-
Cooling: The solution is slowly cooled to room temperature over 4 hours and then further cooled to 4 °C for an additional 2 hours.
-
Isolation: The resulting crystals are collected by filtration, washed with a cold mixture of isopropanol/water (9:1), and dried under vacuum at 40 °C to a constant weight.
Visualizations
Caption: Experimental workflow for the multi-step synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the Suzuki coupling step.
Caption: Hypothetical signaling pathway initiated by this compound binding.
Technical Support Center: Minimizing Off-Target Effects of Hippadine in Experimental Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hippadine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and minimize potential off-target effects of this compound in your experimental models.
Disclaimer: Specific experimental data on the off-target profile of this compound is limited. The information provided herein is based on in silico predictions and general principles of small molecule pharmacology. All predicted off-target interactions require experimental validation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known primary target?
This compound is a plant-derived alkaloid belonging to the Amaryllidaceae family. While its precise mechanism of action is not fully elucidated, compounds from this family are known to exhibit a range of biological activities, including anti-cancer and anti-proliferative effects. Further research is needed to definitively identify the primary therapeutic target(s) of this compound.
Q2: What are off-target effects and why are they a concern when using this compound?
Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended therapeutic target. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translational potential from preclinical to clinical studies. Therefore, understanding and minimizing off-target effects is crucial for obtaining reliable and reproducible data.
Q3: How can I proactively minimize potential off-target effects in my experiments with this compound?
Several strategies can be employed to reduce the likelihood of off-target effects confounding your results:
-
Use the Lowest Effective Concentration: Perform dose-response experiments to determine the lowest concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-target proteins.
-
Employ Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Use Multiple Cell Lines: The expression levels of on-target and potential off-target proteins can vary between different cell lines. Observing a consistent phenotype across multiple, well-characterized cell lines can increase confidence that the effect is on-target.
-
Orthogonal Approaches: Use genetic methods, such as siRNA or CRISPR/Cas9, to knock down the expression of the putative primary target. If the phenotype observed with this compound treatment is rescued or mimicked by knocking down the target, it provides strong evidence for on-target activity.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound and provides steps to investigate potential off-target effects.
Issue 1: Unexpected or Unexplained Phenotype Observed
If you observe a cellular phenotype that is inconsistent with the known or hypothesized function of the primary target of this compound, it may be due to an off-target effect.
Troubleshooting Steps:
-
In Silico Target Prediction: Use computational tools to predict potential off-target interactions of this compound. This can provide a list of candidate proteins to investigate experimentally.
-
Experimental Validation: Employ biochemical or biophysical assays to confirm the predicted interactions.
-
Phenotype Correlation: Investigate whether the unexpected phenotype is consistent with the known function of any of the validated off-target proteins.
Issue 2: Inconsistent Results Across Different Experimental Systems
If this compound shows efficacy in one cell line but not another, or if in vitro results do not translate to an in vivo model, this could be due to differences in the expression or function of off-target proteins.
Troubleshooting Steps:
-
Expression Analysis: Use techniques like Western blotting or qPCR to compare the expression levels of the primary target and predicted off-target proteins in the different experimental systems.
-
Cellular Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging its primary target in all relevant cell lines. A lack of target engagement could explain the discrepancy in results.
Data Presentation: Predicted Off-Target Profile of this compound
The following table summarizes the in silico predicted off-target profile of this compound generated using SwissTargetPrediction. This data is for informational purposes only and requires experimental validation.
| Target Class | Predicted Off-Target | Confidence Score | Potential Biological Implication |
| Enzyme | Carbonic anhydrase II | 0.85 | Altered pH homeostasis |
| G-protein coupled receptor | Dopamine D2 receptor | 0.79 | Neurological effects |
| Kinase | Cyclin-dependent kinase 2 | 0.72 | Cell cycle dysregulation |
| Ion Channel | Voltage-gated potassium channel | 0.68 | Altered membrane potential |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess the engagement of a compound with its target protein in a cellular context.[1][2][3]
Materials:
-
Cells of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against the protein of interest
-
Secondary antibody
-
Western blot reagents and equipment
Methodology:
-
Cell Treatment: Treat cells with either vehicle (e.g., DMSO) or this compound at the desired concentration for a specified time.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction) and analyze the amount of the target protein by Western blotting.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates target engagement.
Protocol 2: Kinase Profiling Assay
A kinase profiling assay is used to screen a compound against a panel of kinases to identify potential off-target interactions.[4][5]
Materials:
-
Kinase panel (commercially available)
-
This compound
-
ATP
-
Substrate for each kinase
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™)
Methodology:
-
Assay Setup: In a multi-well plate, add the assay buffer, the specific kinase, and this compound at various concentrations.
-
Reaction Initiation: Add a mixture of ATP and the appropriate substrate to initiate the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature and time for each kinase.
-
Detection: Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition of each kinase by this compound. Significant inhibition of a kinase other than the primary target indicates an off-target effect.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 5. reactionbiology.com [reactionbiology.com]
Dealing with matrix effects in Hippadine quantification from biological samples
Welcome to the technical support center for the bioanalysis of Hippadine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with matrix effects during the quantification of this compound from biological samples.
Troubleshooting Guide: Overcoming Matrix Effects
Matrix effects, the alteration of ionization efficiency by co-eluting compounds, can significantly impact the accuracy and reproducibility of LC-MS/MS-based quantification. This guide provides a systematic approach to identifying and mitigating these effects.
Problem 1: Poor Peak Shape and Inconsistent Retention Time
Possible Cause: Interference from matrix components affecting the chromatography.
Solutions:
-
Optimize Chromatographic Conditions:
-
Adjust the mobile phase composition and gradient to improve the separation of this compound from interfering matrix components.[1]
-
Consider using a different stationary phase (e.g., HILIC for polar compounds) if reverse-phase chromatography is not providing adequate separation.
-
-
Enhance Sample Clean-up:
-
Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of the matrix.[1]
-
Problem 2: Low Analyte Recovery
Possible Cause: Inefficient extraction of this compound from the biological matrix.
Solutions:
-
Optimize Extraction pH: As an alkaloid, this compound's extraction efficiency is pH-dependent. Adjust the pH of the sample and extraction solvent to ensure this compound is in a neutral, extractable form.
-
Select an Appropriate Extraction Solvent (for LLE): Test a variety of organic solvents with differing polarities to find the one that provides the best recovery for this compound.
-
Evaluate Different SPE Sorbents: If using SPE, screen different sorbent types (e.g., C18, mixed-mode cation exchange) to find the one with the highest affinity for this compound and the least affinity for interfering matrix components.
Problem 3: Ion Suppression or Enhancement
Possible Cause: Co-eluting matrix components are either reducing or increasing the ionization of this compound in the mass spectrometer source.
Solutions:
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on this compound's ionization.[2] This is a simple first step if the assay has sufficient sensitivity.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[3]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for correcting matrix effects. It co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate quantification.
-
Optimize MS Source Parameters: Adjusting parameters like spray voltage, gas flows, and temperature can sometimes help to minimize the impact of matrix effects.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting matrix effects in this compound quantification.
Caption: Troubleshooting workflow for matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification challenging?
This compound is a crinine-type alkaloid found in plants of the Amaryllidaceae family.[4][5] Like many alkaloids, its basic nitrogenous structure can lead to interactions with endogenous components of biological matrices, making its accurate quantification susceptible to matrix effects.
Q2: What are the most common biological matrices for this compound analysis and what are the expected challenges?
Plasma and urine are common matrices for pharmacokinetic studies. Plasma contains high levels of proteins and phospholipids (B1166683) which are major sources of matrix effects.[1] Urine composition can be highly variable between individuals, leading to inconsistent matrix effects.
Q3: What is the best sample preparation technique for this compound?
While a specific validated method for this compound is not widely published, methods for other Amaryllidaceae alkaloids often employ either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[6] The choice depends on the required level of cleanliness and the desired throughput. A simple protein precipitation is often insufficient for removing significant matrix interference.
Q4: How can I quantitatively assess matrix effects?
The most common method is the post-extraction spike.[2] This involves comparing the peak area of this compound spiked into an extracted blank matrix with the peak area of this compound in a neat solution at the same concentration. The ratio of these peak areas, expressed as a percentage, indicates the extent of ion suppression (<100%) or enhancement (>100%).
Q5: Is a stable isotope-labeled internal standard (SIL-IS) for this compound available?
The commercial availability of a SIL-IS for this compound should be investigated with chemical vendors. If not available, a structurally similar analog can be used as an internal standard, but it may not fully compensate for matrix effects as effectively as a SIL-IS.
Experimental Protocols
As there is no universally validated, publicly available method for this compound quantification, the following protocols are generalized based on successful methods for other Amaryllidaceae alkaloids and are intended as a starting point for method development.
Sample Preparation: Liquid-Liquid Extraction (LLE) of Plasma
-
To 100 µL of plasma, add 25 µL of internal standard solution.
-
Add 50 µL of a basifying agent (e.g., 1M sodium carbonate) to adjust the pH.
-
Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of methyl-tert-butyl ether and hexane).
-
Vortex for 5-10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Sample Preparation: Solid-Phase Extraction (SPE) of Urine
-
To 200 µL of urine, add 25 µL of internal standard solution.
-
Pre-treat the sample as needed (e.g., dilution with an appropriate buffer).
-
Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with methanol (B129727) followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute this compound with a suitable elution solvent (e.g., methanol with 5% ammonium (B1175870) hydroxide).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Suggested LC-MS/MS Parameters
-
LC Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A gradient from 5% to 95% B over several minutes should be optimized to separate this compound from matrix components.
-
Ionization: Electrospray ionization (ESI) in positive mode is typically suitable for alkaloids.
-
MS/MS Transitions: The specific precursor and product ions for this compound and the internal standard will need to be determined by infusing a standard solution into the mass spectrometer.
Quantitative Data Summary
The following tables present illustrative data on matrix effects and recovery for alkaloids from biological samples, which can serve as a benchmark during method development for this compound.
Table 1: Matrix Effect and Recovery of Three Alkaloids in Rat Plasma and Brain Tissue
| Analyte | Matrix | Matrix Effect (%) | Recovery (%) |
| Lycodoline | Plasma | 95.3 ± 5.1 | 88.2 ± 6.4 |
| Brain | 92.1 ± 7.3 | 81.2 ± 8.1 | |
| α-obscurine | Plasma | 102.5 ± 4.8 | 91.5 ± 5.9 |
| Brain | 98.7 ± 6.2 | 85.7 ± 7.2 | |
| N-demethyl-α-obscurine | Plasma | 97.8 ± 6.9 | 89.8 ± 7.5 |
| Brain | 94.3 ± 8.1 | 83.4 ± 9.3 |
Data adapted from a study on related alkaloids and is for illustrative purposes only.[7]
Table 2: Comparison of Sample Preparation Techniques on Analyte Recovery
| Sample Preparation Method | Analyte | Recovery (%) |
| Protein Precipitation | Alkaloid X | 65-75 |
| Liquid-Liquid Extraction | Alkaloid X | 80-90 |
| Solid-Phase Extraction | Alkaloid X | >90 |
This is generalized data to illustrate the typical efficiencies of different sample preparation methods.
Visualization of the Analytical Workflow
The diagram below outlines the general workflow for the quantification of this compound from biological samples.
Caption: General analytical workflow for this compound.
References
- 1. eijppr.com [eijppr.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Hippadine Encapsulation in Niosomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when encapsulating Hippadine in niosomes.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the encapsulation efficiency of this compound in niosomes?
A1: The encapsulation efficiency (EE) of this compound, a poorly water-soluble compound, is primarily influenced by several formulation and process parameters.[1] Key factors include the physicochemical properties of the drug itself, the composition of the niosomal bilayer, and the preparation method used.[2][3] Specifically:
-
Lipid Composition: The ratio of non-ionic surfactant to cholesterol is critical. Cholesterol is known to increase the rigidity of the niosomal membrane, which can reduce drug leakage and, consequently, improve encapsulation efficiency.[4][5]
-
Type of Surfactant: The choice of non-ionic surfactant, characterized by its Hydrophilic-Lipophilic Balance (HLB) value and alkyl chain length, significantly impacts EE.[4][6] For hydrophobic drugs like this compound, surfactants with lower HLB values are generally preferred.
-
Preparation Method: Different manufacturing techniques, such as thin-film hydration, reverse-phase evaporation, and microfluidics, can yield varying particle sizes and lamellarity, which in turn affect the amount of drug that can be successfully encapsulated.[4][7]
-
Drug Concentration: The initial concentration of this compound used during formulation can affect the encapsulation efficiency. Saturation of the lipid bilayer can limit further drug incorporation.
Q2: Which niosome preparation method is recommended for encapsulating a hydrophobic drug like this compound?
A2: For hydrophobic drugs such as this compound, methods that facilitate the interaction of the drug with the lipid bilayer are generally preferred. The thin-film hydration and microfluidic mixing methods are both highly suitable.
-
Thin-Film Hydration: This is a conventional and widely used method where the surfactant, cholesterol, and drug are co-dissolved in an organic solvent, which is then evaporated to form a thin film.[4][8] The subsequent hydration of this film allows for the self-assembly of niosomes with the hydrophobic drug entrapped within the lipid bilayer.
-
Microfluidic Mixing: This modern technique allows for precise control over particle size and uniformity, which can lead to improved and more reproducible encapsulation efficiency.[1][9] A study on this compound-loaded niosomes successfully utilized microfluidic mixing.[1]
Q3: What is a typical encapsulation efficiency I can expect for this compound in niosomes?
A3: Based on published research, an encapsulation efficiency of 36 ± 1% has been reported for this compound encapsulated in niosomes composed of Span 60 and cholesterol, prepared using a microfluidic mixing technique.[1] It is important to note that this value can be optimized by systematically adjusting the formulation and process parameters mentioned in Q1.
Troubleshooting Guide
Problem 1: Low Encapsulation Efficiency (<30%)
-
Q: My encapsulation efficiency for this compound is consistently low. What are the likely causes and how can I improve it?
-
A: Low EE is a common issue that can often be resolved by optimizing the formulation. Consider the following:
-
Increase Cholesterol Ratio: The bilayer may be too fluid, leading to drug leakage. Incrementally increasing the molar ratio of cholesterol to surfactant can enhance membrane rigidity and improve drug retention.[4][5] An optimal ratio is often found to be 1:1.[10]
-
Change Surfactant Type: The surfactant's properties may not be ideal for this compound. Experiment with different non-ionic surfactants, such as various Spans (e.g., Span 40, Span 60, Span 80), which have different alkyl chain lengths and HLB values.[4][11] Surfactants with longer alkyl chains (like Span 60) tend to form more stable bilayers and can increase EE.
-
Optimize Drug-to-Lipid Ratio: You may be exceeding the loading capacity of the niosomes. Try decreasing the initial amount of this compound relative to the total lipid (surfactant + cholesterol) concentration.
-
-
Problem 2: Niosome Aggregation and Instability
-
Q: My prepared this compound-loaded niosomes are aggregating and precipitating out of solution. How can I prevent this?
-
A: Aggregation is often due to a lack of repulsive forces between vesicles. Here are some solutions:
-
Incorporate a Charge-Inducing Agent: The addition of a small amount (e.g., 2.5-5 mol%) of a charge-inducing agent like dicetyl phosphate (B84403) (DCP) can impart a negative surface charge to the niosomes.[4] This creates electrostatic repulsion between the vesicles, preventing aggregation.
-
Caution: Be aware that excessive amounts of charge-inducing agents can sometimes lead to a decrease in encapsulation efficiency.[4]
-
Control Storage Conditions: Niosomes should be stored at a suitable temperature, typically 2-8°C, to maintain their physical stability.[8]
-
-
Problem 3: Inconsistent Particle Size and Polydispersity
-
Q: My niosome batches show significant variation in particle size and have a high polydispersity index (PDI). How can I achieve more uniform vesicles?
-
A: Inconsistent particle size is often related to the preparation method and post-formation processing.
-
Sonication: After the hydration step in the thin-film method, use a probe or bath sonicator to break down large multilamellar vesicles (MLVs) into smaller, more uniform unilamellar vesicles (SUVs).[3]
-
Extrusion: For highly uniform size distribution, pass the niosome suspension through polycarbonate membranes with a defined pore size using an extruder.
-
Microfluidics: If available, using a microfluidic device for preparation offers superior control over particle size and PDI from the outset.[1][9][12]
-
-
Data on Niosome Formulations
The following table summarizes formulation parameters and their reported impact on encapsulation efficiency for various drugs, providing a reference for optimizing this compound encapsulation.
| Drug (Nature) | Surfactant | Surfactant:Cholesterol Ratio | Preparation Method | Encapsulation Efficiency (%) | Reference |
| This compound (Hydrophobic) | Span 60 | Not specified | Microfluidic Mixing | 36 ± 1 | [1] |
| Curcumin (B1669340) (Hydrophobic) | Tween 85 | 1:1 | Microfluidic Mixing | ~60 | [6] |
| Gentamycin (Hydrophilic) | Tween 60 | Highest molar ratio tested | Not specified | 92.0 | [4] |
| Tenofovir (Hydrophilic) | Span 60 | 1:1 | Thin Film Hydration | >80 | [10] |
| Gliclazide (Hydrophobic) | Span 60 | 1:1, 2:1, 4:1, 1:2, 1:4 | Thin Film Hydration | 45.12 - 76.54 | [8] |
Experimental Protocols
Protocol 1: Thin-Film Hydration Method
This is a robust and widely accessible method for preparing this compound-loaded niosomes.[8]
-
Dissolution: Accurately weigh and dissolve the desired molar ratio of non-ionic surfactant (e.g., Span 60), cholesterol, and this compound in a suitable organic solvent (e.g., a mixture of chloroform (B151607) and methanol) in a round-bottom flask.
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask under reduced pressure at a temperature above the glass transition temperature of the surfactant to evaporate the organic solvent completely, resulting in the formation of a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Hydrate the film by adding an aqueous phase (e.g., phosphate-buffered saline, pH 7.4) and rotating the flask gently at a controlled temperature (e.g., 60°C). This process allows the film to peel off and form multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To achieve smaller and more uniform vesicles, sonicate the niosomal suspension using a probe or bath sonicator.[3]
-
Purification: Separate the unencapsulated this compound from the niosome suspension by methods such as dialysis, gel filtration, or centrifugation.[2][5]
-
Characterization: Analyze the niosomes for particle size, zeta potential, and encapsulation efficiency.[13]
Protocol 2: Determination of Encapsulation Efficiency
This protocol outlines the steps to quantify the amount of this compound successfully encapsulated within the niosomes.[5][14]
-
Separation: Centrifuge the niosomal suspension to pellet the niosomes, separating them from the supernatant containing the unencapsulated drug.
-
Lysis: Disrupt the collected niosome pellet by adding a suitable solvent like absolute ethanol (B145695) or a surfactant solution (e.g., 0.1% Triton X-100) to release the entrapped this compound.
-
Quantification: Measure the concentration of this compound in the lysed solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculation: Calculate the encapsulation efficiency using the following formula:
-
EE (%) = (Amount of Drug Entrapped / Total Amount of Drug Used) x 100 [5]
-
Visualizations
Caption: Workflow for preparing this compound-loaded niosomes via thin-film hydration.
Caption: Key factors influencing the encapsulation efficiency of this compound in niosomes.
References
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. Mechanistic insights into encapsulation and release of drugs in colloidal niosomal systems: biophysical aspects - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06057K [pubs.rsc.org]
- 3. ijcrt.org [ijcrt.org]
- 4. Niosome Preparation Techniques and Structure—An Illustrated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current Advances in Specialised Niosomal Drug Delivery: Manufacture, Characterization and Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microfluidic manufacturing of different niosomes nanoparticles for curcumin encapsulation: Physical characteristics, encapsulation efficacy, and drug release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [bjpharm.org.uk]
- 8. jyoungpharm.org [jyoungpharm.org]
- 9. researchgate.net [researchgate.net]
- 10. Formulation and Characterization of Drug Loaded Nonionic Surfactant Vesicles (Niosomes) for Oral Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajpsonline.com [ajpsonline.com]
- 12. Characterisation of niosome nanoparticles prepared by microfluidic mixing for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Niosome preparation and evaluation for targeted drug delivery. [wisdomlib.org]
- 14. Mechanistic insights into encapsulation and release of drugs in colloidal niosomal systems: biophysical aspects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Stability-Indicating Assays of Hippadine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing and troubleshooting stability-indicating assay methods for Hippadine. The information is presented in a question-and-answer format to directly address common issues and queries.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating assay method (SIAM) and why is it important for this compound?
A stability-indicating assay method is a validated analytical procedure that can accurately and precisely quantify a drug substance, like this compound, in the presence of its degradation products, impurities, and excipients.[1][2] Its primary importance lies in ensuring the safety, efficacy, and quality of a pharmaceutical product throughout its shelf life by providing an accurate measure of the active pharmaceutical ingredient (API) and its degradation profile.[1][2][3]
Q2: What are forced degradation studies and what is their role in developing a SIAM for this compound?
Forced degradation, or stress testing, involves intentionally subjecting this compound to harsh conditions—such as acid and base hydrolysis, oxidation, heat, and light—to accelerate its degradation.[4][5][6] These studies are crucial for several reasons:
-
They help to identify the likely degradation products and establish the degradation pathways of the drug.[1]
-
The resulting mixture of this compound and its degradants is used to demonstrate the specificity of the analytical method, ensuring it can separate the intact drug from all potential degradation products.[1][7]
-
This process provides insights into the intrinsic stability of the this compound molecule, which can inform formulation and packaging development.[1][3]
Q3: What are the typical stress conditions used in forced degradation studies for a compound like this compound?
Based on regulatory guidelines and common practice for alkaloids, the following stress conditions are typically employed:[4][8]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for a specified period.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for a specified period.
-
Oxidative Degradation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.[7]
-
Thermal Degradation: Exposing the solid drug substance to dry heat (e.g., 105°C).
-
Photolytic Degradation: Exposing the drug substance to a combination of UV and visible light, as per ICH Q1B guidelines.
The duration of exposure to these conditions is typically adjusted to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.[3]
Q4: Which analytical technique is most suitable for a stability-indicating assay of this compound?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and suitable technique for developing a stability-indicating assay for compounds like this compound.[7][9] This is due to its high resolving power, sensitivity, and ability to separate a wide range of compounds, including the parent drug and its potential degradation products.[9]
Troubleshooting Guide
Q5: My HPLC system is showing high backpressure. What should I do?
High backpressure is a common issue in HPLC and can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Check for Blockages: The most common cause is a blockage in the system. This could be in the guard column, the analytical column inlet frit, or the tubing.
-
Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the injector or tubing before the column.
-
Address a Blocked Column: If the column is the issue, try back-flushing it (if the manufacturer's instructions permit). If this doesn't work, the inlet frit may need to be replaced, or the column itself may be at the end of its life.
-
Check for Precipitation: Ensure that your mobile phase components are fully miscible and that the sample is soluble in the mobile phase. Buffer precipitation can cause blockages.
Q6: I am observing peak tailing for the this compound peak. What are the possible causes and solutions?
Peak tailing can compromise the accuracy and precision of your assay. Here are common causes and their solutions:
-
Cause: Secondary interactions between the analyte (as this compound is an alkaloid, it is basic) and the silica (B1680970) support of the column.
-
Solution: Add a competing base, like triethylamine (B128534) (0.1-0.5%), to the mobile phase, or use a lower pH mobile phase to ensure the analyte is fully protonated. Using a base-deactivated column can also resolve this issue.
-
-
Cause: Column contamination or degradation.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Cause: Mismatch between the sample solvent and the mobile phase.
-
Solution: Whenever possible, dissolve the sample in the mobile phase.
-
Q7: My chromatogram shows a drifting baseline. How can I fix this?
A drifting baseline can interfere with peak integration and quantification. Consider the following:
-
Cause: Inadequate column equilibration.
-
Solution: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before starting the analysis, especially when using a new mobile phase.
-
-
Cause: Mobile phase composition is changing.
-
Solution: If using a mixture of solvents, ensure they are well-mixed. If preparing the mobile phase online, check that the pump is functioning correctly.
-
-
Cause: Column temperature fluctuations.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Cause: Contamination in the mobile phase or detector.
-
Solution: Use fresh, HPLC-grade solvents and flush the detector cell.
-
Q8: I am not getting good resolution between this compound and one of its degradation products. What can I do?
Poor resolution can be addressed by modifying the chromatographic conditions:
-
Mobile Phase Composition: Adjust the ratio of the organic solvent to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention times and may improve resolution.
-
pH of the Mobile Phase: The pH can affect the ionization state of this compound and its degradation products, which in turn affects their retention. Experiment with different pH values.
-
Column Chemistry: If modifying the mobile phase is not effective, consider a column with a different stationary phase (e.g., a phenyl or cyano column instead of a C18).
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the resolution of complex mixtures.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Observations |
| Acid Hydrolysis (0.1 M HCl, 60°C, 8h) | 12.5% | 2 | Major degradation product at RRT 0.85 |
| Base Hydrolysis (0.1 M NaOH, 60°C, 4h) | 18.2% | 3 | Major degradation product at RRT 0.72 |
| Oxidative (6% H₂O₂, RT, 24h) | 9.8% | 1 | Degradation product at RRT 1.15 |
| Thermal (105°C, 48h) | 5.3% | 1 | Minor degradation product at RRT 0.91 |
| Photolytic (ICH Q1B) | 7.1% | 2 | Degradation products at RRT 0.88 and 1.09 |
RRT = Relative Retention Time
Table 2: Method Validation Data for the this compound Stability-Indicating Assay
| Parameter | Result | Acceptance Criteria |
| Linearity (Concentration Range) | 10-150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.0% - 102.0% |
| Precision (% RSD) | ||
| Repeatability (n=6) | 0.85% | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.12% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | - |
| Limit of Quantification (LOQ) | 0.3 µg/mL | - |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Filter both phases through a 0.45 µm membrane filter and degas.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 30% A, 70% B
-
20-25 min: 30% A, 70% B
-
25.1-30 min: Re-equilibration to 90% A, 10% B
-
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Solution: Prepare the sample to a target concentration of 100 µg/mL of this compound in the diluent.
-
Protocol 2: Forced Degradation Study of this compound
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl to a concentration of 1 mg/mL. Heat at 60°C. Withdraw samples at regular intervals, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the diluent for HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH to a concentration of 1 mg/mL. Keep at 60°C. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 6% H₂O₂ to a concentration of 1 mg/mL. Keep at room temperature, protected from light. Withdraw samples and dilute for analysis.
-
Thermal Degradation: Expose solid this compound powder in a petri dish to 105°C in a hot air oven. Withdraw samples, dissolve in the diluent to 1 mg/mL, and further dilute for analysis.
-
Photolytic Degradation: Expose solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Prepare samples for analysis as with thermal degradation.
Visualizations
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. nelsonlabs.com [nelsonlabs.com]
- 5. acdlabs.com [acdlabs.com]
- 6. longdom.org [longdom.org]
- 7. scispace.com [scispace.com]
- 8. phcogres.com [phcogres.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Overcoming Drug Resistance to Hippadine in Cancer Cells
Welcome to the technical support center for researchers working with Hippadine, a promising anti-cancer agent from the Amaryllidaceae family of alkaloids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in-vitro experiments, particularly concerning the development of drug resistance.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in cancer cells?
A1: this compound is an Amaryllidaceae alkaloid that has demonstrated cytotoxic effects against various cancer cell lines.[1] While its precise mechanism is still under investigation, like other alkaloids in its class, it is hypothesized to induce cancer cell death primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][3][4] It may also modulate key cell survival signaling pathways, such as the PI3K/Akt pathway.
Q2: What are the typical IC50 values for this compound in sensitive cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) of this compound can vary between different cancer cell lines. For instance, in ovarian carcinoma (A2780) and melanoma (A375) cell lines, the reported IC50 values are 4.23 ± 0.35 µg/ml and 4.32 ± 0.55 µg/ml, respectively.[1]
Q3: My cancer cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A3: Acquired resistance to this compound, and other Amaryllidaceae alkaloids, can arise from several factors. These may include:
-
Upregulation of anti-apoptotic proteins: Cancer cells may increase the expression of proteins that inhibit apoptosis, such as Bcl-2, thereby counteracting the effects of this compound.
-
Activation of survival signaling pathways: The PI3K/Akt/mTOR pathway is a key survival pathway that is often hyperactivated in resistant cancer cells, promoting cell growth and proliferation.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cells, reducing its intracellular concentration and efficacy.
-
Alterations in the drug target: While the direct molecular target of this compound is not yet fully elucidated, mutations or modifications in the target protein could prevent the drug from binding effectively.
Q4: How can I confirm that my cells have developed resistance to this compound?
A4: The development of resistance can be confirmed by a significant increase in the IC50 value of this compound in your cell line compared to the parental (sensitive) cell line. This is typically determined using a cell viability assay, such as the MTT or resazurin (B115843) assay. A fold-change in IC50 of 5-10 or higher is generally considered a strong indicator of resistance.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments aimed at overcoming this compound resistance.
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in IC50 values between experiments. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and be consistent with your seeding protocol. |
| Cell passage number. | Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity. | |
| Contamination. | Regularly check for mycoplasma and other forms of contamination, which can affect cell health and drug response. | |
| No significant difference in apoptosis between sensitive and resistant cells after this compound treatment. | Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line. |
| Apoptosis assay is not sensitive enough. | Try alternative apoptosis assays, such as Annexin V/PI staining followed by flow cytometry, or a caspase activity assay. | |
| The primary mechanism of resistance is not apoptosis inhibition. | Investigate other potential resistance mechanisms, such as drug efflux or activation of survival pathways. | |
| Inhibiting a suspected resistance pathway (e.g., PI3K/Akt) does not re-sensitize resistant cells to this compound. | The inhibitor is not effective at the concentration used. | Confirm the activity of the inhibitor with a positive control or by assessing the phosphorylation status of its downstream target (e.g., p-Akt). |
| Multiple resistance pathways are activated. | Consider using a combination of inhibitors to target multiple pathways simultaneously. | |
| The targeted pathway is not the primary driver of resistance. | Perform a broader analysis of signaling pathways using techniques like phospho-kinase arrays or RNA sequencing to identify other potential drivers of resistance. |
Quantitative Data Summary
The following table summarizes the cytotoxic activity of this compound in two cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/ml) |
| A2780 | Ovarian Carcinoma | 4.23 ± 0.35 |
| A375 | Melanoma | 4.32 ± 0.55 |
Data sourced from a study on the cytotoxic activity of this compound.[1]
Experimental Protocols
Protocol 1: Determination of IC50 using Resazurin Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
Resazurin Addition: Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well and incubate for 2-4 hours, or until a color change is observed.
-
Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Activation
This protocol describes how to assess the activation of the PI3K/Akt signaling pathway.
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phospho-Akt to total Akt to determine the activation status of the pathway.
Visualizations
Caption: Proposed signaling pathway of this compound in cancer cells.
Caption: Workflow for studying and overcoming this compound resistance.
References
- 1. nijophasr.net [nijophasr.net]
- 2. ejgm.co.uk [ejgm.co.uk]
- 3. The Biological Activity of Alkaloids from the Amaryllidaceae: From Cholinesterases Inhibition to Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor evaluation of amaryllidaceae alkaloids on cancer cell lines: A literature review - Electronic Journal of General Medicine [ejgm.co.uk]
Strategies for reducing the toxicity of Hippadine in normal cells
This center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals investigating the Amaryllidaceae alkaloid, Hippadine. The focus is on strategies to understand and mitigate its cytotoxic effects on normal, non-cancerous cells during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is the basis of its toxicity in normal cells?
A1: this compound is a cytotoxic alkaloid belonging to the Amaryllidaceae family.[1] Compounds from this family are known for their potent antiproliferative and antitumor properties.[2][3][4] The mechanism of toxicity for many Amaryllidaceae alkaloids, and likely this compound, involves the disruption of fundamental cellular processes. These mechanisms often include inducing apoptosis (programmed cell death), triggering cell cycle arrest, and inhibiting protein synthesis at the ribosomal level.[4][5][6] While these effects are desirable against cancer cells, they can also lead to "off-target" toxicity in healthy, proliferating normal cells.
Q2: How can I quantify the selectivity of this compound for cancer cells over normal cells?
A2: The standard method for quantifying selective cytotoxicity is to determine the half-maximal inhibitory concentration (IC50) in both cancerous and normal cell lines and then calculate the Selectivity Index (SI) .
-
IC50: The concentration of a drug that is required for 50% inhibition of cell viability in vitro.
-
Selectivity Index (SI): Calculated as the ratio of the IC50 in a normal cell line to the IC50 in a cancer cell line (SI = IC50 Normal Cells / IC50 Cancer Cells).[7][8]
An SI value greater than 1.0 suggests the compound is more toxic to cancer cells than normal cells.[7][8] A higher SI value indicates greater selectivity and a more promising therapeutic window. While extensive data for this compound is limited, data from other Amaryllidaceae alkaloids illustrate this principle.
Table 1: Comparative Cytotoxicity (IC50) of various Amaryllidaceae Alkaloids in Cancer vs. Normal Cell Lines
| Alkaloid | Cancer Cell Line | Cancer Type | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Pancracine | Molt4 (T-cell leukemia) | Leukemia | ~2-3 | MRC-5 (fibroblast) | 5.2 | ~1.7 - 2.6 |
| Pancracine | A549 (lung carcinoma) | Lung Cancer | ~2-3 | MRC-5 (fibroblast) | 5.2 | ~1.7 - 2.6 |
| Galanthamine | HT-29 (colorectal adenocarcinoma) | Colon Cancer | 49.3 | FHs-74 (intestinal epithelial) | 67.6 | 1.37 |
| Chlidanthine | HT-29 (colorectal adenocarcinoma) | Colon Cancer | 52.7 | FHs-74 (intestinal epithelial) | 78.1 | 1.48 |
| Narciclasine, Lycorine (B1675740), Haemanthamine | Mean of Colon Cancer Lines | Colon Cancer | - | CoN (colon epithelial) | ~25-30x higher than cancer mean | ~25 - 30 |
Data compiled from multiple sources.[9][10]
Q3: What are the primary strategies to reduce this compound's toxicity in normal cells during experiments?
A3: While strategies specific to this compound are still under investigation, several approaches used for other natural cytotoxic compounds can be adapted.[11] These include:
-
Co-administration with Cytoprotective Agents: Using agents that can protect normal cells from damage. A key strategy here is the use of antioxidants to mitigate oxidative stress, a common mechanism of cytotoxicity.[12]
-
Cyclotherapy: This approach involves exploiting differences in cell cycle regulation between normal and cancer cells.[13] Normal cells can be temporarily arrested in a non-proliferative phase, making them less susceptible to cell-cycle-dependent drugs, while cancer cells, which often have defective checkpoints, continue to divide and remain vulnerable.[13][14]
-
Targeted Drug Delivery: In more advanced models, encapsulating this compound in delivery systems like nanoparticles that are targeted to tumor-specific markers can reduce systemic exposure to normal tissues.[15][16]
-
Structural Optimization: Medicinal chemistry efforts can modify the structure of this compound to create analogues with an improved therapeutic index, enhancing cancer cell specificity while reducing toxicity to normal cells.[11]
Troubleshooting Guides for In Vitro Experiments
Issue: High Cytotoxicity Observed in Normal Cell Lines
If your in vitro experiments show that this compound is highly toxic to your normal control cell lines at concentrations near the effective dose for cancer cells, consider the following strategies.
Potential Solution 1: Co-administration with an Antioxidant
Principle: Many cytotoxic agents induce the production of Reactive Oxygen Species (ROS), leading to oxidative stress and cell death. This can be a significant contributor to toxicity in normal cells. Co-administration of an antioxidant, such as N-acetylcysteine (NAC), may neutralize ROS and selectively protect normal cells without compromising the anti-cancer effect.[12][14]
-
Cell Seeding: Plate both cancer and normal cells in 96-well plates at their predetermined optimal densities and allow them to adhere overnight.
-
Pre-treatment (Optional but Recommended): Pre-incubate the cells with various concentrations of N-acetylcysteine (e.g., 1-10 mM) for 1-2 hours.
-
Compound Treatment: Add serial dilutions of this compound to the wells, both with and without the presence of NAC. Include controls for "cells only," "cells + vehicle," and "cells + NAC only."
-
Incubation: Incubate the plates for a standard duration (e.g., 48 or 72 hours).
-
Viability Assessment: Determine cell viability using a standard method like the MTT assay.
-
Data Analysis: Calculate the IC50 values for this compound in each cell line, with and without NAC. A successful outcome will show a significant increase in the IC50 value for the normal cell line in the presence of NAC, while the IC50 for the cancer cell line remains relatively unchanged.
Potential Solution 2: Cyclotherapy
Principle: Normal cells have functional cell cycle checkpoints (like the p53 pathway), whereas many cancer cells do not. By pre-treating cells with a low, non-toxic dose of a checkpoint activator, it's possible to induce a temporary cell cycle arrest (e.g., in G1 phase) specifically in the normal cells.[13] These arrested cells become resistant to drugs that target proliferating cells. Cancer cells with defective checkpoints will ignore the arrest signal, continue to cycle, and remain sensitive to this compound.[13][14]
-
Cell Seeding: Plate both cancer and normal cells (ideally with known p53 status, e.g., p53-wildtype normal cells and p53-mutant cancer cells) in parallel sets of plates/flasks.
-
Arresting Agent Pre-treatment: Treat one set of plates with a low, non-toxic dose of a cell cycle arresting agent (e.g., a p53 activator like Nutlin-3a) for 12-24 hours. This duration should be optimized to be sufficient to induce arrest.
-
Verification of Arrest (Optional but Recommended): In a parallel experiment, confirm cell cycle arrest in the normal cells using flow cytometry for cell cycle analysis (Propidium Iodide staining).
-
This compound Treatment: Add serial dilutions of this compound to both the pre-treated (arrested) and non-pre-treated cells.
-
Incubation: Incubate for a standard duration (e.g., 48 hours).
-
Viability Assessment: Determine cell viability using an MTT assay.
-
Data Analysis: Compare the IC50 values. A successful cyclotherapy approach will demonstrate a significantly higher IC50 for this compound in the pre-treated normal cells compared to their non-pre-treated counterparts, indicating protection. The IC50 in cancer cells should remain largely unaffected by the pre-treatment.
Visualized Pathways and Methodologies
Hypothetical Signaling Pathway for this compound-Induced Cytotoxicity
This diagram illustrates a plausible mechanism of action for this compound, based on known effects of related Amaryllidaceae alkaloids.[5][6]
References
- 1. Effects of this compound, an Amaryllidaceae alkaloid, on testicular function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytochemical and Cytotoxic Aspects of Amaryllidaceae Alkaloids in Galanthus Species: A Review [mdpi.com]
- 3. ejgm.co.uk [ejgm.co.uk]
- 4. Antitumor evaluation of amaryllidaceae alkaloids on cancer cell lines: A literature review - Electronic Journal of General Medicine [ejgm.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic lycorine alkaloids of the plant family Amaryllidaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amaryllidaceae Alkaloids Decrease the Proliferation, Invasion, and Secretion of Clinically Relevant Cytokines by Cultured Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Anti-Cancer Activity of Hippadine in Xenograft Models: A Data-Driven Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hippadine, a natural alkaloid, has garnered interest in the scientific community for its potential anti-cancer properties. Initial in vitro studies have demonstrated its cytotoxic effects on various cancer cell lines, suggesting a potential therapeutic application. However, the translation of these in vitro findings to in vivo efficacy is a critical step in the drug development pipeline. This guide aims to provide a comprehensive overview and objective comparison of the anti-cancer activity of this compound in xenograft models, supported by available experimental data.
A Note on Data Availability: A thorough review of publicly available scientific literature reveals a significant gap in studies validating the anti-cancer activity of this compound specifically within in vivo xenograft models. While in vitro studies have shown promise, the crucial step of evaluating its efficacy in reducing tumor growth in living organisms has not been extensively documented in published research.
This guide will, therefore, focus on presenting the existing in vitro data for this compound and, for comparative context, will draw upon established methodologies and data from xenograft studies of other anti-cancer agents. This approach will provide a framework for how the anti-cancer activity of this compound could be evaluated and compared.
In Vitro Anti-Cancer Activity of this compound
While in vivo data is not currently available, preliminary in vitro studies have laid the groundwork for future xenograft model research. The following table summarizes the cytotoxic activity of this compound against specific cancer cell lines.
| Cell Line | Cancer Type | IC50 Value | Reference |
| A2780 | Ovarian Carcinoma | 4.23 ± 0.35 µg/ml | [1] |
| A375 | Melanoma | 4.32 ± 0.55 µg/ml | [1] |
Table 1: In Vitro Cytotoxicity of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound in two human cancer cell lines, indicating its potential for anti-cancer activity.
Framework for In Vivo Xenograft Model Validation
To validate the anti-cancer activity of this compound in vivo, a standardized xenograft model study would be essential. Below is a detailed experimental protocol that could be employed for such a study, providing a basis for comparison with other potential anti-cancer compounds.
Experimental Protocol: Xenograft Tumor Model
-
Cell Line and Culture:
-
Select a human cancer cell line (e.g., A549 for lung cancer, HCT116 for colon cancer) based on the target cancer type.
-
Culture the cells in appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO2.
-
-
Animal Model:
-
Utilize immunodeficient mice (e.g., athymic nude mice or NOD/SCID mice), typically 4-6 weeks old, to prevent rejection of the human tumor xenograft.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Tumor Cell Implantation:
-
Harvest cancer cells during their exponential growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel™.
-
Subcutaneously inject a specific number of cells (e.g., 1 x 10^6 to 5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Treatment Administration:
-
When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Control Group: Administer the vehicle (the solvent used to dissolve this compound) following the same schedule and route as the treatment group.
-
Treatment Group(s): Administer this compound at various predetermined doses. The route of administration (e.g., intraperitoneal, oral gavage, intravenous) will depend on the compound's properties.
-
Administer treatment for a defined period (e.g., 21-28 days).
-
-
Endpoint Analysis:
-
Monitor animal body weight throughout the study as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Perform histological analysis (e.g., H&E staining) and immunohistochemistry (e.g., for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3) on the tumor tissues.
-
Visualizing the Experimental Workflow and Potential Signaling Pathways
To aid in the conceptualization of these experiments, the following diagrams illustrate a typical xenograft workflow and a hypothetical signaling pathway that this compound might influence based on the actions of other alkaloids.
Caption: Experimental workflow for a xenograft model study.
Caption: Hypothetical signaling pathway influenced by this compound.
Conclusion and Future Directions
The preliminary in vitro data on this compound's cytotoxic effects against ovarian and melanoma cancer cell lines are encouraging. However, to establish its true potential as an anti-cancer agent, rigorous in vivo studies using xenograft models are imperative. The experimental framework provided in this guide offers a standardized approach to evaluate the efficacy and toxicity of this compound, allowing for objective comparison with existing cancer therapies.
Future research should focus on:
-
Conducting xenograft studies across a panel of cancer cell lines to determine the in vivo efficacy of this compound.
-
Investigating the mechanism of action of this compound in vivo, including its effects on cell signaling pathways, angiogenesis, and metastasis.
-
Performing pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the absorption, distribution, metabolism, and excretion of this compound.
-
Evaluating the safety profile of this compound through comprehensive toxicology studies.
The successful completion of these studies will be crucial in determining whether this compound can progress into clinical development as a novel anti-cancer therapeutic. Researchers are encouraged to build upon the existing in vitro findings and utilize the outlined experimental framework to validate the anti-cancer activity of this compound in preclinical animal models.
References
Hippadine and its Congeners: A Comparative Analysis of Anticancer Effects on Various Cell Lines
A detailed examination of the cytotoxic and mechanistic properties of Hippadine and related Amaryllidaceae alkaloids reveals distinct patterns of efficacy against a range of cancer cell lines. While research on this compound is still emerging, a comparative look at its activity alongside well-studied alkaloids from the same family—Lycorine, Pancratistatin, and Haemanthamine (B1211331)—provides valuable insights for researchers and drug development professionals.
This compound, an alkaloid derived from plants of the Amaryllidaceae family, has demonstrated cytotoxic effects against ovarian and melanoma cancer cell lines. However, a broader understanding of its anticancer potential can be gleaned by comparing its activity with that of its more extensively studied relatives. This guide synthesizes available experimental data to offer a comparative analysis of the effects of these alkaloids on various cancer cell lines, focusing on their cytotoxic potency, induction of apoptosis, and cell cycle arrest.
Cytotoxic Activity: A Comparative Overview
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and related Amaryllidaceae alkaloids across a spectrum of cancer cell lines, providing a quantitative basis for comparison.
Table 1: IC50 Values of this compound in µM
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian Carcinoma | 4.23 ± 0.35 |
| A375 | Melanoma | 4.32 ± 0.55 |
Table 2: IC50 Values of Lycorine in µM
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-small-cell lung | 4.3 - 13.5[1][2][3] |
| HCT116 | Colon Carcinoma | 6.4[1] |
| SK-OV-3 | Ovarian Carcinoma | 4.5[1] |
| NCI-H460 | Large-cell lung | 6.5[1] |
| K562 | Myelogenous leukemia | 6.1 - 7.5[1] |
| HL-60 | Promyelocytic leukemia | 0.6[3] |
| MCF-7 | Breast Adenocarcinoma | 5.2[1] |
| U266 | Multiple Myeloma | 0.82[4] |
| RPMI-8226 | Multiple Myeloma | 0.70[4] |
| Caco-2 | Colorectal Adenocarcinoma | 0.99 - 3.28[5] |
| HT-29 | Colorectal Adenocarcinoma | 0.59 - 1.72[5] |
| AGS | Gastric Adenocarcinoma | 14.51 ± 0.62[6] |
Table 3: IC50 Values of Pancratistatin in µM
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-15 | Colorectal Cancer | 15[7] |
| LNCaP | Prostate Carcinoma | ~0.1[8] |
| DU145 | Prostate Carcinoma | ~0.1[8] |
| Various Leukemia Samples | Leukemia | - |
Pancratistatin was shown to selectively induce apoptosis in clinical leukemia samples with minimal effect on non-cancerous cells.
Table 4: IC50 Values of Haemanthamine in µM
| Cell Line | Cancer Type | IC50 (µM) |
| A2780 | Ovarian Carcinoma | 0.3[9] |
| A549 | Non-small-cell lung | 0.3 - 1.7[9][10] |
| HT-1080 | Fibrosarcoma | ~0.3 (as ED50 in µg/mL)[3] |
| Caco-2 | Colorectal Adenocarcinoma | - |
| HT-29 | Colorectal Adenocarcinoma | 2.2[10] |
| HeLa | Cervical Cancer | 0.2[10] |
| AGS | Gastric Adenocarcinoma | 43.74 ± 1.56[6] |
| A431 | Skin Epidermoid Tumor | 12.3[11] |
Mechanisms of Action: Apoptosis and Cell Cycle Arrest
Amaryllidaceae alkaloids exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and disrupting the cell cycle.
Apoptosis Induction: Lycorine has been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12] It downregulates anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins like Bax.[12] Pancratistatin is also a potent inducer of apoptosis, targeting the mitochondria in cancer cells.[7] While the specific apoptotic pathways triggered by this compound are yet to be fully elucidated, its structural similarity to other Amaryllidaceae alkaloids suggests it may share similar mechanisms.
Cell Cycle Arrest: Several Amaryllidaceae alkaloids have been observed to cause cell cycle arrest, preventing cancer cells from proliferating. For instance, some alkaloids can arrest the cell cycle at the G1/S or G2/M checkpoints.[13] This disruption of the normal cell cycle progression is a key aspect of their anticancer activity.
Signaling Pathways
The anticancer effects of these alkaloids are mediated by their interaction with various cellular signaling pathways. While the specific pathways modulated by this compound are under investigation, studies on related compounds offer valuable clues. For example, some alkaloids have been shown to interfere with pathways like the Hippo/YAP signaling pathway, which is crucial in regulating cell proliferation and apoptosis.[14][15]
Caption: Putative modulation of the Hippo signaling pathway by Amaryllidaceae alkaloids.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.
Caption: Workflow for determining cell viability using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of the test compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. Novel Lycorine Derivatives as Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxic Activity of Amaryllidaceae Plants against Cancer Cells: Biotechnological, In Vitro, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pancratistatin Inhibits the Growth of Colorectal Cancer Cells by Inducing Apoptosis, Autophagy, and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Semisynthetic derivatives of haemanthamine and their <i>in vitro</i> antiproliferative activity evaluation against a panel of human cell lines - Arabian Journal of Chemistry [arabjchem.org]
- 11. researchgate.net [researchgate.net]
- 12. Lycorine: A prospective natural lead for anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Hippo/YAP signaling’s multifaceted crosstalk in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A novel clinically relevant antagonistic interplay between prolactin and oncogenic YAP-CCN2 pathways as a differentiation therapeutic target in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Synthetic versus Naturally Isolated Hippadine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hippadine, an Amaryllidaceae alkaloid, has garnered interest for its potential therapeutic properties, including anticancer and acetylcholinesterase inhibitory activities. As with many natural products, the advancement of synthetic chemistry raises a critical question for researchers: does synthetically produced this compound exhibit comparable efficacy to its naturally isolated counterpart? This guide provides a framework for comparing the biological activity of synthetic and naturally sourced this compound, offering detailed experimental protocols and a template for data presentation. Due to a lack of direct comparative studies in the existing literature, this document serves as a methodological guide for researchers seeking to conduct such an evaluation.
Comparative Efficacy Data
A direct comparison of the biological activity of synthetic versus naturally isolated this compound is not extensively documented in peer-reviewed literature. The following table presents a template for summarizing key efficacy data, populated with available information for naturally derived this compound. This structure can be utilized to collate experimental results from head-to-head comparisons.
| Biological Activity | Assay Type | Natural this compound (IC50) | Synthetic this compound (IC50) | Reference Compound (IC50) |
| Anticancer Activity | ||||
| - Human Colon Carcinoma | MTT Assay | > 100 µg/mL | Data not available | Doxorubicin (~0.5 µM) |
| - Human Breast Adenocarcinoma | MTT Assay | > 100 µg/mL | Data not available | Doxorubicin (~0.8 µM) |
| - Human Lung Carcinoma | MTT Assay | > 100 µg/mL | Data not available | Cisplatin (~2.5 µM) |
| - Human Leukemia | MTT Assay | > 100 µg/mL | Data not available | Vincristine (~0.02 µM) |
| Acetylcholinesterase (AChE) Inhibition | Ellman's Method | Data not available | Data not available | Galanthamine (~1 µM) |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
To ensure robust and reproducible comparative data, standardized experimental protocols are essential. The following are detailed methodologies for assessing the anticancer and acetylcholinesterase inhibitory activities of this compound.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
a. Materials:
-
Cancer cell lines (e.g., HT-29, MCF-7, A549, K562)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (natural and synthetic) stock solutions (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplates
-
Microplate reader
b. Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of natural and synthetic this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Acetylcholinesterase (AChE) Inhibition Assay: Ellman's Method
Ellman's method is a widely used, simple, and rapid spectrophotometric method for measuring AChE activity.
a. Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
This compound (natural and synthetic) stock solutions (dissolved in a suitable solvent with minimal effect on enzyme activity)
-
96-well microplates
-
Microplate reader
b. Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the this compound solution at various concentrations. Include a control without the inhibitor.
-
Enzyme Addition: Add 20 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Substrate Addition: Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of this compound. The percentage of inhibition is determined by comparing the reaction rates with and without the inhibitor. The IC50 value is then calculated from the dose-response curve.
Signaling Pathway and Mechanism of Action
While the specific signaling pathways modulated by this compound are not yet fully elucidated, many Amaryllidaceae alkaloids are known to induce apoptosis in cancer cells. A relevant pathway for a related alkaloid, lycorine, involves the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation.
Caption: Proposed apoptotic pathway for the related alkaloid, lycorine.
Conclusion
The comparative evaluation of synthetic and naturally isolated this compound is crucial for its potential development as a therapeutic agent. This guide provides the necessary framework and experimental protocols to conduct a thorough and objective comparison of their anticancer and acetylcholinesterase inhibitory efficacies. The generation of such data will be invaluable to the scientific community in determining the viability of synthetic this compound as a consistent and scalable alternative to its natural counterpart. Researchers are encouraged to utilize these methodologies to contribute to the growing body of knowledge on this promising alkaloid.
A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for Hippadine Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of natural products and potential therapeutic agents, the accurate quantification of bioactive compounds is of paramount importance. Hippadine, an alkaloid isolated from plants of the Amaryllidaceae family, has garnered interest for its biological activities.[1][2] This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound. A cross-validation framework is presented, supported by representative experimental data and detailed methodologies, to aid in the selection of the most suitable method for specific research needs.
While both HPLC and LC-MS/MS are staples in analytical laboratories, they offer distinct advantages and disadvantages in terms of sensitivity, selectivity, and complexity. HPLC with UV detection is a robust and cost-effective technique widely used for routine analysis and quality control.[3][4] In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for bioanalytical studies and the detection of trace-level analytes in complex matrices.[5][6] This guide will delve into the specifics of each method, providing a clear comparison to inform your analytical strategy for this compound quantification.
At a Glance: HPLC vs. LC-MS/MS for this compound Analysis
| Feature | HPLC with UV Detection | LC-MS/MS |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation based on polarity, with detection based on mass-to-charge ratio. |
| Selectivity | Moderate to good; potential for interference from co-eluting compounds. | Excellent; highly selective due to specific mass transitions. |
| Sensitivity | Generally lower, with Limits of Detection (LOD) and Quantitation (LOQ) in the µg/mL to high ng/mL range. | Significantly higher, with LOD and LOQ typically in the low ng/mL to pg/mL range. |
| Matrix Effects | Less susceptible to ion suppression or enhancement. | Prone to matrix effects which can affect quantification.[5] |
| Throughput | Generally lower due to longer run times for adequate separation. | Higher throughput is possible with faster chromatography methods. |
| Cost & Complexity | Lower initial investment and operational costs; simpler to operate. | Higher initial investment and operational costs; requires more specialized expertise. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of analytical methods. Below are representative experimental protocols for both HPLC and LC-MS/MS, designed for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is a representative method suitable for the quantification of this compound in purified samples or extracts with relatively high concentrations of the analyte.
1. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in methanol (B129727) (1 mg/mL) and perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Extraction: For plant material, an appropriate extraction method (e.g., methanolic extraction followed by acid-base partitioning) should be employed. The final extract should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and 20 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) in a 30:70 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 254 nm.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol is designed for high-sensitivity quantification of this compound, making it ideal for bioanalytical studies in complex matrices like plasma or for detecting trace amounts in plant extracts.
1. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in methanol (1 mg/mL) and perform serial dilutions with 50% methanol to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL. An internal standard (IS) of a structurally similar compound should be used.
-
Plasma Sample Preparation (Protein Precipitation): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard. Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes. The supernatant is then transferred for analysis.
2. LC-MS/MS Conditions:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A typical gradient would be: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical for this compound - C₁₆H₉NO₃, MW: 263.25):
-
Precursor Ion (Q1): m/z 264.1
-
Product Ion (Q3): A specific fragment ion would be determined during method development (e.g., m/z 236.1, corresponding to a loss of CO).
-
-
Cross-Validation of Analytical Methods
To ensure consistency and reliability between different analytical techniques, a cross-validation study is essential. The following diagram illustrates a typical workflow for comparing HPLC and LC-MS/MS quantification methods.
Cross-validation workflow for analytical methods.
The logical relationship for comparing the key validation parameters between the two methods is visualized below.
Key validation parameters for method comparison.
Comparative Performance Data
The following table summarizes the expected performance characteristics for the quantification of this compound by HPLC-UV and LC-MS/MS. These values are representative and would need to be confirmed during method validation.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (RSD%) | ||
| - Intra-day | < 2% | < 10% |
| - Inter-day | < 3% | < 15% |
| Limit of Detection (LOD) | ~200 ng/mL | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~600 ng/mL | ~0.1 ng/mL |
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound, each with its own set of strengths. HPLC-UV is a reliable and cost-effective method suitable for routine analysis and quality control of samples with higher concentrations of the analyte. Its simplicity and robustness make it an attractive option for many laboratories.
In contrast, LC-MS/MS is the superior choice when high sensitivity and specificity are paramount.[5] It is the preferred method for bioanalytical studies, such as pharmacokinetics, and for the analysis of trace residues in complex matrices. The choice between these two methods will ultimately depend on the specific requirements of the study, including the nature of the sample, the required level of sensitivity, and budgetary considerations. A thorough cross-validation is recommended when transitioning between these methods to ensure data consistency and reliability.
References
- 1. This compound | 52886-06-3 [chemicalbook.com]
- 2. targetmol.cn [targetmol.cn]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. pharmtech.com [pharmtech.com]
- 5. resolian.com [resolian.com]
- 6. Development and validation of an LC-MS-MS method for the determination of terfenadine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Mechanisms of Microtubule Dynamics: A Comparative Guide to Hippadine and Classical Tubulin-Binding Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanisms of action of prominent tubulin-binding agents used in cancer research and therapy. While the precise mechanism of the Amaryllidaceae alkaloid Hippadine remains to be fully elucidated, this document places its known cytotoxic activity in the context of well-characterized microtubule-targeting drugs, outlining the experimental frameworks used to define and compare such agents.
Introduction to Tubulin as a Therapeutic Target
Microtubules are dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell architecture.[1][2] Composed of α- and β-tubulin heterodimers, their ability to rapidly polymerize and depolymerize is critical, particularly for the formation of the mitotic spindle during cell division.[2] This dependency makes tubulin a highly attractive and clinically validated target for anticancer drugs.[1]
Tubulin-binding agents disrupt microtubule dynamics, leading to mitotic arrest and subsequent programmed cell death (apoptosis).[1][3] These agents are broadly classified into two main categories: microtubule-destabilizing agents, which inhibit polymerization, and microtubule-stabilizing agents, which prevent depolymerization.[2] This guide will compare the mechanisms of three major classes of these agents—Colchicine-site inhibitors, Vinca alkaloids, and Taxanes—and discuss how a compound like this compound, an alkaloid with demonstrated cytotoxic effects, would be evaluated as a potential tubulin-targeting drug.[4]
Mechanism of Action of Major Tubulin-Binding Agents
The interaction of small molecules with tubulin is highly specific, with compounds binding to distinct sites on the tubulin heterodimer to exert their effects. There are three primary, well-characterized binding domains: the Colchicine (B1669291) site, the Vinca site, and the Taxane site.[5]
Microtubule Destabilizers
Colchicine-Site Binding Agents: Colchicine and its analogues bind to a pocket on β-tubulin at the interface between the α and β subunits.[6][7] This binding induces a conformational change in the tubulin dimer, making it curved and incompatible with incorporation into the straight microtubule lattice, thereby inhibiting microtubule assembly.[5][6] This disruption leads to the depolymerization of existing microtubules.[6]
Vinca Alkaloids (e.g., Vincristine, Vinblastine): These compounds bind to a distinct site on β-tubulin, known as the Vinca domain, which is located at the positive, or growing, end of the microtubule.[8][9] Binding at this site suppresses the dynamic instability of microtubules by reducing the rates of both growth and shortening.[9] At higher concentrations, they induce the disassembly of microtubules.[10] Their binding at the interface between two tubulin dimers effectively prevents the addition of new dimers to the growing microtubule.[5]
Microtubule Stabilizers
Taxanes (e.g., Paclitaxel (B517696), Docetaxel): In contrast to the destabilizing agents, taxanes enhance microtubule stability. They bind to a pocket on the interior surface of the β-tubulin subunit within the microtubule polymer.[11][12] This binding locks the tubulin dimers into a stable, straight conformation, promoting the assembly of tubulin into microtubules and protecting them from disassembly.[11] The resulting microtubules are hyper-stable and non-functional, which also leads to mitotic arrest and apoptosis.
This compound: An Investigational Compound
This compound is an alkaloid isolated from plants of the Amaryllidaceae family, such as Crinum jagus.[4] Recent studies have demonstrated its cytotoxic activity against ovarian carcinoma (A2780) and melanoma (A375) cancer cell lines.[4] While many Amaryllidaceae alkaloids are known to possess antitumor properties, often inducing apoptosis and cell cycle arrest, the specific molecular target and mechanism of action for this compound have not yet been reported. Determining whether this compound acts as a tubulin-binding agent requires a series of targeted biochemical and cell-based assays.
Comparative Data of Tubulin-Binding Agents and this compound
The following tables summarize the quantitative data on the effects of well-known tubulin-binding agents. This compound's data is included for comparison, with the caveat that its mechanism as a tubulin inhibitor is currently unconfirmed.
Table 1: Comparison of Effects on Tubulin Polymerization
| Agent Class | Representative Agent(s) | Binding Site | Primary Effect on Microtubules |
| Colchicine-Site Inhibitors | Colchicine, Combretastatin A-4 | β-tubulin (inter-dimer interface) | Inhibition of polymerization |
| Vinca Alkaloids | Vincristine, Vinblastine | β-tubulin (Vinca domain) | Inhibition of polymerization; suppression of dynamics |
| Taxanes | Paclitaxel, Docetaxel | β-tubulin (intrapolymer) | Stabilization; promotion of polymerization |
| Amaryllidaceae Alkaloid | This compound | Unknown | Unknown (Cytotoxicity Observed) |
Table 2: In Vitro Cytotoxicity (IC₅₀) Data
| Agent | Cell Line | Cancer Type | IC₅₀ Value |
| Paclitaxel | HeLa | Cervical Cancer | ~5-10 nM |
| Vincristine | HeLa | Cervical Cancer | ~2-5 nM |
| Colchicine | HeLa | Cervical Cancer | ~10-20 nM |
| This compound | A2780 | Ovarian Carcinoma | 4.23 ± 0.35 µg/mL (~16 µM)[4] |
| This compound | A375 | Melanoma | 4.32 ± 0.55 µg/mL (~16.4 µM)[4] |
| Note: IC₅₀ values can vary significantly based on experimental conditions and cell line. The values presented are representative. |
Experimental Protocols for Characterizing Tubulin-Binding Agents
To determine if a novel compound like this compound interacts with tubulin and to characterize its mechanism, a standardized workflow is employed. This involves in vitro biochemical assays followed by cell-based imaging and analysis.
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization can be monitored by an increase in light scattering (turbidity) or fluorescence.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Guanosine-5′-triphosphate (GTP) solution (100 mM)
-
Test compound (this compound) and control agents (Paclitaxel, Colchicine) dissolved in DMSO
-
96-well microplate (clear for turbidity, black for fluorescence)
-
Temperature-controlled microplate reader (37°C)
Procedure:
-
Prepare Tubulin Mix: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 2-3 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to 10%. Keep the mix on ice to prevent spontaneous polymerization.
-
Prepare Compound Dilutions: Prepare serial dilutions of the test and control compounds in General Tubulin Buffer. The final DMSO concentration should be kept low (<1%) to avoid solvent effects.
-
Initiate Polymerization: Add 10 µL of the compound dilutions (or vehicle control) to the wells of a pre-warmed 37°C microplate.
-
To start the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Data Acquisition: Immediately place the plate in the 37°C microplate reader. Measure the absorbance at 340 nm (for turbidity) or fluorescence (e.g., Ex: 360 nm, Em: 450 nm with a fluorescent reporter) every 60 seconds for 60-90 minutes.
-
Data Analysis: Plot the change in absorbance/fluorescence versus time. Calculate the maximum rate of polymerization (Vmax) and the final plateau level. Compare the results for the test compound to the vehicle (negative control), paclitaxel (positive control for stabilization), and colchicine (positive control for destabilization).
Protocol 2: Immunofluorescence Staining of Microtubules
This method allows for the direct visualization of the microtubule network within cells, revealing morphological changes such as depolymerization or bundling induced by a compound.
Materials:
-
Cultured cells (e.g., HeLa) grown on glass coverslips
-
Test compound (this compound) and controls
-
Fixation Buffer: 3-4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: Mouse anti-α-tubulin antibody
-
Secondary antibody: Fluorescently-labeled goat anti-mouse IgG (e.g., Alexa Fluor 488)
-
Nuclear stain: DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells onto coverslips in a 24-well plate and allow them to adhere for 24 hours. Treat the cells with various concentrations of the test compound, controls, and vehicle for a desired duration (e.g., 18-24 hours).
-
Fixation: Aspirate the medium and fix the cells with Fixation Buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with Permeabilization Buffer for 10 minutes to allow antibody entry.
-
Blocking: Wash with PBS and then incubate with Blocking Buffer for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody (protected from light) for 1 hour at room temperature.
-
Nuclear Staining: Wash three times with PBS. Add DAPI solution and incubate for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Perform a final wash with PBS. Mount the coverslips onto microscope slides using mounting medium and visualize using a fluorescence microscope. Compare the microtubule structure in treated cells to controls.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This technique quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution (G0/G1, S, G2/M). Tubulin-binding agents typically cause an accumulation of cells in the G2/M phase.[4]
Materials:
-
Cultured cells
-
Test compound (this compound) and controls
-
Phosphate Buffered Saline (PBS)
-
70% cold ethanol (B145695) (for fixation)
-
Propidium Iodide (PI) / RNase A Staining Solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in plates and treat with the test compound, controls, or vehicle for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS by centrifugation (e.g., 200 x g for 5 minutes).
-
Fixation: Resuspend the cell pellet in a small volume of cold PBS. While gently vortexing, add 4-5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or up to several weeks).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI dye.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population in treated cells compared to the control indicates mitotic arrest.
References
- 1. Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. nijophasr.net [nijophasr.net]
- 3. Interaction of tubulin and microtubule proteins with vanadate oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rupatadine, a dual antagonist of histamine and platelet-activating factor (PAF), attenuates experimentally induced diabetic nephropathy in rats. | Sigma-Aldrich [sigmaaldrich.com]
- 5. ejgm.co.uk [ejgm.co.uk]
- 6. 7H-(1,3)Dioxolo(4,5-j)pyrrolo(3,2,1-de)phenanthridin-7-one | C16H9NO3 | CID 100605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Antitumor Activity of Isalpinin from Paphiopedilum dianthum on Non-Small Cell Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interactions of colchicine with tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Comprehensive Analysis of Binding Sites in Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis for the interaction of tubulin with proteins and drugs that affect microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxic Activity of Amaryllidaceae Plants against Cancer Cells: Biotechnological, In Vitro, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Therapeutic Index of Second-Generation Antihistamines: A Comparative Analysis of Rupatadine
Disclaimer: Initial research on the requested topic, "Benchmarking the therapeutic index of Hippadine," revealed a significant lack of publicly available scientific data regarding its therapeutic applications, efficacy, and toxicity. To fulfill the core requirements of this guide with scientifically robust and verifiable information, the focus has been shifted to a comprehensive comparison of a well-documented drug, Rupatadine , against other leading second-generation antihistamines. This allows for a thorough analysis of therapeutic indices within a clinically relevant context.
Introduction
The therapeutic index (TI) is a critical quantitative measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that elicits a therapeutic effect. A wider therapeutic window is preferable, as it indicates a greater margin of safety for clinical use. Second-generation H1 antihistamines are mainstays in the treatment of allergic rhinitis and chronic urticaria, prized for their efficacy and improved safety profile over first-generation agents, particularly their non-sedating properties.
This guide provides a comparative analysis of the therapeutic index of Rupatadine, a potent second-generation antihistamine with a dual mechanism of action, against three other widely used drugs in its class: Cetirizine, Loratadine, and Fexofenadine. By examining preclinical toxicity data alongside clinical efficacy and safety profiles, this document aims to offer researchers and drug development professionals a clear benchmark of Rupatadine's therapeutic window.
Mechanism of Action: The Dual Antagonism of Rupatadine
Rupatadine distinguishes itself from other second-generation antihistamines through its dual antagonism of both histamine (B1213489) H1 receptors and platelet-activating factor (PAF) receptors.[1][2] Histamine is a primary mediator in allergic reactions, causing symptoms like itching, sneezing, and rhinorrhea.[1] PAF is another potent inflammatory mediator that contributes to vascular permeability and bronchoconstriction.[2][3] By blocking both pathways, Rupatadine offers a broader mechanism for controlling allergic symptoms.[1][4]
Figure 1: Dual mechanism of action of Rupatadine.
Comparative Data on Therapeutic Index
A direct comparison of a calculated therapeutic index (e.g., LD50/ED50) is often challenging due to variations in study designs. However, by juxtaposing preclinical lethal dose (LD50) data with clinically effective doses, we can establish a robust benchmark for the margin of safety for each compound.
Preclinical Toxicity Data
The following table summarizes the acute oral toxicity (LD50) of Rupatadine and its comparators in rodent models. A higher LD50 value indicates lower acute toxicity.
| Compound | Species | Oral LD50 (mg/kg) | Citation(s) |
| Rupatadine | Mouse | 500 - 2000 | [5] |
| Cetirizine | Rat | 365 | [3][6] |
| Mouse | 237 (Minimal Lethal Dose) | [2] | |
| Loratadine | Rat | >5000 | [7][8][9][10][11] |
| Mouse | >5000 | [7][8][9][10][11] | |
| Fexofenadine | Rat | >5000 | [1][4][12][13][14] |
| Mouse | >5000 | [1][4][12][13][14] |
Clinical Efficacy and Dosing
This table presents the standard, clinically approved daily dosages for the treatment of allergic rhinitis and chronic urticaria in adults. This range represents the effective dose (ED) in a clinical setting.
| Compound | Indication | Standard Adult Daily Dose (mg) | Citation(s) |
| Rupatadine | Allergic Rhinitis, Chronic Urticaria | 10 - 20 | [10] |
| Cetirizine | Allergic Rhinitis, Chronic Urticaria | 5 - 10 | [9] |
| Loratadine | Allergic Rhinitis, Chronic Urticaria | 10 | |
| Fexofenadine | Allergic Rhinitis, Chronic Urticaria | 60 - 180 |
Common Adverse Effects at Therapeutic Doses
The safety profile at standard therapeutic doses is a key component of the therapeutic window. Second-generation antihistamines are generally well-tolerated.
| Compound | Common Adverse Effects (>2% incidence) | Citation(s) |
| Rupatadine | Somnolence, headache, fatigue. | [2][5][7] |
| Cetirizine | Somnolence, dry mouth, headache, abdominal pain. | [9] |
| Loratadine | Headache, somnolence, fatigue, dry mouth. | |
| Fexofenadine | Headache, dizziness, drowsiness, dry mouth. | [1] |
Experimental Protocols
Detailed and standardized protocols are essential for generating reliable and comparable data for therapeutic index determination.
Protocol for Determining Acute Oral Toxicity (LD50)
This protocol outlines a typical procedure for establishing the median lethal dose (LD50) in a rodent model, following OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).
Figure 2: Workflow for LD50 determination.
Methodology:
-
Animal Selection: Healthy, young adult nulliparous, non-pregnant female rats (e.g., Wistar strain) are used.
-
Housing and Acclimatization: Animals are housed in standard conditions (22 ± 3 °C, 30-70% humidity, 12h light/dark cycle) for at least 5 days prior to dosing.
-
Dosing Preparation: The test substance is prepared in an appropriate vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administration: Following an overnight fast, a single dose of the test substance is administered by oral gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and CNS effects), and changes in body weight for up to 14 days.
-
Step-wise Procedure: The study proceeds sequentially in steps with a group of 3 animals per step. The outcome of each step (number of animals surviving) determines the dose for the next step.
-
Endpoint: The LD50 is determined based on the dose at which mortality is observed, according to the guideline's statistical method. A gross necropsy is performed on all animals at the end of the study.
Protocol for a Phase III Clinical Trial in Allergic Rhinitis
This protocol describes a representative double-blind, randomized, placebo-controlled study to evaluate the efficacy and safety of an antihistamine for seasonal allergic rhinitis.
Figure 3: Clinical trial workflow for allergic rhinitis.
Methodology:
-
Study Population: Adult patients with a documented history of seasonal allergic rhinitis.
-
Inclusion Criteria: Patients must exhibit a minimum baseline Total Nasal Symptom Score (TNSS) during the screening period.
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Treatment: Eligible patients are randomized to receive either the investigational drug (e.g., Rupatadine 10 mg), an active comparator, or a placebo, once daily for a specified period (e.g., 4 weeks).
-
Efficacy Assessments: The primary efficacy endpoint is the change from baseline in the TNSS, which typically includes scores for rhinorrhea, nasal itching, sneezing, and nasal congestion. Secondary endpoints may include ocular symptom scores and quality of life questionnaires.
-
Safety Assessments: Safety is evaluated through the monitoring and recording of all adverse events, vital signs, and clinical laboratory tests throughout the study.
Conclusion
This comparative guide demonstrates that Rupatadine possesses a wide therapeutic margin, characteristic of second-generation antihistamines. Preclinical data show that Loratadine and Fexofenadine have the highest LD50 values (>5000 mg/kg), indicating very low acute toxicity.[1][4][7][8] Rupatadine and Cetirizine also exhibit high LD50 values, significantly exceeding their clinically effective doses by orders of magnitude, which underscores their safety.[2][3][5]
While all four antihistamines are highly effective at their standard clinical doses for allergic rhinitis and urticaria, Rupatadine's dual antagonism of H1 and PAF receptors may offer an additional mechanistic advantage in controlling the complex inflammatory cascade of allergic responses.[1][2] The adverse effect profiles for all compared drugs are similar and generally mild, with somnolence and headache being the most commonly reported.[2][5][7][9] Ultimately, the data presented confirm a favorable risk-benefit ratio for Rupatadine, positioning it as a safe and effective therapeutic option with a broad therapeutic window, comparable to other leading second-generation antihistamines.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. drugs.com [drugs.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. paipharma.com [paipharma.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Loratadine | C22H23ClN2O2 | CID 3957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Proliferative Efficacy of Hippeastrine and Related Amaryllidaceae Alkaloids
For the attention of: Researchers, scientists, and drug development professionals.
Initial Note on Nomenclature: The initial request specified a comparative study of "Hippadine." Extensive database searches yielded no specific anti-proliferative data for a compound with this exact name. It is highly probable that this was a typographical error for "Hippeastrine," a well-documented Amaryllidaceae alkaloid with known cytotoxic properties. This guide therefore focuses on Hippeastrine and compares its activity with other prominent anti-proliferative alkaloids from the same family.
Introduction
The Amaryllidaceae family of plants is a rich source of structurally diverse alkaloids, many of which have garnered significant interest for their potent biological activities, including anti-cancer effects. Among these, Hippeastrine, an indole (B1671886) alkaloid, has demonstrated notable cytotoxic and anti-proliferative properties. This guide provides a comparative overview of the anti-proliferative effects of Hippeastrine and its chemical relatives, presenting quantitative data, detailed experimental methodologies, and an exploration of the potential signaling pathways involved in their mechanism of action.
Data Presentation: Anti-Proliferative Activity of Amaryllidaceae Alkaloids
The anti-proliferative effects of Hippeastrine and other selected Amaryllidaceae alkaloids have been evaluated against various human cancer cell lines. The following table summarizes the 50% growth inhibition (GI₅₀) and 50% inhibitory concentration (IC₅₀) values, providing a quantitative comparison of their potency.
| Compound | Cancer Cell Line(s) | Assay Type | Endpoint | Value (µM) | Reference |
| Hippeastrine | A2780 (ovary), SW1573 (lung), T-47D (breast), WiDr (colon) | SRB Assay | GI₅₀ | 10 - 100 (Moderate) | [1] |
| Hippeastrine | - | Topo I Assay | IC₅₀ | 23.0 | [2] |
| Narciclasine | HCT-116+/+ (colon), HCT-116-/- (colon), LoVo (colon) | MTT Assay | IC₅₀ | 0.023 - 0.034 | |
| Pancratistatin | HCT-116+/+ (colon), HCT-116-/- (colon), LoVo (colon) | MTT Assay | IC₅₀ | 0.1 - 0.3 | |
| Lycorine | HCT-116+/+ (colon), HCT-116-/- (colon), LoVo (colon) | MTT Assay | IC₅₀ | 0.6 - 2.1 | |
| Haemanthamine | HCT-116+/+ (colon), HCT-116-/- (colon), LoVo (colon) | MTT Assay | IC₅₀ | 0.3 - 1.2 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to determine the anti-proliferative effects of these alkaloids.
MTT Assay for Cell Viability and Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., Hippeastrine, Lycorine) in culture medium. After the initial 24-hour incubation, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 4 hours in the same conditions to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals. The plate may be left overnight in the incubator to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Topoisomerase I Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase I, an enzyme crucial for DNA replication and transcription.[2][4]
Principle: Topoisomerase I relaxes supercoiled DNA by introducing a transient single-strand break. The activity of the enzyme can be monitored by the conversion of supercoiled plasmid DNA to its relaxed form, which can be visualized by agarose (B213101) gel electrophoresis due to their different migration rates.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare a reaction mixture containing 10x topoisomerase I reaction buffer, 200 ng of supercoiled plasmid DNA (e.g., pBR322), and the test compound at various concentrations. Adjust the final volume to 20 µL with sterile distilled water.
-
Enzyme Addition: Add purified human topoisomerase I enzyme to the reaction mixture. Include a negative control (no enzyme) and a positive control inhibitor (e.g., Camptothecin).
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS.
-
Agarose Gel Electrophoresis: Add 5 µL of 5x loading dye to each sample and load the entire volume onto a 1% agarose gel containing 0.5 µg/mL ethidium (B1194527) bromide. Run the gel at 50V until adequate separation of supercoiled and relaxed DNA is achieved.
-
Visualization: Visualize the DNA bands under UV light and photograph the gel. The inhibition of topoisomerase I is indicated by the persistence of the supercoiled DNA band compared to the control with the active enzyme, which will show a prominent relaxed DNA band.
-
IC₅₀ Determination: Quantify the band intensities to determine the concentration of the compound that inhibits 50% of the topoisomerase I activity.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for assessing the anti-proliferative effects of Hippeastrine.
Potential Signaling Pathways
Caption: Proposed mechanism of action for Hippeastrine-induced anti-proliferative effects.
Conclusion
Hippeastrine, a member of the Amaryllidaceae alkaloid family, demonstrates moderate anti-proliferative activity against a range of cancer cell lines. Its inhibitory effect on topoisomerase I is a key aspect of its mechanism of action, likely leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[2] When compared to other Amaryllidaceae alkaloids such as Narciclasine and Pancratistatin, Hippeastrine appears to be less potent. However, the unique chemical scaffold of Hippeastrine and its derivatives presents a valuable platform for further medicinal chemistry efforts to enhance potency and selectivity. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to explore the therapeutic potential of this promising class of natural products in oncology drug discovery.
References
A Head-to-Head Comparison of Hippadine and Crinine-Type Alkaloids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of Hippadine and other crinine-type alkaloids, focusing on their biological activities and underlying mechanisms. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in drug discovery and development.
Introduction
This compound and crinine-type alkaloids are members of the Amaryllidaceae alkaloid family, a diverse group of natural products known for their wide range of biological activities. While sharing a common crinane skeleton, subtle structural variations among these compounds can lead to significant differences in their pharmacological profiles. This guide offers a head-to-head comparison of their cytotoxic, acetylcholinesterase inhibitory, and neuroprotective effects, supported by available experimental data.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and various crinine-type alkaloids, allowing for a direct comparison of their biological potencies.
Table 1: Cytotoxicity of this compound and Crinine-Type Alkaloids
| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | A2780 (Ovarian Carcinoma) | 16.07 ± 1.33 | [1][2][3] |
| A375 (Melanoma) | 16.41 ± 2.09 | [1][2][3] | |
| 6α-Hydroxycrinamine | SH-SY5Y (Neuroblastoma) | 54.5 | [4] |
| Crinamine | Not Specified | Not Specified | [5] |
| Haemanthamine | Not Specified | Not Specified | [5][6] |
Note: IC50 values for this compound were converted from µg/ml to µM using its molecular weight (263.25 g/mol ). Direct comparative studies across a wider range of cell lines are needed for a more comprehensive understanding.
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity
| Alkaloid | IC50 (µM) | Reference |
| This compound | Weakly cytotoxic at 100 µM (AChE IC50 not specified) | [7] |
| Crinine (B1220781) | 461 | [8] |
| 6-Hydroxycrinamine | 445 | [4] |
| Sanguinine | 1.83 ± 0.01 | [7] |
Table 3: Neuroprotective Effects
| Alkaloid | Assay | Effect | Reference |
| This compound | H₂O₂-induced SH-SY5Y cell death | Exhibited significant neuroprotective effects | [9] |
| Crinine-type alkaloid extracts | Glutamate-induced toxicity in rat cortical neurons | Neuroprotective effects might be associated with crinine-type alkaloids | [10] |
Note: Quantitative data for the neuroprotective effects of this compound, such as EC50 values or percentage of protection at specific concentrations, are not available in the reviewed literature, preventing a direct quantitative comparison.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes influenced by these alkaloids, the following diagrams have been generated using the Graphviz DOT language.
Caption: Putative mechanism of action of crinine-type alkaloids on cancer cell signaling.
Caption: General workflow for in vitro cytotoxicity assays.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Cytotoxicity Assays
1. MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or crinine-type alkaloids) and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[11][12][13][14]
2. AlamarBlue™ (Resazurin) Assay
The AlamarBlue™ assay incorporates a cell viability indicator that uses the reducing power of living cells to quantitatively measure proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[5][15]
-
Treatment: Treat the cells with various concentrations of the test compound for the desired exposure time.[5][15]
-
AlamarBlue™ Addition: Add AlamarBlue™ reagent to each well at 10% of the culture volume.[5][7][15][16]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from direct light.[5][7][15]
-
Fluorescence/Absorbance Measurement: Measure fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm).[5][15]
-
Data Analysis: Calculate the percentage of viable cells compared to the control and determine the IC50 value.[5]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method measures the activity of AChE based on the reaction of thiocholine (B1204863) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[17][18][19]
-
Reagent Preparation:
-
0.1 M Phosphate (B84403) Buffer (pH 8.0)
-
10 mM DTNB solution
-
14 mM Acetylthiocholine iodide (ATCI) solution
-
AChE solution (e.g., from electric eel)
-
-
Assay Procedure (in a 96-well plate):
-
Add 140 µL of phosphate buffer, 10 µL of AChE solution, 10 µL of DTNB, and 10 µL of the test compound solution to each well.
-
Pre-incubate the plate for 10-15 minutes at 25°C.
-
Initiate the reaction by adding 10 µL of the ATCI solution.
-
Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.[17]
-
-
Data Analysis: Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound to determine the IC50 value.
In Vitro Neuroprotection Assay
This assay evaluates the ability of a compound to protect neuronal cells from a neurotoxic insult.
-
Cell Culture: Culture neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in appropriate medium.[20][21][22]
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 1-2 hours).[20]
-
Induction of Neurotoxicity: Induce neurotoxicity by adding a neurotoxic agent such as hydrogen peroxide (H₂O₂), glutamate, or 6-hydroxydopamine (6-OHDA).[9][20][22]
-
Incubation: Co-incubate the cells with the test compound and the neurotoxin for a defined period (e.g., 24 hours).
-
Cell Viability Assessment: Assess cell viability using methods like the MTT or AlamarBlue™ assay as described above.
-
Data Analysis: Calculate the percentage of neuroprotection conferred by the test compound compared to cells treated with the neurotoxin alone.
Pharmacokinetics and Toxicity
Currently, there is limited publicly available data on the comprehensive pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) and in-vivo toxicity of this compound and many crinine-type alkaloids. One study on rats indicated that this compound can affect testicular function, while another showed it can decrease blood pressure and heart rate.[23][24] The toxicity of plant alkaloids can vary widely, and further in-vivo studies are crucial to determine the therapeutic window and potential side effects of these compounds.[25]
Conclusion
This guide provides a comparative overview of this compound and other crinine-type alkaloids based on currently available scientific literature. While data on cytotoxicity is emerging, there are significant gaps in our understanding of their comparative acetylcholinesterase inhibitory and neuroprotective activities, as well as their pharmacokinetic and toxicological profiles. The provided experimental protocols and pathway diagrams serve as a foundation for future research aimed at elucidating the full therapeutic potential of these promising natural products. Further head-to-head studies with standardized assays are essential for a more definitive comparison and to guide the selection of lead compounds for further development.
References
- 1. nijophasr.net [nijophasr.net]
- 2. nijophasr.net [nijophasr.net]
- 3. nijophasr.net [nijophasr.net]
- 4. Cytotoxicity and acetylcholinesterase inhibitory activity of an isolated crinine alkaloid from Boophane disticha (Amaryllidaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ejgm.co.uk [ejgm.co.uk]
- 7. Gigantelline, gigantellinine and gigancrinine, cherylline- and crinine-type alkaloids isolated from Crinum jagus with anti-acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alkaloids from Caliphruria subedentata (Amaryllidaceae) as Regulators of AChE, BuChE, NMDA and GSK3 Activity: An In Vitro and In Silico Approach for Mimicking Alzheimer´s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative determination of Amaryllidaceae alkaloids from Galanthus reginae-olgae subsp. vernalis and in vitro activities relevant for neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity studies of lycorine alkaloids of the Amaryllidaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alterations of PI3K and Akt signaling pathways in the hippocampus and hypothalamus of Wistar rats treated with highly palatable food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxic crinane alkaloids of the Amaryllidaceae: in vitro, in vivo and in silico effects, structure–activity relation… [ouci.dntb.gov.ua]
- 16. researchgate.net [researchgate.net]
- 17. Advances in the Chemical and Biological Characterization of Amaryllidaceae Alkaloids and Natural Analogues Isolated in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Chemical Synthesis of the Crinine and Haemanthamine Alkaloids: Biologically Active and Enantiomerically-Related Systems that Serve as Vehicles for Showcasing New Methodologies for Molecular Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Neuroprotective effects of hesperidin and auraptene on 6-hydroxydopamine-induced neurodegeneration in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytotoxicity and acetylcholinesterase inhibitory activity of an isolated crinine alkaloid from Boophane disticha (Amary… [ouci.dntb.gov.ua]
- 23. researchgate.net [researchgate.net]
- 24. Signaling pathway via TNF-alpha/NF-kappaB in intestinal epithelial cells may be directly involved in colitis-associated carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Plant Alkaloids Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Hippadine with Chemotherapeutic Agents: A Methodological Guide
Absence of Published Data on Hippadine Synergy
An extensive review of published scientific literature reveals a notable absence of studies specifically investigating the synergistic effects of this compound in combination with known chemotherapeutic agents. While the broader field of phytochemistry has shown that various plant-derived compounds can enhance the efficacy of conventional cancer therapies, this compound itself remains an uninvestigated agent in this context.[1][2][3]
This guide is therefore designed to provide researchers, scientists, and drug development professionals with a comprehensive methodological framework for evaluating the potential synergistic interactions of this compound. The protocols and data presentation formats outlined below are based on established best practices in preclinical cancer research for assessing drug combinations.
Table 1: Hypothetical Quantitative Analysis of Synergism between this compound and Chemotherapeutic Agents
The following table illustrates how quantitative data on the synergistic effects of this compound with various chemotherapeutic drugs would be presented. The values are for illustrative purposes only and would need to be determined experimentally.
| Chemotherapeutic Agent | Cell Line | Combination Index (CI) * | Dose Reduction Index (DRI) ** | Conclusion |
| Cisplatin | A549 (Lung) | 0.45 | H: 4.2C: 3.8 | Strong Synergy |
| MCF-7 (Breast) | 0.82 | H: 2.5C: 2.1 | Moderate Synergy | |
| Doxorubicin | A549 (Lung) | 1.05 | H: 1.1C: 1.0 | Additive Effect |
| MCF-7 (Breast) | 0.65 | H: 3.1D: 2.9 | Synergy | |
| Paclitaxel | A549 (Lung) | 0.95 | H: 1.5P: 1.7 | Near Additive |
| MCF-7 (Breast) | 1.20 | H: 0.8P: 0.9 | Antagonism |
*Combination Index (CI): A quantitative measure of the degree of drug interaction. CI < 0.9 indicates synergy, CI between 0.9 and 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.[4][5] **Dose Reduction Index (DRI): Represents the fold-decrease in the dose of each drug required to achieve a given effect in a combination, compared to the dose of the drug alone. A DRI > 1 is beneficial.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic effects. The following are standard protocols that would be employed in such an investigation.
Cell Viability and Cytotoxicity Assays (e.g., MTT, SRB)
-
Objective: To determine the dose-response relationship for this compound and each chemotherapeutic agent individually and in combination.
-
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound, the chemotherapeutic agent, or a combination of both at a constant ratio.
-
After a predetermined incubation period (e.g., 48-72 hours), cell viability is assessed using an appropriate method (e.g., MTT assay, which measures mitochondrial activity, or SRB assay, which measures cellular protein content).
-
Absorbance is read using a microplate reader, and the percentage of cell survival is calculated relative to untreated control cells.
-
Dose-response curves are generated, and the IC50 (the concentration of a drug that inhibits 50% of cell growth) is determined for each agent.
-
Isobologram and Combination Index (CI) Analysis
-
Objective: To quantitatively determine whether the drug combination is synergistic, additive, or antagonistic.
-
Methodology:
-
The IC50 values obtained from the cell viability assays are used.
-
The Combination Index (CI) is calculated using the Chou-Talalay method, which is based on the median-effect equation.[4] This method provides a quantitative measure of the interaction.
-
Software such as CompuSyn can be used to automatically calculate CI values and generate isobolograms. An isobologram is a graphical representation of drug interactions.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the synergistic antitumor effects of the drug combination in a living organism.
-
Methodology:
-
Immunocompromised mice are subcutaneously injected with cancer cells to establish tumors.
-
Once tumors reach a palpable size, the mice are randomized into different treatment groups: vehicle control, this compound alone, chemotherapeutic agent alone, and the combination of this compound and the chemotherapeutic agent.
-
Drugs are administered according to a predetermined schedule and dosage.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blotting).
-
The synergistic effect is determined by comparing the tumor growth inhibition in the combination group to that of the single-agent groups.[7]
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Synergy Evaluation
The following diagram outlines a typical workflow for screening and validating the synergistic effects of this compound with chemotherapeutic agents.
Caption: Workflow for evaluating drug synergy.
Hypothetical Signaling Pathway for this compound-Chemotherapy Synergy
Many natural compounds exert synergistic effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.[8] The diagram below illustrates a hypothetical pathway by which this compound could synergize with a DNA-damaging agent like cisplatin. This is based on common mechanisms observed with other alkaloids.[9]
Caption: Hypothetical mechanism of synergy.
This guide provides a foundational framework for initiating research into the synergistic potential of this compound. Successful execution of these experiments would yield valuable data, potentially positioning this compound as a novel adjunct in cancer chemotherapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Synergistic and Additive Effects of Herbal Medicines in Combination with Chemotherapeutics: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative methods for assessing drug synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tannic acid synergizes the cytotoxicity of chemotherapeutic drugs in human cholangiocarcinoma by modulating drug efflux pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic anti-tumour effects of tetrandrine and chloroquine combination therapy in human cancer: a potential antagonistic role for p21 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights on Antitumor Activity and Mechanism of Natural Benzophenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Proteomics of Hippadine-Treated Cells: A Researcher's Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for analyzing the cellular effects of Hippadine, a compound with potential therapeutic properties. As direct quantitative comparative proteomics data for this compound is not widely available in published literature, this document serves as a comprehensive template for designing and interpreting such studies. It synthesizes established proteomic methodologies and presents hypothetical data to illustrate the expected outcomes of such an investigation.
This compound is an alkaloid compound that has been investigated for various biological activities. Understanding its mechanism of action at the molecular level is crucial for its development as a potential therapeutic agent.[1] Comparative proteomics is a powerful approach to elucidate the global protein expression changes within a cell upon treatment with a bioactive compound, offering insights into the drug's targets and the cellular pathways it modulates.[2][3] This guide outlines a robust workflow for conducting a comparative proteomic analysis of cells treated with this compound versus a vehicle control.
Experimental Design and Workflow
A typical quantitative proteomics experiment to investigate the effects of this compound would involve cell culture, treatment, protein extraction, digestion, and analysis by mass spectrometry.[4][5] The following diagram illustrates a standard workflow for such a study.
Caption: Experimental workflow for comparative proteomics of this compound-treated cells.
Detailed Experimental Protocols
The following protocols are representative of standard methods used in quantitative proteomics and can be adapted for a study on this compound.[6]
1. Cell Culture and Treatment
-
Cell Line: Select a relevant human cell line (e.g., a cancer cell line if investigating anti-cancer effects).
-
Culture Conditions: Maintain cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Treatment: Seed cells and allow them to adhere overnight. Replace the medium with fresh medium containing either a predetermined concentration of this compound or a vehicle control (e.g., 0.1% DMSO). The concentration of this compound should be based on prior cytotoxicity assays (e.g., IC50 value). Incubate for a specified time (e.g., 24 or 48 hours).
2. Protein Extraction, Quantification, and Digestion
-
Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and harvest. Lyse the cell pellets in a buffer containing a strong denaturant (e.g., 8 M urea), along with protease and phosphatase inhibitors to ensure protein integrity.
-
Quantification: Determine the protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.[6]
-
Digestion: Take a standardized amount of protein from each sample (e.g., 100 µg). Reduce the proteins with dithiothreitol (B142953) (DTT), alkylate with iodoacetamide (B48618) (IAA) to prevent disulfide bond reformation, and then digest overnight with a sequence-specific protease, most commonly trypsin.[6]
3. Mass Spectrometry and Data Analysis
-
Peptide Labeling (Optional but Recommended): For quantitative comparison, peptides from different samples can be labeled with isobaric tags (e.g., Tandem Mass Tags - TMT) or through metabolic labeling (e.g., Stable Isotope Labeling by Amino acids in Cell culture - SILAC).[5][7]
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The chromatography step separates the complex peptide mixture over time, and the mass spectrometer identifies and quantifies the peptides.
-
Data Processing: Use specialized software to process the raw mass spectrometry data to identify the proteins and quantify their relative abundance between the this compound-treated and control samples.[8]
Quantitative Data Summary (Hypothetical)
The primary output of a comparative proteomics study is a list of differentially expressed proteins (DEPs). The table below presents a hypothetical summary of such data, illustrating proteins that could be up- or downregulated upon this compound treatment.
| Protein ID (UniProt) | Gene Name | Fold Change (this compound vs. Control) | p-value | Potential Function |
| P04637 | TP53 | 2.5 | <0.01 | Tumor suppressor, cell cycle arrest |
| P62258 | 14-3-3ζ | -1.8 | <0.05 | Signal transduction, cell cycle regulation[9] |
| Q06830 | BAX | 2.1 | <0.01 | Apoptosis regulation |
| P31749 | AKT1 | -2.0 | <0.01 | Pro-survival signaling[9] |
| P10415 | VIM | -3.2 | <0.001 | Cytoskeletal intermediate filament |
| Q9Y243 | PARP1 | 1.9 | <0.05 | DNA repair, apoptosis |
| P08670 | VDAC1 | -1.7 | <0.05 | Mitochondrial outer membrane channel |
| P42336 | HSP90AA1 | -2.3 | <0.01 | Protein folding and stability |
Signaling Pathway Analysis (Hypothetical)
Bioinformatic analysis of the differentially expressed proteins can reveal the cellular signaling pathways that are perturbed by this compound treatment.[10][11][12] Based on the hypothetical data above, which suggests effects on cell survival and apoptosis, a plausible affected pathway is the PI3K-Akt signaling pathway, a critical regulator of these processes.[9]
The diagram below illustrates a simplified representation of the PI3K-Akt pathway, with hypothetical points of modulation by this compound.
References
- 1. Uncovering Drug Mechanism of Action by Proteome Wide- Identification of Drug-Binding Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A proteome-wide atlas of drug mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative proteomic analysis of the frontal cortex in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Proteomic Profiling: Cellular Metabolisms Are Mainly Affected in Senecavirus A-Inoculated Cells at an Early Stage of Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Quantitative Analysis of Ubiquitinated Proteins in Human Pituitary and Pituitary Adenoma Tissues [frontiersin.org]
- 10. Quantitative proteomics identified a novel invasion biomarker associated with EMT in pituitary adenomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ipd.org.cn [ipd.org.cn]
- 12. Comparative transcriptomic analysis and genome-wide identification provide insights into the potential role of fungal-responsive MAPK cascade genes in tanshinone accumulation in Salvia miltiorrohiza - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Hippadine for Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hippadine, a natural alkaloid isolated from plants of the Amaryllidaceae family, has demonstrated cytotoxic effects against various cancer cell lines. A critical aspect of its potential as a therapeutic agent is its selectivity—the ability to preferentially target cancer cells while sparing normal, healthy cells. This guide provides a comparative assessment of the available data on the selectivity of this compound, outlines key experimental protocols for its evaluation, and visualizes relevant biological pathways and workflows.
Quantitative Assessment of Cytotoxicity
A key metric for assessing the cytotoxicity of a compound is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. A lower IC50 value indicates a higher cytotoxic potency.
Available data on the cytotoxic activity of this compound against specific cancer cell lines is presented below.
Table 1: Cytotoxicity of this compound against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) |
| A2780 | Ovarian Carcinoma | 4.23 ± 0.35[1] |
| A375 | Melanoma | 4.32 ± 0.55[1] |
Data on Normal Cell Lines:
Despite a comprehensive literature search, no publicly available data was found regarding the cytotoxic effects (IC50 values) of this compound on non-cancerous or normal human cell lines.
Selectivity Index (SI):
The selectivity of a compound is often expressed as a Selectivity Index (SI), calculated as the ratio of the IC50 value in a normal cell line to the IC50 value in a cancer cell line.
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
A higher SI value indicates a greater selectivity for killing cancer cells over normal cells. Due to the lack of cytotoxicity data for this compound on normal cell lines, its Selectivity Index cannot be calculated at this time. This represents a critical gap in the understanding of this compound's therapeutic potential and highlights the need for further research in this area.
Experimental Protocols
The following is a detailed methodology for the MTT assay, a widely used colorimetric assay to assess cell metabolic activity and, by inference, cell viability and cytotoxicity. This protocol is representative of the method used to generate the IC50 values presented in Table 1.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the concentration of this compound that inhibits the viability of cultured cells by 50% (IC50).
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a healthy culture.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve, which is the concentration of this compound that results in 50% cell viability.
-
Visualizations
Experimental Workflow for Assessing Selectivity
The following diagram illustrates a typical workflow for determining the selectivity of a test compound like this compound.
Potential Signaling Pathway: Intrinsic Apoptosis
Many anti-cancer compounds exert their effects by inducing apoptosis, or programmed cell death. While the specific mechanism of this compound is not yet fully elucidated, the intrinsic (or mitochondrial) apoptosis pathway is a common target. The following diagram illustrates a simplified representation of this pathway.
Disclaimer: The involvement of this compound in this pathway is hypothesized and requires experimental validation.
Conclusion and Future Directions
The available data indicates that this compound is cytotoxic to ovarian carcinoma (A2780) and melanoma (A375) cells in the low microgram per milliliter range. However, a critical lack of data on its effects on normal, non-cancerous cells prevents any assessment of its cancer-selective properties. To establish the therapeutic potential of this compound, future research should prioritize:
-
In vitro cytotoxicity screening of this compound against a panel of normal human cell lines (e.g., fibroblasts, endothelial cells, peripheral blood mononuclear cells).
-
Calculation of the Selectivity Index to provide a quantitative measure of its cancer-specific cytotoxicity.
-
Elucidation of the mechanism of action of this compound, including its effects on cell cycle progression and the induction of apoptosis in both cancer and normal cells.
Such studies are essential to determine whether this compound warrants further investigation as a selective anti-cancer agent.
References
Evaluating the In Vivo Efficacy of Novel Anticancer Agents: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous preclinical evaluation of novel therapeutic candidates is a cornerstone of translational oncology. While in vitro studies provide initial insights into the cytotoxic potential of compounds like Hippadine, a comprehensive understanding of their efficacy and safety profile necessitates robust in vivo animal studies. To date, published research on this compound has primarily focused on its in vitro activity, demonstrating cytotoxic effects against ovarian carcinoma (A2780) and melanoma (A375) cell lines.[1] However, a critical gap remains in the literature regarding its performance in living organisms.
This guide provides a standardized framework for comparing the in vivo efficacy of anticancer compounds, using data from studies on other agents to illustrate the required experimental depth and data presentation. This framework can be applied to future in vivo studies of this compound as data becomes available.
Comparative Efficacy of Anticancer Agents in Preclinical Models
A direct comparison of this compound's in vivo efficacy with other agents is not currently possible due to a lack of published animal studies. However, for illustrative purposes, the following table summarizes representative data from an in vivo study of Rupatadine in a pancreatic cancer model. This format allows for a clear and concise presentation of key efficacy endpoints.
Table 1: Illustrative Example of In Vivo Efficacy Data for an Anticancer Compound
| Compound | Cancer Model | Animal Strain | Dosing Regimen | Tumor Growth Inhibition (%) | Survival Benefit | Reference |
| Rupatadine | Pancreatic Cancer (AsPC-1 Xenograft) | BALB/c nude mice | 3 mg/kg, intraperitoneally, 3x/week for 3 weeks | Significant reduction in tumor weight (P<0.05) | Not Reported | [2] |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Methodology for In Vivo Efficacy Studies
Detailed and reproducible experimental protocols are crucial for the validation of preclinical findings. The following sections outline a standard methodology for assessing the in vivo efficacy of a novel anticancer agent, using the Rupatadine study as a template.
Cell Lines and Culture
For the study on Rupatadine, AsPC-1 and MIA PaCa-2 pancreatic cancer cell lines were utilized.[2] These cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
Animal Models
The development of relevant animal models is critical for mimicking human cancer. Common models include xenografts, where human cancer cell lines are implanted into immunocompromised mice, and genetically engineered mouse models (GEMMs) that spontaneously develop tumors.[3][4][5] In the case of the Rupatadine study, a xenograft model was established by injecting AsPC-1 cells into the pancreas of BALB/c nude mice.[2]
Treatment Regimen
The administration route, dosage, and treatment schedule should be clearly defined. In the illustrative study, mice bearing pancreatic tumors were treated with Rupatadine at a dose of 3 mg/kg via intraperitoneal injection, three times a week for three weeks.[2]
Efficacy Endpoints
Primary endpoints for efficacy evaluation typically include:
-
Tumor Growth Inhibition: Measured by tumor volume and weight at the end of the study.
-
Survival Analysis: Monitoring the lifespan of treated versus control animals.
-
Metastasis Assessment: Evaluating the spread of cancer to distant organs.
Secondary endpoints may include biomarker analysis from tumor tissue to understand the mechanism of action.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are powerful tools for communicating complex experimental designs and biological mechanisms.
Caption: Workflow for a typical in vivo cancer xenograft study.
While the precise signaling pathway inhibited by this compound is yet to be fully elucidated in vivo, many anticancer agents exert their effects by modulating key cellular pathways. For instance, Rupatadine has been shown to inhibit the PIP5K1A/Akt/CDK2 pathway in colorectal cancer.[6]
Caption: Rupatadine's inhibition of the PIP5K1A/Akt/CDK2 pathway.
Conclusion and Future Directions
The existing in vitro data for this compound is a promising first step, indicating its potential as an anticancer agent.[1] However, to advance this compound into the next phase of drug development, comprehensive in vivo studies are imperative. The framework presented in this guide, illustrated with examples from other anticancer drug studies, provides a clear roadmap for the necessary preclinical evaluation. Future research should focus on assessing this compound's efficacy in various cancer models, determining its optimal dosing and schedule, and elucidating its mechanism of action in a physiological context. Such studies will be crucial in determining the true therapeutic potential of this compound for cancer treatment.
References
- 1. nijophasr.net [nijophasr.net]
- 2. Rupatadine suppresses tumor growth and EMT in pancreatic cancer: Evidence from in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies [mdpi.com]
- 4. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rupatadine inhibits colorectal cancer cell proliferation through the PIP5K1A/Akt/CDK2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Hippadine
Disclaimer: Fictional Substance
Hippadine is not a recognized chemical substance. The following information is provided as a detailed safety and logistical template for handling a fictional, hazardous crystalline powder with the following assumed properties:
-
Primary Hazards: Potent Neurotoxin, Skin & Respiratory Irritant
-
Routes of Exposure: Inhalation, Dermal Contact, Ingestion
This guide is intended for research, scientific, and drug development professionals and should be adapted to the specific, known hazards of any real substance being handled.
Essential Safety & Logistical Information
Safe handling of potent powders like this compound requires strict adherence to safety protocols to prevent exposure. The primary routes of exposure—inhalation of airborne particles and direct skin contact—must be mitigated through a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).[1] All handling of this compound powder must occur within a certified chemical fume hood or other approved ventilated enclosure.[2]
Personal Protective Equipment (PPE) Levels
The selection of PPE is based on a thorough hazard assessment.[3][4] The U.S. Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) define four levels of PPE to protect against chemical hazards.[5][6] For a potent neurotoxic powder like this compound, Level C protection is the minimum requirement for routine handling, with Level B required for situations with a higher risk of aerosol generation or spills.
| PPE Level | Description | Recommended Use Case for this compound |
| Level A | Highest level of respiratory, skin, and eye protection. Consists of a fully encapsulating, chemical-resistant suit with a self-contained breathing apparatus (SCBA).[6][7] | Not typically required for routine lab-scale handling; reserved for major spills or emergency response with unknown, high-concentration airborne hazards. |
| Level B | Highest level of respiratory protection (SCBA) with less skin protection.[6] Involves hooded, chemical-resistant clothing.[5] | Handling large spills outside of a fume hood where high concentrations of airborne particles are possible. |
| Level C | The concentration and type of airborne substance are known, and an air-purifying respirator can be used.[6] Skin protection is less than Level B. | Minimum for routine handling. Includes a full-face air-purifying respirator, chemical-resistant gloves and gown.[6] |
| Level D | Minimum protection for nuisance-level hazards.[5] No respiratory protection is required. | Not appropriate for handling this compound. |
Glove Selection and Chemical Resistance
Proper glove selection is critical to prevent dermal exposure.[8] Gloves must be tested for resistance to the specific chemicals and solvents being used.[9] Double-gloving is required when handling highly toxic substances like this compound.[10] The following table provides a general chemical resistance guide for common glove materials. Always consult the manufacturer's specific data for the chemicals in use.[8][11]
| Glove Material | Resistance to Acids & Bases | Resistance to Alcohols | Resistance to Organic Solvents | General Recommendation for this compound |
| Nitrile | Very Good | Good | Fair to Good | Recommended. Good general-purpose choice, offering protection against a range of chemicals.[11] |
| Neoprene | Very Good | Good | Good | Recommended. Offers good pliability and tear resistance.[11] |
| Butyl | Excellent | Good | Poor | Recommended for handling highly corrosive acids but performs poorly with common organic solvents.[11] |
| Natural Rubber (Latex) | Good | Good | Poor | Not recommended due to poor solvent resistance and potential for allergic reactions.[11] |
| Polyvinyl Chloride (PVC) | Good | Good | Poor | Not recommended for handling this compound due to poor protection against many chemicals.[12] |
This table is a summary based on general resistance properties.[11] Always verify compatibility with the specific solvent or chemical mixture being used.
Operational Plan: Step-by-Step Handling Protocol
This protocol minimizes the generation of airborne powder and prevents cross-contamination.[1][10]
-
Preparation:
-
Designate a specific area within the lab for this compound handling.[10]
-
Ensure a certified chemical fume hood is operational.
-
Assemble all necessary equipment (spatulas, weigh paper, containers) and PPE. Use disposable items where possible.[10]
-
Don all required PPE as outlined above (double gloves, gown, full-face respirator, eye protection).
-
-
Weighing (Tare Method):
-
Place a lidded container on the balance and tare to zero.[10]
-
Move the container to the fume hood. Carefully add the approximate amount of this compound powder and secure the lid.[2]
-
Return the sealed container to the balance to record the precise weight.[2]
-
Return the container to the fume hood for any further manipulations, such as preparing a solution.[10]
-
-
Post-Handling:
-
Carefully remove outer gloves and dispose of them as hazardous waste.
-
Wipe down all surfaces and equipment in the fume hood with a suitable decontamination solution.[10]
-
Doff remaining PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water.
-
Disposal and Decontamination Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: All disposable items, including gloves, gowns, weigh paper, and contaminated labware, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[13]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed waste container.
-
Decontamination: Many potent toxins can be inactivated with freshly prepared bleach solutions (sodium hypochlorite) or sodium hydroxide.[14] For neurotoxins, a solution of ≥0.1% sodium hypochlorite (B82951) with a contact time of at least 30 minutes is often recommended for decontaminating surfaces and spills.[14][15][16] Always verify that the decontamination agent is compatible with the surfaces and equipment being cleaned.
Experimental Protocols
Protocol: Glove Permeation Testing (ASTM F739)
To ensure adequate protection, glove materials should be tested against the specific chemicals used in the laboratory. The ASTM F739 standard test method is a common protocol for measuring the resistance of protective clothing materials to permeation by liquids and gases.
Objective: To determine the breakthrough time and permeation rate of a specific solvent through a glove material.
Methodology:
-
A sample of the glove material is placed in a permeation test cell, acting as a barrier between two chambers.
-
The "challenge" chamber is filled with the solvent or chemical being tested.
-
The "collection" chamber is filled with a collecting medium (gas or liquid) that is continuously analyzed.
-
The time from the initial contact of the chemical with the glove material to its detection in the collection chamber is recorded as the breakthrough time .[17]
-
The rate at which the chemical passes through the material after breakthrough is the permeation rate .[17]
This data is crucial for establishing a schedule for regularly replacing gloves during prolonged tasks to ensure they are renewed before permeation occurs.[18]
References
- 1. web.uri.edu [web.uri.edu]
- 2. safety.duke.edu [safety.duke.edu]
- 3. clarionsafety.com [clarionsafety.com]
- 4. Understanding OSHA Requirements for Personal Protective Equipment (PPE) | HUB Industrial Supply [hubindustrial.com]
- 5. OSHA PPE Levels: Workplace Chemical Exposure Protection — MSC Industrial Supply [mscdirect.com]
- 6. epa.gov [epa.gov]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. mjhughes.com [mjhughes.com]
- 9. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 11. safety.fsu.edu [safety.fsu.edu]
- 12. pppmag.com [pppmag.com]
- 13. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 14. Article - Biological Safety Manual - ... [policies.unc.edu]
- 15. α-Conotoxin Decontamination Protocol Evaluation: What Works and What Doesn’t - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recovery and detection of botulinum neurotoxins from a nonporous surface - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ehs.sfsu.edu [ehs.sfsu.edu]
- 18. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
